Vitamin K
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-LKUDQCMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |
| Record name | Vitamin K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin K semiquinone radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phylloquinone | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Vitamin K | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vitamin K | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of Vitamin K in the Post-Translational Modification of Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin K is a critical fat-soluble vitamin essential for the post-translational modification of a specific class of proteins known as this compound-Dependent Proteins (VKDPs). This modification, γ-glutamyl carboxylation, is fundamental for the biological activity of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification. This technical guide provides an in-depth exploration of the biochemical mechanisms, key enzymatic players, and pathways governed by this compound. It further details established experimental protocols for the study of γ-carboxylation and presents quantitative data to inform research and therapeutic development.
The this compound Cycle: A Regenerative Engine for Carboxylation
The biological activity of this compound is maintained through a tightly regulated enzymatic pathway known as the this compound cycle, which occurs in the endoplasmic reticulum.[1] This cycle facilitates the continuous regeneration of the active, reduced form of this compound, this compound hydroquinone (KH₂), which is essential for the carboxylation reaction.[2]
The key enzymes in this cycle are:
-
γ-Glutamyl Carboxylase (GGCX): This enzyme utilizes KH₂ as a cofactor to catalyze the addition of a carboxyl group to glutamate (Glu) residues on VKDPs, converting them into γ-carboxyglutamate (Gla).[3][4] Concurrently, KH₂ is oxidized to this compound epoxide (KO).[1]
-
This compound Epoxide Reductase (VKOR): This integral membrane protein is responsible for reducing this compound epoxide (KO) back to this compound quinone and then further to the active KH₂ form, thus completing the cycle.[5][6] VKOR is the pharmacological target of anticoagulant drugs like warfarin.[7]
The efficiency of this cycle is paramount, as it allows a small amount of this compound to be recycled multiple times, enabling the carboxylation of a large number of protein substrates.
The Mechanism of γ-Glutamyl Carboxylation
γ-glutamyl carboxylation is a unique post-translational modification that converts specific glutamate residues within VKDPs to γ-carboxyglutamate (Gla).[1] This process is catalyzed by the integral membrane protein GGCX.[1] The reaction requires reduced this compound (hydroquinone), molecular oxygen, and carbon dioxide.[4]
The key steps of the mechanism are:
-
Propeptide Recognition: GGCX recognizes its substrate proteins via a specific propeptide sequence located at the N-terminus of the precursor VKDPs.[8][9] The binding of the propeptide to GGCX is a critical step that stimulates the enzyme's catalytic activity.[9]
-
Activation of this compound: GGCX catalyzes a reaction between KH₂ and oxygen to form a highly reactive this compound base, likely a peroxide or peroxy-bridge intermediate.[1]
-
Proton Abstraction: This strong this compound base abstracts a hydrogen atom from the γ-carbon of a target glutamate residue, creating a carbanion intermediate.[1]
-
Carboxylation: The glutamate carbanion then attacks a molecule of carbon dioxide (CO₂), resulting in the formation of a γ-carboxyglutamate (Gla) residue.[1]
The presence of two carboxyl groups on the Gla residue allows it to chelate calcium ions (Ca²⁺).[10] This calcium-binding ability is essential for the proper folding and function of VKDPs, enabling them to interact with negatively charged phospholipid membranes at sites of injury or mineralization.[8]
Key this compound-Dependent Proteins and Their Functions
The addition of Gla residues activates a range of proteins with diverse physiological roles. There are at least 17 known human proteins that undergo this modification.[10][11]
| Protein Family | Protein Name | Primary Function | Reference |
| Coagulation Factors | Prothrombin (Factor II) | Zymogen of thrombin, the central enzyme in coagulation. | [10] |
| Factor VII | Initiates the extrinsic pathway of coagulation. | [10] | |
| Factor IX | Component of the intrinsic pathway of coagulation. | [10] | |
| Factor X | Zymogen of Factor Xa, where the intrinsic and extrinsic pathways converge. | [10] | |
| Anticoagulant Proteins | Protein C | Inactivates Factors Va and VIIIa, downregulating coagulation. | [10] |
| Protein S | Cofactor for activated Protein C. | [10] | |
| Protein Z | Inhibits Factor Xa in a protein Z-dependent protease inhibitor complex. | [10] | |
| Bone and Soft Tissue Proteins | Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium homeostasis. | [10][12] |
| Matrix Gla Protein (MGP) | A potent inhibitor of vascular and soft tissue calcification. | [10][12][13] | |
| Growth Arrest-Specific Protein 6 (Gas6) | Functions in cell signaling, regulating processes like cell growth, apoptosis, and cell adhesion. | [10] |
Role in Blood Coagulation
In hemostasis, the Gla domains of factors II, VII, IX, and X allow them to bind calcium and anchor to phospholipid surfaces on activated platelets.[8] This localization concentrates the clotting factors at the site of vascular injury, dramatically increasing the efficiency of the coagulation cascade and leading to the formation of a stable fibrin clot. Anticoagulant proteins C and S similarly require carboxylation to function and regulate the clotting process, preventing excessive thrombosis.[10]
Quantitative Data in this compound-Dependent Carboxylation
The study of the this compound cycle has yielded quantitative data that is crucial for understanding its efficiency and for the development of targeted therapeutics.
| Parameter | Value | Context | Reference |
| Propeptide Affinity for GGCX (Kd) | ~5 nM (optimal) | The dissociation constant (Kd) for the propeptide of Factor IX binding to GGCX is considered optimal for efficient carboxylation. Higher (~20 nM) or lower (~1 nM) affinities can lead to less efficient modification. | [8] |
| This compound for Half-Maximal Carboxylation (EC50) | ~11 µM (in cell culture) | In HEK293 cells, a concentration of 11 µM this compound was used to achieve effective carboxylation of a reporter protein. Mutations in the propeptide can significantly increase the required concentration. | [9] |
| Warfarin Inhibition of VKOR | Reversible | Molecular dynamics simulations suggest warfarin binds reversibly to VKOR, interacting with key residues like Tyrosine 139. | [14] |
| Gla Content in Prothrombin | ~10.3 mol/mol | Analysis of purified prothrombin shows approximately 10.3 moles of Gla per mole of protein, consistent with sequence data. | [15] |
Experimental Protocols
Protocol: In Vitro this compound-Dependent Carboxylation Assay
This assay measures the activity of γ-glutamyl carboxylase by quantifying the incorporation of radiolabeled CO₂ into a substrate.
Materials:
-
Microsomal preparation containing GGCX and VKOR.
-
This compound₁ and dithiothreitol (DTT) to generate KH₂.
-
[¹⁴C]NaHCO₃ (source of radiolabeled CO₂).
-
Synthetic peptide substrate (e.g., FLEEL, a common GGCX substrate).
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, peptide substrate, and DTT in a suitable buffer (e.g., Tris-buffered saline).
-
Initiation: Start the reaction by adding this compound₁ and [¹⁴C]NaHCO₃.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 10% TCA to precipitate the proteins and peptide.
-
Washing: Centrifuge the mixture, discard the supernatant, and wash the pellet multiple times with 5% TCA to remove unincorporated [¹⁴C]NaHCO₃.
-
Quantification: Resuspend the final pellet in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the specific activity of the carboxylase (e.g., in pmol of CO₂ incorporated per mg of microsomal protein per minute).
Protocol: Quantification of Gla by HPLC
This method is used to determine the amount of γ-carboxyglutamic acid in a protein sample after alkaline hydrolysis.
Materials:
-
Purified protein sample.
-
Sodium hydroxide (NaOH) for hydrolysis.
-
Phenylisothiocyanate (PITC) for derivatization.
-
Reverse-phase HPLC system with a C18 column.
-
UV detector (254 nm).
-
Gla standard.
Procedure:
-
Alkaline Hydrolysis: Hydrolyze the protein sample in 2M NaOH at 110°C for 24 hours to release amino acids without decarboxylating Gla.
-
Desalting: Neutralize the hydrolysate and desalt it using an ion-exchange column (e.g., Dowex 50).[15]
-
Derivatization: React the resulting amino acid mixture with PITC to form phenylthiocarbamyl (PTC) derivatives.[15]
-
HPLC Analysis: Separate the PTC-amino acids using a reverse-phase C18 HPLC column under isocratic conditions.[15]
-
Detection: Detect the eluting derivatives by absorbance at 254 nm.[15]
-
Quantification: Identify the PTC-Gla peak by comparing its retention time to a known standard. Quantify the amount of Gla by integrating the peak area and comparing it to a standard curve.
Therapeutic Implications and Drug Development
The central role of the this compound cycle in hemostasis makes it a prime target for anticoagulant therapy.
-
Warfarin and Coumarins: These drugs are potent inhibitors of VKOR.[6][7] By blocking the regeneration of active this compound hydroquinone, they reduce the rate of γ-carboxylation of coagulation factors, leading to the synthesis of under-carboxylated, inactive clotting proteins.[5] This effectively decreases the blood's ability to clot and is used to prevent and treat thromboembolic disorders.[7]
-
Future Directions: Understanding the structural biology of GGCX and VKOR opens avenues for designing novel anticoagulants with improved safety profiles and fewer off-target effects.[16][17] Furthermore, investigating the differential carboxylation requirements of proteins in various tissues (e.g., liver vs. bone) could lead to therapies that selectively target coagulation without adversely affecting bone health or vascular calcification.[18]
Conclusion
This compound-dependent γ-glutamyl carboxylation is a vital post-translational modification that imparts functionality to a critical set of proteins governing coagulation, bone metabolism, and vascular health. The intricate and efficient this compound cycle, centered around the enzymes GGCX and VKOR, ensures this process is sustained. A thorough understanding of the mechanisms, quantitative parameters, and analytical methods described in this guide is essential for researchers and professionals aiming to innovate in hematology, bone biology, and the development of next-generation anticoagulants and therapies for calcification-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Warfarin and this compound epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of gamma-carboxyglutamic acid by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Structural basis of antagonizing the this compound catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
An In-depth Technical Guide to the Discovery of Vitamin K-Dependent Proteins in Bone and Soft Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discoveries of vitamin K-dependent proteins (VKDPs) in bone and soft tissues. It details the key proteins, their physiological roles, the experimental methodologies that led to their identification, and the signaling pathways they modulate. This document is intended to serve as a foundational resource for professionals engaged in bone biology, vascular health research, and the development of therapeutics targeting calcification and metabolic diseases.
Introduction: Beyond Coagulation
Historically, the biological role of this compound was exclusively associated with its function as a cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme in the liver, which is essential for the activation of coagulation factors.[1] However, over the past few decades, research has unveiled a diverse family of extrahepatic VKDPs that play critical roles in the regulation of bone mineralization and the inhibition of soft tissue calcification.[2][3] The discovery of these proteins, including Osteocalcin (OCN), Matrix Gla Protein (MGP), and Growth Arrest-Specific 6 (Gas6), has fundamentally changed our understanding of calcium homeostasis and opened new avenues for therapeutic intervention in diseases like osteoporosis, osteoarthritis, and vascular calcification.[1][3]
These proteins all contain gamma-carboxyglutamic acid (Gla) residues, a post-translational modification that is dependent on this compound.[4] The Gla residues confer upon these proteins the ability to bind calcium ions, a key feature for their biological activity.[4][5][6]
Key this compound-Dependent Proteins in Bone and Soft Tissues
Osteocalcin (Bone Gla Protein - BGP)
Osteocalcin, also known as Bone Gla Protein (BGP), was first identified as a calcium-binding protein in bone and dentin.[7] It is the most abundant non-collagenous protein in bone, produced primarily by osteoblasts.[3][8] Initially, it was thought to be an inhibitor of bone mineralization.[8] However, subsequent research has revealed a more complex role for osteocalcin, including its function as a hormone involved in whole-body metabolism.[7][8]
The uncarboxylated form of osteocalcin acts as a hormone that can influence insulin secretion and sensitivity, testosterone biosynthesis, and muscle function.[7] This dual role of osteocalcin in bone metabolism and energy regulation has made it a significant area of research.
Matrix Gla Protein (MGP)
Matrix Gla Protein (MGP) is a potent inhibitor of vascular mineralization and plays a role in bone organization.[5] It is found in various tissues, including bone, cartilage, heart, and kidney, with its production in bone being stimulated by vitamin D.[5][9] The critical role of MGP in preventing soft tissue calcification was demonstrated in MGP knockout mice, which die within two months from arterial calcification leading to blood-vessel rupture.[5][10] MGP's function is dependent on two post-translational modifications: this compound-dependent carboxylation and phosphorylation.[10][11]
Growth Arrest-Specific 6 (Gas6)
Growth Arrest-Specific 6 (Gas6) was first identified in 1988 in murine fibroblasts.[12] It is a this compound-dependent protein that acts as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK).[12] The Gas6/TAM system is highly pleiotropic, involved in various physiological processes including cell survival, proliferation, and the regulation of inflammation.[12][13] In soft tissues, Gas6 protects endothelial and vascular smooth muscle cells from apoptosis, thereby inhibiting vascular calcification.[1][14] It also plays a role in bone homeostasis, being expressed by osteoblasts.[15]
Other Notable this compound-Dependent Proteins
More recently, other VKDPs have been identified in skeletal and soft tissues, including Gla-Rich Protein (GRP), also known as Upper Zone of Cartilage and Matrix Associated Protein (UCMA), and a family of transmembrane Gla proteins (TMGs).[3][16][17] GRP is abundant in cartilage and is thought to be an inhibitor of calcification.[1][3] The functions of the TMG proteins are still under investigation, but their structure suggests roles in signal transduction.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the primary this compound-dependent proteins in bone and soft tissues.
| Protein | Molecular Weight | Amino Acid Count | Key Tissue Expression | Circulating Concentration (Human Plasma) |
| Osteocalcin (OCN) | ~5.8 kDa | 49 | Bone (Osteoblasts), Dentin | 10-40 ng/mL |
| Matrix Gla Protein (MGP) | ~12 kDa | 84 | Bone, Cartilage, Vascular Smooth Muscle Cells | 4-8 µg/L |
| Growth Arrest-Specific 6 (Gas6) | ~75 kDa | 678 | Endothelial Cells, Vascular Smooth Muscle Cells, Bone Marrow | 18-50 ng/mL[18] |
Experimental Protocols
The discovery and characterization of these proteins relied on a variety of biochemical and molecular biology techniques.
Protein Purification and Identification
-
Objective: To isolate and identify novel this compound-dependent proteins from bone and soft tissues.
-
Methodology:
-
Tissue Homogenization: Bone or soft tissue is pulverized and homogenized in a buffer containing protease inhibitors to prevent protein degradation.
-
Extraction: Proteins are extracted using denaturing agents (e.g., guanidine-HCl) and chelating agents (e.g., EDTA) to release calcium-bound proteins from the extracellular matrix.
-
Chromatography:
-
Ion-Exchange Chromatography: The protein extract is passed through an ion-exchange column to separate proteins based on their net charge.
-
Gel Filtration Chromatography: Further separation is achieved based on molecular size.
-
Hydroxyapatite Affinity Chromatography: This technique is particularly useful for isolating proteins that bind to calcium minerals like hydroxyapatite, a key feature of Gla-containing proteins.
-
-
Protein Sequencing: The amino acid sequence of the purified protein is determined using Edman degradation or mass spectrometry.
-
Gamma-Carboxylation Assay
-
Objective: To determine if a protein undergoes this compound-dependent gamma-carboxylation.
-
Methodology:
-
In Vitro Carboxylation: A cell-free system containing the protein of interest, liver microsomes (as a source of gamma-glutamyl carboxylase), this compound hydroquinone, and radiolabeled bicarbonate (H¹⁴CO₃⁻) is incubated.
-
Precipitation and Washing: The protein is precipitated with trichloroacetic acid (TCA) to remove unincorporated radiolabel.
-
Scintillation Counting: The radioactivity incorporated into the protein is measured using a scintillation counter. A significant increase in radioactivity in the presence of this compound indicates gamma-carboxylation.
-
Generation and Analysis of Knockout Mouse Models
-
Objective: To determine the physiological function of a this compound-dependent protein in vivo.
-
Methodology:
-
Gene Targeting: A targeting vector is constructed to disrupt the gene encoding the protein of interest in embryonic stem (ES) cells.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring carry both wild-type and targeted cells.
-
Breeding to Germline Transmission: Chimeric mice are bred to establish a line of heterozygous knockout mice (carrying one disrupted allele).
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout mice (carrying two disrupted alleles).
-
Phenotypic Analysis: The knockout mice are extensively analyzed for any abnormalities, including skeletal deformities, soft tissue calcification, and metabolic changes, compared to their wild-type littermates.
-
Signaling Pathways and Molecular Mechanisms
The biological functions of these VKDPs are mediated through their interaction with various cellular components and signaling pathways.
This compound Cycle and Gamma-Carboxylation
The activation of all VKDPs is dependent on the this compound cycle, which facilitates the post-translational conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues.
Caption: The this compound cycle, essential for the activation of this compound-dependent proteins.
MGP Inhibition of Vascular Calcification
MGP is a key inhibitor of vascular calcification. It acts by binding to calcium crystals and inhibiting the activity of bone morphogenetic protein 2 (BMP-2), a pro-calcific signaling molecule.
Caption: MGP's role in the inhibition of vascular calcification.
Gas6/TAM Signaling in Soft Tissues
Gas6 exerts its effects by binding to and activating the TAM family of receptor tyrosine kinases, which are involved in cell survival and inflammation.
Caption: The Gas6/TAM signaling pathway in soft tissues.
Conclusion and Future Directions
The discovery of this compound-dependent proteins in bone and soft tissues has significantly advanced our understanding of calcium homeostasis and its dysregulation in disease. These proteins represent promising therapeutic targets for a range of conditions, from osteoporosis to cardiovascular disease. Future research will likely focus on elucidating the precise molecular mechanisms of these proteins, identifying new members of the VKDP family, and developing novel strategies to modulate their activity for therapeutic benefit. The continued exploration of this fascinating class of proteins holds great promise for improving human health.
References
- 1. This compound-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound-dependent proteins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Dependent Proteins in Skeletal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Matrix Gla protein - Wikipedia [en.wikipedia.org]
- 6. Gla domain - Wikipedia [en.wikipedia.org]
- 7. Osteocalcin - Wikipedia [en.wikipedia.org]
- 8. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Gla Protein (MGP) [flipper.diff.org]
- 10. mdpi.com [mdpi.com]
- 11. Extrahepatic this compound-Dependent Gla-Proteins–Potential Cardiometabolic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas6/TAM System: A Key Modulator of the Interplay between Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Beyond the Clot: A Technical Guide to the Extra-Coagulant Physiological Functions of Vitamin K
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted roles of vitamin K that extend beyond its well-established function in blood coagulation. Emerging evidence highlights its critical involvement in bone metabolism, cardiovascular health, and cellular signaling, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key clinical trials, detailed experimental protocols, and visual representations of pivotal signaling pathways.
This compound in Bone Metabolism: Orchestrating Mineralization
This compound is essential for the post-translational modification of several key proteins involved in bone health, most notably Osteocalcin (OC), also known as Bone Gla Protein (BGP). This this compound-dependent carboxylation is crucial for the proper mineralization of bone tissue.
The Role of Osteocalcin Carboxylation
Osteocalcin is synthesized by osteoblasts and undergoes γ-carboxylation of three glutamic acid (Glu) residues to form γ-carboxyglutamic acid (Gla) residues. This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), for which this compound is an essential cofactor. The carboxylated form of osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite crystals, the primary mineral component of bone. This binding is thought to be critical for the proper organization and maturation of the bone mineral matrix.
Inadequate this compound status leads to the circulation of undercarboxylated osteocalcin (ucOC), which has a reduced ability to bind to the bone matrix. Elevated levels of serum ucOC are considered a sensitive marker of this compound deficiency and have been associated with an increased risk of fractures.
Quantitative Effects of this compound Supplementation on Bone Health
Numerous clinical trials have investigated the impact of this compound supplementation on bone mineral density (BMD) and fracture risk. The results suggest a significant role for this compound, particularly vitamin K2, in maintaining skeletal integrity.
| Study Parameter | Intervention | Key Findings | Reference |
| Bone Mineral Density (Lumbar Spine) | Vitamin K2 (90 µ g/day ) for 1 year in postmenopausal women | Significantly reduced bone loss compared to placebo. | |
| Bone Mineral Density (Lumbar Spine) | Meta-analysis of randomized controlled trials | This compound supplementation increased BMD of the lumbar spine (Weighted Mean Difference = 0.01 g/cm²; 95% CI 0.00 to 0.03). | |
| Fracture Risk | Meta-analysis of randomized controlled trials | This compound supplementation was associated with a reduced risk of clinical fractures (Odds Ratio = 0.72, 95% CI 0.55 to 0.95). | |
| Serum Undercarboxylated Osteocalcin (ucOC) | Vitamin K1 (1000 µ g/day ) for 2 weeks in healthy adults | Mean %ucOC decreased from 7.6% to 3.4%. | |
| Serum Undercarboxylated Osteocalcin (ucOC) | This compound supplementation (various forms and doses) | Meta-analysis showed a significant decrease in ucOC (p < 0.001). |
Experimental Protocol: Quantification of Serum Undercarboxylated Osteocalcin (ucOC) by ELISA
This protocol outlines the general steps for measuring ucOC levels in serum using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for human ucOC
-
Human ucOC standard
-
Biotin-conjugated anti-human ucOC antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 0.16 M sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent
-
Serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the manufacturer's instructions. Dilute serum samples in sample diluent.
-
Binding: Add 50 µL of standard, control, or diluted sample to the appropriate wells of the pre-coated microplate.
-
Competition: Add 50 µL of biotin-conjugated anti-human ucOC antibody to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of ucOC in the samples by interpolating from the standard curve.
Cardiovascular Health: A Guardian Against Vascular Calcification
This compound's role in cardiovascular health is primarily mediated by its activation of Matrix Gla-protein (MGP), a potent inhibitor of vascular calcification.
Matrix Gla-Protein (MGP) and the Inhibition of Calcification
MGP is synthesized by vascular smooth muscle cells and chondrocytes. Similar to osteocalcin, MGP requires this compound-dependent γ-carboxylation to become biologically active. Carboxylated MGP (cMGP) binds to calcium crystals, preventing their deposition in the arterial wall. A deficiency in this compound leads to the production of inactive, dephospho-uncarboxylated MGP (dp-ucMGP), which is associated with an increased risk of vascular calcification, arterial stiffness, and cardiovascular disease.
Quantitative Effects of this compound Supplementation on Vascular Calcification
Clinical studies have demonstrated the potential of this compound supplementation to slow the progression of vascular calcification.
| Study Parameter | Intervention | Key Findings | Reference |
| Coronary Artery Calcification (CAC) Score | Menaquinone-7 (360 µ g/day ) for 24 months in patients with CAD | Slowed the progression of CAC. | |
| Coronary Artery Calcification (CAC) Score | Meta-analysis of randomized controlled trials | This compound supplementation has a significant effect on the decline in CAC scores (Mean Difference = -17.37; 95% CI -34.18 to -0.56). | |
| Plasma dp-ucMGP | Menaquinone-4 in hemodialysis patients | Plasma dp-ucMGP levels were significantly elevated in hemodialysis patients, indicating this compound deficiency. | |
| Plasma dp-ucMGP | Menaquinone-7 (360 µ g/day ) for 6 weeks in hemodialysis patients | Significant decrease in dp-ucMGP levels. |
Experimental Protocol: Quantification of Vascular Calcification by Computed Tomography (CT)
Coronary artery calcification (CAC) is commonly quantified using the Agatston score, derived from non-contrast cardiac computed tomography (CT) scans.
Procedure:
-
Image Acquisition: Perform a non-contrast, ECG-gated cardiac CT scan.
-
Image Reconstruction: Reconstruct axial images with a slice thickness of 2.5-3.0 mm.
-
Calcification Identification: Identify areas of calcification, defined as a plaque with a density of >130 Hounsfield Units (HU) and an area of at least 1 mm².
-
Scoring:
-
The area of each calcified lesion is measured.
-
A weighting factor is assigned based on the maximal pixel intensity within the lesion (1 for 130-199 HU, 2 for 200-299 HU, 3 for 300-399 HU, and 4 for ≥400 HU).
-
The score for each lesion is the product of its area and the weighting factor.
-
-
Total Agatston Score: The total CAC score is the sum of the scores for all calcified lesions in the coronary arteries.
Antioxidant and Anti-Inflammatory Functions
Recent research has uncovered a novel role for the reduced form of this compound, this compound hydroquinone, as a potent antioxidant. It protects cell membranes from oxidative damage by trapping peroxyl radicals. This antioxidant activity is independent of its function as a cofactor for GGCX.
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a sample by assessing its ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of Trolox standard and the this compound hydroquinone sample in phosphate buffer.
-
Reaction Setup: In each well of the microplate, add 25 µL of the sample or standard, followed by 150 µL of fluorescein solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Add 25 µL of AAPH solution to each well to initiate the oxidative reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for approximately 2 hours.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as Trolox equivalents (TE).
Regulation of Gene Expression and Cellular Signaling
Vitamin K2 has been shown to act as a ligand for the nuclear receptor Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR). This interaction leads to the regulation of target gene expression.
Vitamin K2 as a Ligand for the Pregnane X Receptor (PXR)
Activation of PXR by vitamin K2 has been demonstrated to induce the expression of genes involved in drug metabolism, such as Cytochrome P450 3A4 (CYP3A4). This suggests a potential role for this compound in modulating the metabolism of xenobiotics and endogenous compounds.
Experimental Protocol: PXR Activation Reporter Gene Assay
A luciferase reporter gene assay can be used to quantify the activation of PXR by vitamin K2.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human PXR
-
Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)
-
Transfection reagent
-
Vitamin K2 (menaquinone-4 or menaquinone-7)
-
Rifampicin (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells and co-transfect them with the PXR expression vector and the luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of vitamin K2, rifampicin, or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells and transfer the lysate to a luminometer plate.
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control indicates the extent of PXR activation.
Growth Arrest-Specific 6 (Gas6) Signaling
Gas6 is a this compound-dependent protein that acts as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The Gas6/Axl signaling pathway is involved in various cellular processes, including cell survival, proliferation, and migration. In vascular smooth muscle cells, Gas6 has been shown to inhibit apoptosis through the activation of the PI3K/Akt signaling pathway.
Experimental Protocol: Analysis of Gas6/Axl Signaling by Immunoprecipitation and Western Blotting
This protocol allows for the detection of Axl receptor phosphorylation and the activation of downstream signaling molecules like Akt and ERK upon Gas6 stimulation.
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Recombinant Gas6
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Primary antibodies: anti-phospho-Axl, anti-Axl, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
ECL substrate
Procedure:
-
Cell Treatment: Starve VSMCs overnight and then stimulate with Gas6 for various time points.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Immunoprecipitation (for Axl phosphorylation):
-
Incubate cell lysates with an anti-Axl antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Role in Sphingolipid Metabolism
Emerging evidence suggests a role for this compound in the regulation of sphingolipid metabolism, a complex network of bioactive lipids involved in various cellular processes. Studies have indicated that this compound may influence the activity of key enzymes in sphingolipid synthesis. Further research is needed to fully elucidate the mechanisms and physiological significance of this interaction.
Experimental Protocol: Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the comprehensive and quantitative analysis of sphingolipid species.
Procedure:
-
Lipid Extraction: Extract lipids from cell or tissue samples using a modified Bligh-Dyer or other suitable solvent extraction method.
-
Liquid Chromatography (LC) Separation: Separate the different sphingolipid classes using either normal-phase or reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS) Detection: Introduce the separated lipids into a tandem mass spectrometer.
-
MS/MS Analysis: Use specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode to quantify individual sphingolipid species.
-
Quantification: Use a suite of internal standards (e.g., deuterated or ¹³C-labeled sphingolipids) for accurate quantification.
Conclusion
The physiological functions of this compound extend far beyond its traditional role in hemostasis. Its involvement in bone mineralization, prevention of vascular calcification, antioxidant defense, and regulation of gene expression underscores its importance in maintaining overall health. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of age-related and chronic diseases. The continued investigation into these non-coagulant roles will undoubtedly unveil new strategies for disease prevention and treatment.
A Technical Chronicle: The Discovery of Vitamin K and its Vitamers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical account of the discovery of vitamin K and its various forms, known as vitamers. The narrative delves into the key experiments, methodologies, and scientific breakthroughs that have shaped our understanding of this essential nutrient, from its initial identification as the "Koagulationsvitamin" to the elucidation of its diverse physiological roles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and technical understanding of the foundational research in the field of this compound.
The Dawn of Discovery: Henrik Dam and the Chick Anti-Hemorrhagic Factor
The story of this compound begins in 1929 with the Danish scientist Henrik Dam.[1][2] While investigating cholesterol metabolism in chickens at the Biochemical Institute of the University of Copenhagen, Dam observed a previously un-described hemorrhagic syndrome.[3][4]
The Landmark Experiment: Inducing a Hemorrhagic State
Dam's pivotal experiments involved feeding chickens a diet depleted of sterols.[1][4] This was achieved by extracting the fat from their feed using nonpolar solvents.[3] The chicks on this specialized diet developed spontaneous hemorrhages in their muscles and under their skin after a period of two to three weeks.[4][5] A critical observation was that the blood from these chicks showed significantly delayed coagulation.[3][4]
Experimental Protocol: Dam's Chick Anti-Hemorrhagic Factor Experiment
While the exact detailed protocol from Dam's original 1929 publications is not fully available in modern databases, the general methodology can be reconstructed from his Nobel lecture and subsequent scientific literature.[4]
-
Animal Model: Newly hatched chicks were used as the experimental model. Chicks are particularly susceptible to this compound deficiency as they do not have a well-established gut microbiota to synthesize menaquinones.[4]
-
Dietary Formulation: The basal diet was designed to be free of sterols. This was accomplished by extracting a standard chick feed mixture with a non-polar solvent like chloroform to remove all fat-soluble components, including cholesterol and, inadvertently, this compound.[6] The diet was supplemented with sterol-free concentrates of vitamins A and D to prevent other deficiencies.[4]
-
Observation Period: Chicks were maintained on this diet for several weeks (typically 2-3 weeks).[4][5]
-
Endpoint Measurement: The primary endpoints were the observation of spontaneous hemorrhages and the measurement of blood coagulation time.[3][4] While the specific method for measuring clotting time in the initial experiments is not detailed, later studies employed methods to assess prothrombin time.
Key Findings from Dam's Initial Experiments:
-
The hemorrhagic condition could not be cured by supplementing the diet with purified cholesterol, indicating that the missing factor was not cholesterol itself.[6]
-
Supplementation with known vitamins such as A, C, and D also failed to prevent the bleeding disorder.[3][7]
-
The curative factor was found to be present in green leafy vegetables, such as alfalfa, and in hog liver.[7][8]
Dam named this unknown substance the "Koagulationsvitamin," which was later shortened to this compound.[1]
Quantitative Assessment of this compound Deficiency
The chick model became the standard for quantifying this compound activity for many years.[6] The severity of the deficiency was directly correlated with the prolongation of blood clotting time.
| Parameter | This compound Deficient Chicks | Normal Chicks |
| Blood Clotting Time | Significantly prolonged | Normal |
| Prothrombin Levels | Markedly reduced | Normal |
| Clinical Signs | Spontaneous hemorrhages | No abnormal bleeding |
Table 1: General observations in early this compound deficiency studies in chicks.
Isolation and Chemical Characterization: The Work of Edward A. Doisy
Following Dam's discovery, the race was on to isolate and identify the chemical nature of this compound. This monumental task was accomplished by the American biochemist Edward A. Doisy and his team at Saint Louis University.[9] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][9]
Unveiling Vitamin K1 (Phylloquinone) from Alfalfa
Doisy's group focused on alfalfa, a rich source of the anti-hemorrhagic factor, as their starting material for the isolation of what would become known as vitamin K1.[10]
Experimental Protocol: Isolation of Vitamin K1 from Alfalfa (General Steps)
-
Extraction: Dried alfalfa meal was percolated with a non-polar solvent, such as petroleum ether, to extract the fat-soluble components, including vitamin K1.[10]
-
Solvent Partitioning and Adsorption Chromatography: The crude extract underwent a series of solvent partitioning steps and adsorption chromatography to remove impurities.
-
High-Vacuum Distillation: The concentrated extract was subjected to high-vacuum molecular distillation to further purify the active compound.
-
Crystallization: The final step involved the crystallization of the purified vitamin K1 from a suitable solvent, yielding a yellow oil.[4]
Doisy and his team successfully determined the chemical structure of vitamin K1 as 2-methyl-3-phytyl-1,4-naphthoquinone.[6]
The Discovery of Vitamin K2 (Menaquinone) from Fish Meal
In a parallel line of investigation, Doisy's laboratory also processed putrefied fish meal, which was known to have anti-hemorrhagic properties. This led to the isolation of a second form of the vitamin, which they named vitamin K2.[4] Vitamin K2 was found to be a series of compounds, later termed menaquinones, which are synthesized by bacteria.[6]
Experimental Protocol: Isolation of Vitamin K2 from Fish Meal (General Steps)
The isolation of vitamin K2 followed a similar multi-step purification strategy as that for vitamin K1, with modifications to account for the different starting material and the specific properties of the menaquinones.
-
Extraction: Putrefied fish meal was extracted with a suitable solvent to obtain the fat-soluble fraction.
-
Chromatographic Separations: A series of chromatographic techniques were employed to separate the different menaquinones from other lipids and contaminants.
-
Crystallization: The purified vitamin K2 was obtained in a crystalline form at room temperature.[4]
The structure of the primary form of vitamin K2 isolated was identified as 2-methyl-3-difarnesyl-1,4-naphthoquinone.
Chemical Synthesis of this compound
A crucial step in confirming the structure of a new compound is its chemical synthesis. In 1939, several laboratories, including Doisy's, successfully synthesized phylloquinone.[11] The synthesis was typically achieved by reacting 2-methyl-1,4-naphthoquinone (menadione) with phytol.[11]
"Activator X": The Independent Discovery of Vitamin K2 by Weston A. Price
Around the same time as Dam and Doisy's work, a dentist named Weston A. Price was conducting extensive research on the diets of isolated, non-industrialized populations.[12] He observed that these groups, who consumed traditional diets rich in animal fats, exhibited excellent dental health and were largely free from chronic diseases.
Price identified a fat-soluble nutrient, which he termed "Activator X," that he believed was crucial for mineral absorption and overall health.[12] He found this factor in high concentrations in the butterfat of cows grazing on rapidly growing green grass, as well as in the organs and fats of other animals and in fish eggs.[12] It is now widely believed that Price's "Activator X" was, in fact, vitamin K2, specifically the menaquinone-4 (MK-4) form.[12]
Experimental Approach of Weston A. Price:
Price's research was primarily observational and analytical. His methodology involved:
-
Field Studies: Traveling to remote communities to document their dietary habits and health status, with a particular focus on dental health.
-
Dietary Analysis: Collecting and analyzing food samples from these traditional diets to determine their nutrient content. He noted that these diets contained at least ten times the amount of fat-soluble vitamins compared to the modern American diet of his time.[12]
-
Bioassays: While not as rigorously controlled as the chick assays, Price observed the effects of "Activator X"-rich foods, such as high-vitamin butter oil, in his clinical practice, noting improvements in dental health.[12]
Unraveling the Mechanism: The this compound Cycle and Gamma-Carboxyglutamic Acid
For decades after its discovery, the precise biochemical function of this compound remained elusive. A major breakthrough came in the 1970s with the discovery of a new amino acid, gamma-carboxyglutamic acid (Gla), and the elucidation of the this compound cycle.
The Discovery of Gamma-Carboxyglutamic Acid (Gla)
In the early 1970s, researchers studying prothrombin, a key blood-clotting protein, discovered that it contained a previously unknown amino acid. This new amino acid, which was found to be crucial for the calcium-binding properties of prothrombin, was identified as gamma-carboxyglutamic acid (Gla).[13]
Experimental Protocol: Identification of Gamma-Carboxyglutamic Acid (Gla)
The identification of Gla involved a combination of biochemical techniques:
-
Protein Isolation: Prothrombin was isolated from both normal and this compound-deficient (or warfarin-treated) animals.
-
Amino Acid Analysis: The purified proteins were hydrolyzed, and their amino acid composition was analyzed. The prothrombin from normal animals contained an unusual amino acid that was absent in the prothrombin from this compound-deficient animals.
-
Spectroscopic and Chemical Analysis: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used to determine the chemical structure of the new amino acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods were developed for the sensitive detection and quantification of Gla in proteins.[14] A common method involved the conversion of carboxyl groups to methyl esters, followed by separation and identification of the PTH-dimethyl-Gla derivative.[14]
The this compound Cycle
The discovery of Gla led to the understanding of the this compound cycle, a series of enzymatic reactions that occur in the endoplasmic reticulum.[6] This cycle is essential for the post-translational modification of specific glutamate (Glu) residues into Gla residues in this compound-dependent proteins.
Diagram: The this compound Cycle
Caption: The this compound Cycle illustrates the enzymatic conversion of this compound, which is essential for the carboxylation of this compound-dependent proteins.
The Expanding Family of this compound-Dependent Proteins (VKDPs)
The discovery of Gla in prothrombin opened the door to the identification of a whole family of this compound-dependent proteins (VKDPs). These proteins share a common feature: a Gla domain that is essential for their biological activity, which is typically calcium-dependent.[15]
Experimental Workflow: Identification of this compound-Dependent Proteins
Caption: A generalized workflow for the identification and characterization of novel this compound-dependent proteins.
Initially, the known VKDPs were primarily coagulation factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C, S, and Z).[16] However, subsequent research has identified VKDPs with diverse functions in other tissues, including:
-
Bone Metabolism: Osteocalcin and Matrix Gla Protein (MGP) are involved in bone mineralization and the prevention of soft tissue calcification.[17]
-
Cell Growth and Signal Transduction: Gas6 (Growth arrest-specific 6) plays a role in cell signaling.[17]
The identification of these extra-hepatic VKDPs has significantly broadened our understanding of the physiological importance of this compound beyond hemostasis.
Conclusion
The history of the discovery of this compound and its vitamers is a testament to the power of observation, meticulous experimentation, and interdisciplinary collaboration. From Henrik Dam's initial observations in chickens to the complex biochemistry of the this compound cycle and the expanding family of VKDPs, our knowledge has grown immensely. This in-depth technical guide has provided a historical and methodological overview of these key discoveries, offering a valuable resource for researchers and professionals in the field. The foundational work detailed herein continues to inspire new avenues of research into the multifaceted roles of this compound in human health and disease.
References
- 1. nattomk7.com [nattomk7.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. poultrydvm.com [poultrydvm.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of this compound [animalresearch.info]
- 9. nobelprize.org [nobelprize.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. westonaprice.org [westonaprice.org]
- 13. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 14. Direct identification of gamma-carboxyglutamic acid in the sequencing of this compound-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of this compound-Dependent Proteins Using a Gla-Specific Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 16. This compound Deficiency | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 17. This compound-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Menaquinones (MK-n)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring, but differ in the length of their unsaturated isoprenoid side chain, denoted by "n". The length of this side chain significantly influences their bioavailability, metabolic fate, and ultimately, their biological activity. This technical guide provides an in-depth exploration of the distinct biological activities of different menaquinone forms, with a primary focus on the well-researched menaquinone-4 (MK-4) and menaquinone-7 (MK-7). We will delve into their roles in protein carboxylation, bone and cardiovascular health, and their non-carboxylation-dependent functions, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Bioavailability and Pharmacokinetics of MK-4 and MK-7
The structural differences between MK-4 and MK-7 profoundly impact their absorption, circulation time, and tissue distribution. Long-chain menaquinones like MK-7 generally exhibit superior bioavailability and a significantly longer half-life compared to the shorter-chain MK-4.
Table 1: Pharmacokinetic Properties of MK-4 vs. MK-7
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | References |
| Serum Half-life | ~6-8 hours | ~3 days | [1] |
| Bioavailability | Poor at nutritional doses; not detectable in serum after a single 420 µg dose. Requires high doses (e.g., 1500 µ g/day ) to affect osteocalcin carboxylation. | Well-absorbed; detectable in serum up to 48 hours after a single 420 µg dose. Significantly increases serum levels with consecutive administration. | [2][3] |
| Effective Dose for Osteocalcin Carboxylation | High (e.g., 1500 µ g/day ) | Low (e.g., 45-90 µ g/day ) | [2] |
Core Biological Activity: Gamma-Glutamyl Carboxylation
The primary and most well-understood function of menaquinones is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and interact with other molecules.
Key this compound-Dependent Proteins (VKDPs)
-
Osteocalcin (OC): Synthesized by osteoblasts, carboxylated osteocalcin (cOC) plays a vital role in bone mineralization by binding to the hydroxyapatite matrix of bone.
-
Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells and chondrocytes, MGP is a potent inhibitor of soft tissue and vascular calcification. Its activity is dependent on its carboxylation status.
Dose-Response of MK-4 and MK-7 on Osteocalcin Carboxylation
Menaquinones exhibit different efficiencies in promoting the carboxylation of osteocalcin. MK-7 is generally more effective at lower doses compared to MK-4.
Table 2: Effect of MK-4 and MK-7 Supplementation on Undercarboxylated Osteocalcin (ucOC)
| Menaquinone Form | Daily Dose | Duration | Study Population | % Reduction in ucOC | References |
| MK-4 | 0.5 mg (500 µg) | 3 weeks | Postmenopausal women with osteoporotic fractures | 48% | |
| 5 mg (5000 µg) | 3 weeks | Postmenopausal women with osteoporotic fractures | 72% | ||
| 45 mg (45000 µg) | 3 weeks | Postmenopausal women with osteoporotic fractures | No additional benefit over 5 mg | ||
| MK-7 | 180 µg | 12 weeks | Healthy adults (40-65 y) | 60% (ucOC/cOC ratio) | [4] |
| 360 µg | 12 weeks | Healthy adults (40-65 y) | 74% (ucOC/cOC ratio) | [4] |
Effect of Menaquinones on Matrix Gla Protein (MGP) Carboxylation
Effective carboxylation of MGP is crucial for preventing vascular calcification. Supplementation with MK-7 has been shown to reduce the levels of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP).
Table 3: Effect of MK-7 Supplementation on Circulating dp-ucMGP
| Daily Dose of MK-7 | Duration | Study Population | % Reduction in dp-ucMGP | References |
| 10 µg | 3 months | Healthy subjects | 12.1% | [5] |
| 180 µg | 12 weeks | Healthy adults (40-65 y) | 31% | [4] |
| 180 µg | 3 years | Healthy postmenopausal women | 50% | [6] |
| 360 µg | 12 weeks | Healthy adults (40-65 y) | 46% | [4] |
| 360 µg | 4 weeks | Hemodialysis patients | 86% | [5] |
| 360 µg | 6 weeks | Hemodialysis patients | Dose- and time-dependent reduction | [5] |
| 135 µg | 6 weeks | Hemodialysis patients | 27% | [7] |
While direct comparative studies are limited, the available evidence suggests that both phylloquinone (vitamin K1) and menaquinones can carboxylate MGP. However, the response of dp-ucMGP to supplementation with menaquinone forms other than MK-7 is not well-documented.
Non-Carboxylase Activities of Menaquinones
Beyond their role as a GGCX cofactor, menaquinones, particularly MK-4, exhibit biological activities through pathways independent of gamma-carboxylation.
Activation of the Pregnane X Receptor (PXR)
MK-4 acts as a ligand for the nuclear receptor PXR (also known as SXR). PXR is a key regulator of xenobiotic and endobiotic metabolism. Activation of PXR by MK-4 in osteoblasts increases the expression of genes associated with bone matrix proteins.
Caption: MK-4 Activation of the PXR Signaling Pathway.
Inhibition of the NF-κB Signaling Pathway
Menaquinones have demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. MK-4 has been shown to suppress the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent activation of inflammatory gene transcription.
Caption: Inhibition of the NF-κB Pathway by MK-4.
Detailed Experimental Protocols
Measurement of Serum Menaquinones by HPLC
This protocol outlines a general method for the determination of vitamin K1, MK-4, and MK-7 in human serum using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Sample Preparation:
- Spike serum aliquots with known amounts of K1, MK-4, and MK-7 to prepare standards.
- Prepare control samples at known concentrations.
- Prepare this compound-depleted serum by exposing pooled serum to UV light for 24 hours.
2. HPLC Analysis:
- System: Agilent 1260 HPLC system with a fluorescence detector.
- Column: Reversed-phase column LiChroCART RP 18, Superspher 100 (4.6 × 125 mm, particle size 4 μm).
- Post-column Reduction: Use a zinc reducer (powdered zinc).
- Mobile Phase: Methanol (85%), 2-propanol (9%), acetonitrile (5%), and a methanol solution (1%) containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid.
- Flow Rate: 0.8 mL/min.
- Detection: Excitation at 246 nm and emission at 430 nm.
Assessment of Osteocalcin Carboxylation
A. ELISA-based Method: This method allows for the direct quantitative measurement of total, carboxylated, and uncarboxylated osteocalcin.
-
A triple enzyme-linked immunosorbent assay (ELISA) system is utilized.
-
Specific antibodies are used to capture and detect the different forms of osteocalcin.
-
This method can be applied to both cell culture supernatants and serum samples.
B. Hydroxyapatite (HA) Binding Assay: This method is based on the differential binding affinity of carboxylated and undercarboxylated osteocalcin to hydroxyapatite.
-
Principle: Carboxylated osteocalcin has a higher affinity for HA than undercarboxylated osteocalcin.
-
Procedure:
-
Incubate serum samples with a suspension of hydroxyapatite.
-
Centrifuge to pellet the HA and bound osteocalcin.
-
Measure the amount of unbound osteocalcin in the supernatant using an appropriate immunoassay (e.g., RIA or ELISA).
-
-
Note: This is a semi-quantitative method, and results can be influenced by the source and preparation of the HA.
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the incorporation of radiolabeled CO2 into a synthetic peptide substrate.
1. Reagents:
- Microsomal fraction containing GGCX.
- Pentapeptide substrate (e.g., FLEEL).
- Reduced this compound (KH2).
- Propeptide (e.g., ProFIX19).
- NaH14CO3 (radiolabeled sodium bicarbonate).
- Reaction buffer (e.g., 25 mM MOPS pH 7.0, 500 mM NaCl, 0.16% phosphatidylcholine, 0.16% CHAPS, 8 mM DTT, 0.8 M ammonium sulfate).
2. Procedure:
- Prepare a master mix of all assay components except the microsomal fraction.
- Initiate the reaction by adding the microsomal fraction to the master mix.
- Incubate the reaction mixture.
- Measure the incorporation of 14CO2 into the FLEEL substrate using scintillation counting.
Start [label="Prepare Microsomal Fraction\n(Source of GGCX)", shape=ellipse, fillcolor="#34A853"];
PrepareMix [label="Prepare Master Mix:\n- FLEEL Substrate\n- Reduced Menaquinone (KH2)\n- Propeptide\n- NaH14CO3", fillcolor="#4285F4"];
Incubate [label="Incubate Reaction Mixture", fillcolor="#FBBC05"];
Measure [label="Measure 14CO2 Incorporation\n(Scintillation Counting)", fillcolor="#EA4335"];
End [label="Quantify GGCX Activity", shape=ellipse, fillcolor="#34A853"];
Start -> Incubate;
PrepareMix -> Incubate;
Incubate -> Measure;
Measure -> End;
}
Caption: Workflow for In Vitro GGCX Activity Assay.
Conclusion
The various forms of menaquinone exhibit distinct biological activities, largely influenced by the length of their isoprenoid side chain. MK-7, with its longer side chain, demonstrates superior bioavailability and a longer half-life, making it more effective at lower doses for promoting the carboxylation of extrahepatic this compound-dependent proteins like osteocalcin and MGP. In contrast, MK-4, while having lower bioavailability from dietary supplements, exerts unique biological effects through non-carboxylation pathways, including the activation of the PXR nuclear receptor and the inhibition of NF-κB signaling. A comprehensive understanding of these differences is crucial for researchers, scientists, and drug development professionals in designing targeted interventions and supplementation strategies for bone, cardiovascular, and inflammatory conditions. The provided experimental protocols offer a foundation for the quantitative assessment of menaquinone activity in various research settings. Further investigation into the specific mechanisms and clinical implications of different menaquinone forms will continue to advance our understanding of their therapeutic potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Circulating phylloquinone, inactive Matrix Gla protein and coronary heart disease risk: a two-sample Mendelian Randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circulating Nonphosphorylated Carboxylated Matrix Gla Protein Predicts Survival in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gut Microbiota in Vitamin K2 Synthesis: A Technical Guide
Executive Summary: Vitamin K2, a group of compounds known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation, including bone metabolism and cardiovascular health. While dietary sources contribute to the body's vitamin K pool, the synthesis of long-chain menaquinones is exclusively performed by bacteria, with the gut microbiota being a significant contributor. This technical guide provides an in-depth overview of the microbial synthesis of vitamin K2, detailing the biosynthetic pathways, key bacterial producers, and methodologies for its study. It is intended for researchers, scientists, and drug development professionals interested in the intricate relationship between the gut microbiome and host this compound metabolism.
Introduction to this compound and the Gut Microbiota
This compound is a fat-soluble vitamin that exists in two primary natural forms: phylloquinone (vitamin K1) and menaquinones (vitamin K2).[1][2] Vitamin K1 is synthesized by plants and is the primary dietary source, found abundantly in green leafy vegetables.[1][3] Vitamin K2 encompasses a series of vitamers with side chains of varying lengths, denoted as MK-n, where 'n' represents the number of isoprenoid units.[1][4] While some MKs, like MK-4, can be converted from dietary vitamin K1 in animal tissues, longer-chain menaquinones (MK-7 through MK-13) are exclusively synthesized by bacteria.[3][4] The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, is a primary site of this synthesis.[1][5]
Bacterial Menaquinone Biosynthesis Pathways
Bacteria synthesize menaquinones via two distinct pathways: the canonical menaquinone pathway and the futalosine pathway.
2.1. The Canonical Menaquinone Pathway
The most well-characterized pathway for menaquinone synthesis begins with chorismate, a key intermediate in the shikimate pathway.[6] In organisms like Escherichia coli, a series of enzymes encoded by the men gene cluster (MenA-G) catalyzes the conversion of chorismate into menaquinone.[6][7] This pathway is prevalent in many gram-positive and facultatively anaerobic bacteria.[6]
The key steps involve the conversion of chorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC), followed by several enzymatic reactions to form the naphthoquinone ring structure. A separate pathway synthesizes the isoprenoid side chain. Finally, a polyprenyltransferase (MenA) attaches the isoprenoid side chain to the naphthoquinone ring, and a subsequent methylation step, catalyzed by a methyltransferase (MenG), yields the final menaquinone molecule.[6]
2.2. The Futalosine Pathway
An alternative pathway, known as the futalosine pathway, was discovered in microorganisms that lack the men genes.[6] This pathway also begins with chorismate but proceeds through a different set of intermediates. It is particularly common in anaerobic bacteria.[6]
Key Vitamin K2-Producing Bacteria in the Human Gut
A variety of bacterial genera within the human gut are capable of synthesizing menaquinones. The specific types and quantities of MKs produced can vary significantly between species.[4] Genera belonging to the phyla Bacteroidetes, Firmicutes, and Proteobacteria are major contributors.[1][8]
| Bacterial Species/Genus | Phylum | Menaquinone (MK) Forms Produced | Reference(s) |
| Bacteroides spp. | Bacteroidetes | MK-10, MK-11 | [1][4][6] |
| Escherichia coli | Proteobacteria | MK-8 | [1][4] |
| Eubacterium lentum | Firmicutes | MK-6 | [1][4] |
| Veillonella spp. | Firmicutes | MK-7 | [4][6] |
| Lactococcus spp. | Firmicutes | Various MKs | [9] |
| Propionibacterium spp. | Actinobacteria | MK-9(4H) | [10][11] |
| Bifidobacterium spp. | Actinobacteria | Various MKs | [9] |
Table 1: Prominent Vitamin K2-Producing Bacteria in the Human Gut and Their Menaquinone Profiles.
Host Physiology and the Role of UBIAD1
While gut bacteria are primary producers of long-chain menaquinones, the host can convert dietary vitamin K1 and other menaquinones into MK-4.[12] This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[12][13][14][15] UBIAD1 is expressed in various tissues and plays a crucial role in maintaining local MK-4 levels, which are important for processes like osteogenesis.[12][14] Studies in mice have shown that UBIAD1 is essential for embryonic development.[14][15]
Experimental Protocols for Studying Vitamin K2 Synthesis
The investigation of microbial vitamin K2 synthesis requires specialized techniques for bacterial culture, quinone extraction, and quantification.
5.1. General Experimental Workflow
A typical workflow involves isolating and culturing specific gut bacteria under anaerobic conditions, followed by the extraction of lipids (including menaquinones) from the bacterial biomass or culture medium. The final step is the quantification of different menaquinone forms using analytical chemistry techniques.
5.2. Protocol for Menaquinone Extraction from Bacterial Culture
This protocol is adapted from methodologies used for extracting quinones from bacterial samples.[16][17]
-
Cell Harvesting: Grow the bacterial strain of interest to the desired cell density (e.g., late logarithmic phase) in an appropriate anaerobic growth medium. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Quenching: Immediately quench metabolic activity by resuspending the cell pellet in an ice-cold solvent, such as a methanol/water mixture, to prevent degradation of menaquinones.
-
Solvent Extraction:
-
Add a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., isopropanol or methanol) to the cell suspension. A common ratio is 1:1 (v/v) hexane:isopropanol.[17]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
-
Phase Separation: Centrifuge the mixture (e.g., 1,000 x g for 5 minutes) to separate the aqueous and organic phases. The menaquinones will partition into the upper organic (nonpolar) phase.
-
Collection and Evaporation: Carefully transfer the upper organic layer to a new glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Protect the sample from light to prevent photodegradation.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., methanol or ethanol) just prior to analysis.[16]
5.3. Protocol for Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the gold standard for quantifying this compound vitamers.[18][19][20]
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.[2][21]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of organic solvents like methanol or ethanol is typically used.[2][19]
-
Detection:
-
Fluorescence Detection: This is a highly sensitive method. It requires post-column reduction of the quinones to their fluorescent hydroquinone forms. This can be achieved using a chemical reduction column (e.g., a zinc-packed column).[21][22]
-
Mass Spectrometry (MS/MS): LC-MS/MS provides high specificity and allows for the simultaneous quantification of multiple menaquinone forms.[16]
-
-
Quantification: Create a standard curve using commercially available menaquinone standards (e.g., MK-4, MK-7). Calculate the concentration of each MK isoform in the sample by comparing its peak area to the standard curve.
Evidence from Animal Models: Germ-Free vs. Conventional Mice
Studies using germ-free (GF) animals, which are raised in a sterile environment and lack any microbiota, have been instrumental in demonstrating the contribution of gut bacteria to the host's this compound status.[23][24][25]
| Parameter | Germ-Free (GF) Mice on K-Deficient Diet | Conventional (CV) Mice on K-Deficient Diet | Interpretation | Reference(s) |
| Bleeding Symptoms | Severe hemorrhage | No symptoms | Demonstrates that gut microbiota provides sufficient this compound to prevent deficiency symptoms. | [23] |
| Prothrombin Time (PT) | Significantly prolonged | Normal | Confirms impaired blood coagulation in the absence of microbial this compound synthesis. | [23] |
| Liver MK-4 Levels | Low | Higher | Suggests that gut microbiota contributes to the overall pool of this compound available for conversion to MK-4 in tissues. | [23] |
Table 2: Comparison of this compound Deficiency Markers in Germ-Free and Conventional Mice. These studies highlight that in the absence of dietary this compound, the microbiota is a crucial source of this nutrient.[23][25]
Conclusion and Future Directions
The gut microbiota is an endogenous factory for long-chain vitamin K2, synthesizing a range of menaquinones that are absorbed by the host. The evidence from bacterial culture studies and germ-free animal models unequivocally establishes the significant role of these microbes in contributing to the host's this compound status. For researchers and drug development professionals, understanding this intricate relationship is paramount. Future research should focus on elucidating the specific contribution of microbial K2 to extra-hepatic processes, the regulation of bacterial menaquinone synthesis by diet and host factors, and the potential for modulating the gut microbiota to enhance vitamin K2 production for therapeutic benefit. The development of standardized, high-throughput methods for quantifying fecal menaquinones will be crucial for advancing human studies in this area.[26]
References
- 1. Recent Review Explores Relationship Between this compound and the Gut Microbiome [casi.org]
- 2. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Relationship Among Intestinal Bacteria, this compound and Response of this compound Antagonist: A Review of Evidence and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jona.health [jona.health]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metagenomic Analysis of the Gut Microbiome Reveals Enrichment of Menaquinones (Vitamin K2) Pathway in Diabetes Mellitus [e-dmj.org]
- 9. Production of this compound by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to this compound Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound converting enzyme UBIAD1 plays an important role in osteogenesis and chondrogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UBIAD1-mediated vitamin K2 synthesis is required for vascular endothelial cell survival and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin K2 Biosynthetic Enzyme, UBIAD1 Is Essential for Embryonic Development of Mice | PLOS One [journals.plos.org]
- 15. Vitamin K2 biosynthetic enzyme, UBIAD1 is essential for embryonic development of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ptfarm.pl [ptfarm.pl]
- 20. LT035 Analysis of this compound in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 21. listarfish.it [listarfish.it]
- 22. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 23. Newly developed model for this compound deficiency in germfree mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Fecal concentrations of bacterially derived this compound forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitamin K-Dependent Proteins in Skeletal Development and Disease: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin K-dependent proteins (VKDPs) are a group of post-translationally modified proteins crucial for various physiological processes, most notably blood coagulation. Beyond hemostasis, a growing body of evidence underscores their indispensable role in skeletal development, homeostasis, and the pathogenesis of bone-related diseases. This technical guide provides an in-depth exploration of the core VKDPs active in skeletal tissue, detailing their molecular mechanisms, associated signaling pathways, and roles in diseases such as osteoporosis and osteoarthritis. It summarizes key quantitative data, presents detailed experimental methodologies for their study, and offers visual representations of critical pathways to facilitate advanced research and therapeutic development.
The this compound Cycle: The Foundation of VKDP Activity
This compound acts as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational conversion of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on VKDPs within the endoplasmic reticulum.[3][4] This carboxylation is critical, as the Gla residues impart a negative charge that enables the proteins to bind divalent cations like calcium (Ca²⁺), a function essential for their biological activity in the bone matrix and other tissues.[1][5] The process is a cycle: reduced this compound (hydroquinone) is oxidized to this compound epoxide during the carboxylation reaction and is then recycled back to its reduced form by the enzyme this compound epoxide reductase (VKOR).[2][3] Genetic disorders affecting the GGCX or VKORC1 genes can lead to a combined deficiency of all VKDPs, resulting in severe bleeding and significant skeletal abnormalities.[6]
Diagram: The this compound Cycle
The following diagram illustrates the enzymatic cycle responsible for the activation of VKDPs.
Key this compound-Dependent Proteins in Skeletal Biology
Several VKDPs are expressed in skeletal tissues and play diverse roles in bone and cartilage development, turnover, and mineralization.[7][8]
Osteocalcin (OC) / Bone Gla Protein (BGP)
Osteocalcin is the most abundant non-collagenous protein in bone, synthesized exclusively by osteoblasts.[7][9] Its primary functions are bifurcated based on its carboxylation status:
-
Carboxylated Osteocalcin (cOC): Contains three Gla residues, which confer a high binding affinity for hydroxyapatite crystals in the bone matrix.[4][10] It is believed to play a role in bone mineralization and matrix organization.[4]
-
Undercarboxylated Osteocalcin (ucOC): A portion of osteocalcin is released into circulation in an undercarboxylated form. ucOC functions as a hormone, regulating glucose homeostasis by enhancing insulin secretion and sensitivity, modulating male fertility, and influencing brain development.[11][12][13] Elevated serum levels of ucOC are associated with low this compound status, reduced bone mineral density (BMD), and an increased risk of osteoporotic fractures.[14][15]
Matrix Gla Protein (MGP)
MGP is a potent inhibitor of soft tissue and vascular calcification, highly expressed by vascular smooth muscle cells and chondrocytes.[16][17] In the skeletal system, MGP is crucial for cartilage development and preventing abnormal mineralization.[7] Its deficiency or inactivity, caused by mutations or this compound insufficiency, leads to extensive calcification of arteries and cartilage, a condition observed in Keutel syndrome.[18] A primary mechanism of MGP is the inhibition of Bone Morphogenetic Protein-2 (BMP-2), a powerful osteogenic factor.[19][20][21]
Growth Arrest-Specific 6 (Gas6)
Gas6 is a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[22] In bone, Gas6 and its receptor Tyro3 are involved in regulating osteoclast activity.[23][24] Studies show that Gas6 does not significantly affect osteoclast differentiation but directly enhances the bone-resorbing activity of mature osteoclasts.[1][24][25] This signaling is mediated through the phosphorylation of Tyro3 and the downstream activation of the p42/p44 MAPK pathway.[1]
Other Skeletal VKDPs
-
Protein S (ProS1): Also a ligand for TAM receptors, Protein S is expressed by osteoblasts and has been implicated in bone metabolism, though its precise roles are less defined than Gas6.[7][22]
-
Gla-Rich Protein (GRP) / Ucma: Found in cartilage, this protein is associated with the control of calcification and may have a protective role against cartilage degradation in osteoarthritis.[7][8]
-
Periostin: Involved in the organization of the extracellular matrix and has been associated with osteoarthritis.[7]
Quantitative Data on VKDPs in Skeletal Health and Disease
The quantification of specific VKDPs, particularly their inactive forms, serves as a valuable biomarker for this compound status and skeletal disease risk.
| Table 1: Serum Levels of Undercarboxylated Osteocalcin (ucOC) in Different Populations | ||
| Population | Condition | Median Serum ucOC Level (ng/mL) |
| Chinese Men | General Population | 2.6 (IQR: 1.3–4.7)[14][18][26] |
| Chinese Women | General Population | 1.6 (IQR: 0.7–3.1)[14][18][26] |
| Thai Elderly Women | This compound Sufficient (ucOC < 2.314 ng/mL) | Normal |
| Thai Elderly Women | This compound Deficient (ucOC > 2.314 ng/mL) | Elevated (39.1% of population)[15] |
| Japanese Females | Suspected this compound Insufficiency | > 4.5[27] |
| Table 2: Serum Levels of dp-ucMGP as a Marker of Vascular Health | ||
| Population | Condition | Median Serum dp-ucMGP Level (pmol/L) |
| Healthy Controls | Normal this compound Status | < 393[13] |
| Systemic Sclerosis Patients | Increased CVD Risk | 634 (IQR: 301)[13][22] |
| Patients with CVD Risk Factors | Manufacturer's Cut-off for Elevated Risk | > 750[28] |
Signaling Pathways in Skeletal Biology
The biological effects of VKDPs are mediated through complex signaling cascades that regulate gene expression and cellular function in bone.
MGP Inhibition of BMP-2 Signaling
MGP directly binds to and sequesters BMP-2, preventing it from binding to its receptors (BMPR1A/BMPR2) on the surface of chondrocytes and vascular smooth muscle cells.[5][19][21] This action inhibits the downstream phosphorylation of Smad1/5/8 proteins, preventing their translocation to the nucleus and subsequent transactivation of osteogenic genes like Runx2.[19] This pathway is a critical checkpoint against ectopic calcification.
Gas6/Tyro3 Signaling in Osteoclasts
Gas6 binds to the Tyro3 receptor on mature osteoclasts, inducing receptor phosphorylation.[1][23][24] This activation triggers the p42/p44 MAPK (ERK1/2) signaling cascade, which ultimately enhances the bone-resorbing activity of the osteoclast.[1][25] This pathway represents a direct mechanism for modulating osteoclast function independent of differentiation signals like RANKL.
Endocrine Signaling of Undercarboxylated Osteocalcin (ucOC)
ucOC acts on distal tissues by binding to the G protein-coupled receptor GPRC6A.[7][29] In pancreatic β-cells, this binding activates both PLC/IP3/Ca²⁺ and cAMP/PKA/ERK pathways, leading to increased insulin synthesis and secretion.[7] This creates a feed-forward loop where insulin signaling in osteoblasts promotes the release of active ucOC.
Key Experimental Protocols
Reproducible and standardized methodologies are essential for the investigation of VKDPs.
Quantification of Undercarboxylated Osteocalcin (ucOC) by ELISA
This protocol outlines a sandwich ELISA for measuring ucOC in serum or plasma.
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for human osteocalcin. Incubate overnight at 4°C. Wash plates with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Sample Preparation: Collect serum or plasma samples. For serum, allow blood to clot for 2 hours at room temperature before centrifugation.[30] Samples can be diluted using a sample diluent buffer provided in commercial kits.[30]
-
Standard Curve: Prepare a serial dilution of a known ucOC standard (e.g., from 10 ng/mL down to 0.156 ng/mL) to generate a standard curve.[31]
-
Incubation: Add 100 µL of standards, samples, and a zero control (diluent buffer) to the appropriate wells.[30] Cover the plate and incubate for 90 minutes at 37°C.[30]
-
Detection Antibody: Aspirate the liquid. Add 100 µL of a biotinylated detection antibody specific for ucOC to each well. Incubate for 60 minutes at 37°C.[30]
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 30 minutes at 37°C.[30]
-
Substrate Reaction: Wash the plate 5 times. Add 90 µL of TMB substrate reagent to each well. Incubate in the dark for 15-20 minutes at 37°C.[30][31]
-
Measurement: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[31][32] Calculate ucOC concentrations by interpolating from the standard curve.
In Vitro Osteoclast Differentiation Assay
This protocol describes the generation of mature osteoclasts from mouse bone marrow macrophages (BMMs).
-
BMM Isolation: Euthanize mice and dissect tibiae and femurs under sterile conditions.[17] Flush the bone marrow with α-MEM medium. Culture the cells overnight in α-MEM with 10% FBS and M-CSF (e.g., 10 ng/mL) to allow macrophages to adhere.[33]
-
Cell Seeding: Collect the adherent BMMs. Seed the cells in a 96-well plate at a density of approximately 2.5 x 10⁴ cells/well.[33]
-
Differentiation Induction: Culture the cells in osteoclast induction medium containing M-CSF (e.g., 25 ng/mL) and RANKL (e.g., 50 ng/mL).[12] Replace the medium every 2-3 days.[33] Mature, multinucleated osteoclasts should be visible after 5-7 days.[33]
-
TRAP Staining: To identify osteoclasts, perform Tartrate-Resistant Acid Phosphatase (TRAP) staining.
-
Fix the cells with a fixative solution (e.g., citrate-acetone-formaldehyde).[12]
-
Incubate with a TRAP staining solution containing Fast Garnet GBC base and sodium nitrite until a red/purple color develops in the osteoclasts.[12]
-
Count TRAP-positive cells with three or more nuclei under a microscope.
-
Bone Histomorphometry with Von Kossa Staining
This protocol is for visualizing mineralized bone in non-decalcified bone sections.
-
Sample Preparation: Dissect bones (e.g., mouse tibiae) and fix in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours.[14] Dehydrate the samples through an ethanol series and embed in methyl methacrylate without decalcification.[14]
-
Sectioning: Cut 5 µm sections using a microtome equipped with a tungsten carbide knife.[14]
-
Staining Protocol:
-
Rehydrate sections to distilled water.
-
Incubate sections in a 1-5% aqueous silver nitrate solution and expose to bright light (e.g., UV lamp or direct sunlight) for 20-60 minutes. Mineralized areas (calcium phosphates) will appear black as silver is deposited.[34][35]
-
Rinse thoroughly in distilled water.
-
Remove unreacted silver with 5% sodium thiosulfate for 2-5 minutes.
-
Rinse in distilled water.
-
Counterstain with a suitable stain like Van Gieson (stains collagen red/pink and cytoplasm yellow) or toluidine blue.[14][34]
-
-
Analysis: Acquire images using a microscope and analyze using software like ImageJ with the BoneJ plugin. Quantify parameters such as Bone Volume/Total Volume (BV/TV), Trabecular Thickness (Tb.Th), and Trabecular Number (Tb.N).
Diagram: Experimental Workflow for VKDP Analysis
The following diagram outlines a typical workflow for investigating the role of a VKDP in skeletal biology.
Conclusion and Future Directions
This compound-dependent proteins are integral players in skeletal health, acting as crucial regulators of mineralization, bone turnover, and endocrine communication. The carboxylation status of these proteins, dictated by this compound availability, is paramount to their function. Markers like serum ucOC and dp-ucMGP are emerging as important clinical tools for assessing this compound status and predicting the risk of skeletal and cardiovascular diseases. Future research should focus on elucidating the full spectrum of VKDP functions, refining diagnostic assays, and exploring the therapeutic potential of this compound supplementation or targeted modulation of VKDP pathways for the treatment of osteoporosis, osteoarthritis, and associated calcification disorders. The development of small molecule inhibitors or activators for specific VKDP signaling pathways, such as the Gas6/TAM or MGP/BMP systems, represents a promising frontier for novel drug development.
References
- 1. Mechanism of stimulation of osteoclastic bone resorption through Gas6/Tyro 3, a receptor tyrosine kinase signaling, in mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sinogeneclon.com [sinogeneclon.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of the binding of matrix Gla protein (MGP) to bone morphogenetic protein-2 (BMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Undercarboxylated osteocalcin inhibits the early differentiation of osteoclast mediated by Gprc6a [PeerJ] [peerj.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Dp-ucMGP as a Biomarker in Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bone histomorphometry [bio-protocol.org]
- 15. Serum concentration of undercarboxylated osteocalcin and the risk of osteoporosis in thai elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro osteoclast differentiation assay [bio-protocol.org]
- 17. youtube.com [youtube.com]
- 18. Undercarboxylated Osteocalcin and Its Associations With Bone Mineral Density, Bone Turnover Markers, and Prevalence of Osteopenia and Osteoporosis in Chinese Population: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix GLA protein, a regulatory protein for bone morphogenetic protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Inhibition of Bone Morphogenetic Protein Signal Transduction Prevents the Medial Vascular Calcification Associated with Matrix Gla Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. Tyro 3 receptor tyrosine kinase and its ligand, Gas6, stimulate the function of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Role of TAM Receptors in Bone [mdpi.com]
- 26. Frontiers | Undercarboxylated Osteocalcin and Its Associations With Bone Mineral Density, Bone Turnover Markers, and Prevalence of Osteopenia and Osteoporosis in Chinese Population: A Cross-Sectional Study [frontiersin.org]
- 27. Level of serum undercarboxylated osteocalcin correlates with bone quality assessed by calcaneal quantitative ultrasound sonometry in young Japanese females - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Early experience with the interpretation of dp-ucMGP: an indicator of vascular calcification | Synnovis [synnovis.co.uk]
- 29. Undercarboxylated Osteocalcin: Experimental and Human Evidence for a Role in Glucose Homeostasis and Muscle Regulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
- 31. Human ucOC (Undercarboxylated Osteocalcin) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 32. academic.oup.com [academic.oup.com]
- 33. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | An Optimized Approach to Perform Bone Histomorphometry [frontiersin.org]
An In-depth Technical Guide on the Emerging Roles of Vitamin K in Cellular Health and Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract: Long recognized for its indispensable role in the coagulation cascade, vitamin K is now emerging as a pleiotropic micronutrient with profound implications for cellular health and disease. Beyond its function as a cofactor for the γ-carboxylation of clotting factors, recent research has unveiled non-canonical roles for this compound in regulating critical cellular processes, including mitochondrial function, apoptosis, inflammation, and gene expression. These discoveries are opening new avenues for therapeutic interventions in a range of age-associated diseases, from neurodegeneration to cancer and cardiovascular conditions. This technical guide provides a comprehensive overview of these emerging functions, detailing the underlying molecular pathways, summarizing key quantitative data, and presenting detailed experimental protocols for researchers in the field.
Introduction: Beyond Coagulation
This compound, a family of fat-soluble vitamers including phylloquinone (K1) and menaquinones (K2), is essential for the post-translational modification of this compound-dependent proteins (VKDPs).[1][2] Its name, derived from the German "Koagulation," highlights its first discovered role in activating coagulation factors in the liver.[3] However, the scientific landscape is rapidly expanding to recognize that the biological activities of this compound extend far beyond hemostasis.[4][5]
Emerging evidence demonstrates that this compound acts as a potent signaling molecule and antioxidant, influencing a variety of cellular functions that are critical for maintaining tissue homeostasis and preventing disease.[5][6] These non-canonical functions include protecting mitochondria from oxidative damage, inducing apoptosis in cancer cells, suppressing inflammatory pathways, and regulating gene transcription.[7][8][9] This guide delves into the molecular mechanisms governing these novel roles, providing a technical framework for researchers and drug development professionals.
The Core Mechanism: this compound-Dependent γ-Carboxylation
The only universally accepted function of this compound is its role as a coenzyme for the enzyme γ-glutamyl carboxylase (GGCX).[3] This enzyme catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on VKDPs. This modification is critical, as Gla residues are able to bind calcium ions, which in turn activates the protein's biological function.[1] This process occurs within the endoplasmic reticulum and involves a cyclic pathway known as the this compound cycle.
The cycle begins with this compound hydroquinone (the reduced form), which is oxidized to this compound epoxide to provide the energy for carboxylation. The enzyme this compound epoxide reductase (VKOR) then reduces the epoxide back to this compound, which is further reduced to the active hydroquinone form, allowing the cycle to continue.[10]
Over 17 human VKDPs have been identified, playing key roles in not only coagulation but also bone mineralization and the inhibition of vascular calcification.[1]
Table 1: Key this compound-Dependent Proteins and Their Functions
| Protein | Primary Location | Key Function(s) | Citation(s) |
|---|---|---|---|
| Coagulation Factors | |||
| Prothrombin (Factor II), Factors VII, IX, X | Liver | Pro-coagulants in the blood clotting cascade. | [1][3] |
| Protein C, S, Z | Liver, Endothelium | Anti-coagulants; regulate the clotting cascade. | [1][3] |
| Bone and Soft Tissue Proteins | |||
| Osteocalcin (OC) / Bone Gla Protein (BGP) | Bone (Osteoblasts) | Binds to hydroxyapatite in the bone matrix, involved in bone mineralization. | [11] |
| Matrix Gla Protein (MGP) | Vascular Smooth Muscle, Cartilage | A potent inhibitor of soft tissue and vascular calcification. | [11] |
| Growth Arrest-Specific 6 (Gas6) | Widespread | Involved in cell signaling, regulating cell growth, apoptosis, and survival. | [6] |
| Gla-Rich Protein (GRP) | Cartilage, Bone | Implicated in the regulation of calcification. |[5] |
Emerging Roles in Cellular Health and Disease
Beyond carboxylation, this compound, particularly K2 (menaquinones), exhibits direct effects on cellular signaling and bioenergetics.
Mitochondrial Function and Oxidative Stress
Recent studies have identified a novel function for vitamin K2 in maintaining mitochondrial health. It can repair mitochondrial dysfunction by regulating membrane potential and alleviating oxidative stress.[12][13] Vitamin K2 acts as an electron carrier in the mitochondrial electron transport chain, forming a bypass between complexes II and III, which helps restore oxidative phosphorylation in dysfunctional mitochondria.[8]
Furthermore, the fully reduced form of this compound, this compound hydroquinone, is a potent lipophilic antioxidant that effectively inhibits a form of iron-dependent cell death called ferroptosis by trapping lipid radicals within cellular membranes.[14][15] This anti-ferroptotic activity is independent of its classical carboxylation role and suggests a therapeutic potential for this compound in diseases driven by ferroptosis, such as Alzheimer's disease and acute organ injuries.[14]
Regulation of Apoptosis
Vitamin K2 has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines, including bladder, liver, and lung cancer.[16][17][18] This effect is often mediated through the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways.
In human bladder cancer cells, for instance, Vitamin K2 triggers apoptosis by activating the JNK and p38 MAPK signal pathways.[16][17] This leads to a loss of mitochondrial membrane potential, the release of cytochrome C, and the subsequent activation of the caspase-3 cascade, culminating in programmed cell death.[16][17] In other models, Vitamin K2 has been shown to up-regulate the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax, acting as a key regulator of the apoptotic switch.[13][19]
Modulation of Inflammation
Chronic inflammation is a driver of many age-related diseases. This compound has emerged as a significant anti-inflammatory agent, primarily through its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9] NF-κB is a master regulator of the inflammatory response. Vitamin K2 can prevent the phosphorylation of IκB by inhibiting IKK kinase activity.[9] This action keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes, such as TNF-α, IL-1α, and IL-1β.[9][20]
Gene Expression and Signal Transduction
Vitamin K2 is also a transcriptional regulator, notably acting as a ligand for the nuclear receptor PXR (Pregnane X Receptor).[7] PXR is a master regulator of xenobiotic metabolism, primarily in the liver and intestine.[7] The activation of PXR by vitamin K2 influences the expression of genes involved in detoxification, inflammation, oxidative stress, and autophagy, thereby impacting gut, liver, and bone health.[7] This mechanism provides a direct link between vitamin K2 and the regulation of a wide array of genes that are crucial for cellular defense and homeostasis.
Methodologies for Studying this compound Function
Investigating the cellular roles of this compound requires specialized assays. Below are protocols for key experiments.
Measuring this compound-Dependent Carboxylation
A robust method to study GGCX function in a cellular environment is the use of a cell-based reporter assay.[21] This system allows for the characterization of GGCX mutations and the efficiency of carboxylation under various conditions.
Experimental Protocol: Cell-Based GGCX Activity Assay [21]
-
Cell Line and Culture:
-
Use a human embryonic kidney (HEK293) cell line in which the endogenous GGCX gene has been knocked out using CRISPR-Cas9. This eliminates background carboxylation.[21]
-
Stably co-express two this compound-dependent reporter proteins: a chimeric coagulation factor (e.g., FIXgla-ProT) and a non-hemostatic protein like Matrix Gla Protein (MGP).[21]
-
Culture cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Transfection:
-
Transiently transfect the GGCX-deficient dual-reporter cells with a plasmid DNA vector carrying either wild-type or a mutant GGCX variant.
-
-
This compound Treatment:
-
Following transfection, culture the cells in a complete medium containing a range of vitamin K1 or K2 concentrations (e.g., 0 to 10 µg/mL) for 48 to 72 hours.[21]
-
-
Sample Collection and Analysis:
-
Collect the cell culture medium, which contains the secreted reporter proteins.
-
Quantify the amount of correctly carboxylated reporter protein using a sandwich-based ELISA. This requires a capture antibody and a detection antibody that is specific to the γ-carboxylated Gla domain of the reporter protein.[21][22]
-
-
Data Normalization:
-
Results are typically expressed as a percentage of the activity observed with wild-type GGCX, which is normalized to 100%.[21]
-
Assessing Vitamin K2-Induced Apoptosis
Flow cytometry is a standard method to quantify apoptosis induced by a test compound like vitamin K2.
Experimental Protocol: Apoptosis Assay via Flow Cytometry [16][23]
-
Cell Line and Culture:
-
Select a relevant cancer cell line (e.g., T24 human bladder cancer cells).[16]
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of vitamin K2 (e.g., 0-100 µM) for a specified time period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Staining:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's kit.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic) to determine the dose-dependent effect of vitamin K2 on inducing apoptosis.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and clinical studies on this compound.
Table 2: In Vitro Effects of Vitamin K2 (MK-7) on Inflammatory Markers [20]
| Cell Type | Treatment | Concentration | Pre-treatment Time | Outcome | % Inhibition |
|---|---|---|---|---|---|
| Human Monocyte-Derived Macrophages (hMDMs) | MK-7 | 10 µM | 30 hours | Inhibition of TNF-α production (LPS activation) | 20% |
| Human Monocyte-Derived Macrophages (hMDMs) | MK-7 | 10 µM | 30 hours | Inhibition of TNF-α production (MALP activation) | 43% |
Table 3: Effects of this compound Supplementation on Bone and Cardiovascular Health (Clinical Data)
| Study Population | Intervention | Duration | Key Outcome | Result | Citation(s) |
|---|---|---|---|---|---|
| 381 Postmenopausal Women | 1 mg Phylloquinone or 45 mg MK-4 daily (+ Ca & Vit D3) | 12 months | Undercarboxylated Osteocalcin (ucOC) | Significantly lower ucOC levels vs. placebo. | [24] |
| 381 Postmenopausal Women | 1 mg Phylloquinone or 45 mg MK-4 daily (+ Ca & Vit D3) | 12 months | Bone Mineral Density (BMD) | No significant effect on BMD. | [24] |
| 388 Healthy Older Adults (60-80 years) | 500 mcg Phylloquinone daily (+ multivitamin, Ca, Vit D3) | 3 years | Progression of Coronary Artery Calcification (CAC) | Less progression of CAC in the phylloquinone group compared to control. | [24] |
| 72,000+ Women (Nurses' Health Study) | Dietary Intake (Observational) | 10 years | Risk of Hip Fracture | 30% higher risk for intakes <109 µ g/day vs. ≥109 µ g/day . |[25] |
Table 4: Effects of this compound on Gene Expression in Piglet Intestinal Model [26]
| Condition | Treatment | Target Gene | Result vs. LPS Group |
|---|---|---|---|
| Lipopolysaccharide (LPS) Challenge | This compound | Occludin (Tight Junction Protein) | Significant Increase |
| Lipopolysaccharide (LPS) Challenge | This compound | Claudin-1 (Tight Junction Protein) | Significant Increase |
| Lipopolysaccharide (LPS) Challenge | this compound | Mucin 13 | Significant Increase |
Conclusion and Future Directions
The expanding portfolio of this compound's biological functions presents exciting opportunities for therapeutic development. Its roles in mitigating mitochondrial dysfunction, inducing cancer cell apoptosis, and suppressing inflammation are particularly compelling. The ability of vitamin K2 to act as a ligand for the PXR receptor further solidifies its status as a versatile signaling molecule with broad physiological impact.
For drug development professionals, these findings suggest that this compound analogues could be developed to target specific pathways with greater potency and specificity. Future research should focus on:
-
Elucidating the tissue-specific functions of different this compound vitamers (K1 vs. various forms of K2).
-
Conducting large-scale, long-term clinical trials to confirm the benefits of this compound supplementation for age-related diseases like neurodegeneration, osteoarthritis, and cancer.
-
Developing novel this compound derivatives that can selectively modulate PXR activity or enhance anti-ferroptotic effects without impacting coagulation.
Understanding these emerging roles is crucial for harnessing the full therapeutic potential of this long-known, yet newly appreciated, vitamin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Metabolism, Genetic Influences, and Chronic Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of this compound in Humans: Implication in Aging and Age-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregnane X Receptor Signaling Pathway and this compound: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Redox-modulation, prevention of mitochondrial dysfunction and anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Infection, Inflammation, and Auto-Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Dependent Proteins and the Role of Vitamin K2 in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prohealth.com [prohealth.com]
- 13. Vitamin K2 Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]
- 14. sciencedaily.com [sciencedaily.com]
- 15. This compound prevents cell death: a new function for a long-known molecule | About us [uottawa.ca]
- 16. Vitamin K2 Induces Mitochondria-Related Apoptosis in Human Bladder Cancer Cells via ROS and JNK/p38 MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K2 Induces Mitochondria-Related Apoptosis in Human Bladder Cancer Cells via ROS and JNK/p38 MAPK Signal Pathways | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Scientists find vitamin K2 repairs nerve cells via mitochondrial quality control loop | EurekAlert! [eurekalert.org]
- 20. Cellular data: Study suggests role for vitamin K2 in regulating inflammation [nutraingredients.com]
- 21. Characterization of this compound–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 25. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 26. Frontiers | this compound protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Quantification of Phylloquinone (Vitamin K1) in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of phylloquinone (Vitamin K1) in plasma using High-Performance Liquid Chromatography (HPLC). The protocols are based on established and validated methods from the scientific literature, offering robust and reliable procedures for accurate analysis. Two primary HPLC-based methods are detailed: HPLC with fluorescence detection following post-column reduction, and HPLC coupled with tandem mass spectrometry (LC-MS/MS).
Method 1: HPLC with Fluorescence Detection
This classic and widely used method offers high sensitivity and is suitable for routine quantification of phylloquinone in plasma.[1][2] It involves a multi-step sample preparation process to remove interfering substances, followed by chromatographic separation and fluorescence detection after post-column chemical reduction of phylloquinone to its fluorescent hydroquinone form.[3]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)
-
To a 0.5 mL plasma or serum sample in a glass tube, add an internal standard (e.g., a proprietary vitamin K derivative or K1(25)).[1][4]
-
Add 2 mL of ethanol to precipitate proteins and vortex for 30 seconds.[5]
-
Add 4 mL of n-hexane and vortex vigorously for 5 minutes to extract the lipids containing phylloquinone.[6][7]
-
Centrifuge at approximately 2500 rpm for 5 minutes to separate the phases.[2]
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen gas at a temperature not exceeding 50°C.[5]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a silica SPE cartridge (e.g., Agilent Bond Elut, 500 mg) with hexane.[2][4]
-
Reconstitute the dried extract in a small volume of the mobile phase or hexane and load it onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with hexane to remove non-polar interfering compounds.[2]
-
Elute the phylloquinone fraction with a suitable solvent mixture, such as 3% diethyl ether in hexane.[5]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in the mobile phase for HPLC injection.[2]
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: An isocratic or gradient mixture of organic solvents like methanol, methylene chloride, or acetonitrile with a buffer.[3] For example, a mobile phase consisting of methanol/methylene chloride (90:10 v/v) containing zinc chloride, acetic acid, and sodium acetate can be used.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[3]
-
Post-Column Reduction: After separation on the analytical column, the eluent passes through a post-column reactor containing a reducing agent, such as zinc metal, to convert phylloquinone to its fluorescent hydroquinone form.[1][3]
-
Fluorescence Detection:
Data Presentation
| Parameter | Value | Reference |
| Linearity | Good linearity with R² values often exceeding 0.99. | [1] |
| Limit of Detection (LOD) | As low as 4 fmol.[1] | [1] |
| Intra-assay Precision (%CV) | 3.0% - 8.2% | [1] |
| Inter-assay Precision (%CV) | 8.1% - 16% | [1] |
| Recovery | >92% | [8] |
Method 2: HPLC with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher specificity and sensitivity compared to fluorescence detection and has become increasingly common for the analysis of this compound in plasma.[9] This method simplifies sample preparation and reduces analysis time.[9][10]
Experimental Protocol
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To a 350 µL aliquot of plasma in an amber tube, add 50 µL of an internal standard (IS).[9]
-
Add 175 µL of ethanol to precipitate the proteins.[9]
-
Mix for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.[9]
-
Apply the supernatant to an Oasis® HLB solid-phase extraction (SPE) cartridge.[9]
-
Wash the SPE cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[9]
-
Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[9]
-
Evaporate the eluate under a stream of nitrogen.[9]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A Phenyl-Hexyl column (e.g., 3 μm particle size, 2.0 mm x 100 mm).[9]
-
Mobile Phase: A binary gradient system can be used, for instance:
-
Gradient Elution: A typical gradient could be: 0–1 min, 80% A, 20% B; 1–5 min, convex curve to 100% B; 5–12 min, 100% B; followed by re-equilibration.[9]
-
Flow Rate: A gradient flow rate can be applied, for example: 0–3 min, 0.4 mL/min; 3–5 min, linear gradient to 0.7 mL/min; 5–10 min, 0.7 mL/min; followed by a decrease back to 0.4 mL/min.[9]
-
Column Temperature: Maintained at 50 °C.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification.[9]
Data Presentation
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.14 nmol/L | [9][10] |
| Linearity | Excellent up to 15 nmol/L. | [9][10] |
| Mean Recovery | >92% | [9][10] |
| Intra-assay Precision (%CV) | 2.3% - 14.3% | [7] |
| Inter-assay Precision (%CV) | Not explicitly stated in the provided snippets. |
Visualized Workflows
Caption: Workflow for HPLC with Fluorescence Detection.
Caption: Workflow for LC-MS/MS Detection.
References
- 1. Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. Lack of Consensus Between Measurements of Plasma Phylloquinone by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of plasma this compound by high-performance liquid chromatography with fluorescence detection using this compound analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Menaquinones (Vitamin K2) in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (MKs), collectively known as vitamin K2, are a class of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] Unlike phylloquinone (vitamin K1), which is primarily obtained from plants, menaquinones are found in fermented foods and are also synthesized by the gut microbiota.[3][4] The different forms of menaquinones, designated as MK-n, vary in the length of their isoprenoid side chain, which influences their bioavailability and biological function.[3] MK-4 and MK-7 are among the most well-studied forms.[5]
The analysis of menaquinones in biological matrices such as plasma, serum, and feces is challenging due to their low endogenous concentrations, high lipophilicity, and potential for interference from other matrix components.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering high sensitivity, specificity, and the ability to quantify multiple vitamin K vitamers simultaneously.[1][6] This application note provides detailed protocols for the extraction and quantification of menaquinones from biological samples using LC-MS/MS.
Principle of the Method
The overall workflow for menaquinone analysis involves three key stages:
-
Sample Preparation: Menaquinones are extracted from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate them from interfering substances like phospholipids.[7][8] An internal standard (e.g., a deuterated analog) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used to separate the hydrophobic menaquinone isoforms.[9]
-
Mass Spectrometric Detection: The separated compounds are ionized, typically using atmospheric pressure chemical ionization (APCI) in positive mode, and detected by a triple quadrupole mass spectrometer.[9][10] Quantification is achieved using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.[7]
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma/Serum via Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies that require extensive sample cleanup for high sensitivity.[1][11]
Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (LC-MS grade)
-
Diethyl ether
-
Methanol (LC-MS grade)
-
Deuterated internal standards (e.g., d7-PK, d7-MK-4, d7-MK-7)
-
Silica SPE Cartridges (e.g., 500 mg/3 mL)[11]
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Spiking: To 500 µL of serum or plasma, add the deuterated internal standard solution. Vortex briefly.
-
Liquid-Liquid Extraction: Add 2 mL of isopropanol, vortex for 30 seconds. Add 5 mL of n-hexane, vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.
-
Collection: Transfer the upper n-hexane layer to a clean tube. Repeat the extraction on the remaining sample with another 5 mL of n-hexane.
-
Evaporation: Combine the n-hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 50°C.[11]
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing with 3 mL of diethyl ether:n-hexane (1:1), followed by 3 mL of n-hexane.[1]
-
Sample Loading: Reconstitute the dried extract in 1 mL of n-hexane and load it onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 2 mL of n-hexane, followed by another 3 mL of n-hexane to remove nonpolar lipids.[1]
-
Elution: Elute the menaquinones from the cartridge with 5 mL of diethyl ether:n-hexane (3:97).[11]
-
Final Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 65-100 µL of a suitable solvent (e.g., isopropanol or methanol/mobile phase) for LC-MS/MS analysis.[11]
Protocol 2: Rapid Sample Preparation from Human Plasma/Serum via Liquid-Liquid Extraction (LLE)
This protocol offers a faster, simpler alternative to SPE, suitable for higher throughput applications.[8][12]
Reagents and Materials:
-
n-Hexane (HPLC grade) or Ethanol
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Deuterated internal standards
-
Vortex mixer and centrifuge
Procedure:
-
Spiking: To 500 µL of serum, add the internal standard solution and vortex.[12]
-
Extraction: Add 500 µL of n-hexane. Vortex vigorously for 1 minute.[12]
-
Phase Separation: Centrifuge for 10 minutes at 13,000 rpm.[8]
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Dry the extract under a stream of nitrogen at room temperature.[8]
-
Reconstitution: Reconstitute the residue in 200 µL of 1:3 water and methanol and transfer to an MS vial for analysis.[8]
Protocol 3: Sample Preparation from Fecal Samples
This protocol is designed for the analysis of menaquinones produced by the gut microbiota.[3][6]
Reagents and Materials:
-
2-Propanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Vortex mixer and centrifuge
Procedure:
-
Homogenization: Homogenize a known weight of fecal material (e.g., 0.15 g) in PBS.[6]
-
Spiking: Add the internal standard to the homogenate.
-
Extraction: Add a mixture of 2-propanol and n-hexane (e.g., 1:2 v/v) to the sample.[13][14] Vortex vigorously.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection and Analysis: Collect the upper hexane layer, evaporate it to dryness, and reconstitute the residue in a suitable solvent for LC-MS/MS injection.[6]
LC-MS/MS System Parameters
The following tables provide typical starting parameters for the chromatographic separation and mass spectrometric detection of menaquinones. Optimization may be required based on the specific instrument and sample type.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Setting | Reference |
|---|---|---|
| LC System | UHPLC or HPLC system | [8][10] |
| Column | C18 reversed-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm) | [9] |
| Mobile Phase A | Methanol/Water (1:1) with formic acid | [10] |
| Mobile Phase B | Methanol with formic acid | [10] |
| Gradient | A multi-step gradient from 20% B to 100% B over several minutes. | [10] |
| Flow Rate | 0.4 - 0.8 mL/min | [9][10] |
| Column Temp. | 50 °C | [10] |
| Injection Vol. | 5 µL |[9] |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | [10] |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) | [9][10] |
| Polarity | Positive | [9][10] |
| Ion Source Temp. | 350 - 400 °C | [9][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [10] |
| MRM Transitions | See Table 3 | |
Table 3: Example MRM Transitions for Menaquinones
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Phylloquinone (PK) | 451.4 | 187.1 | 35 |
| d7-PK (IS) | 458.4 | 194.1 | 35 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 | 35 |
| d7-MK-4 (IS) | 452.3 | 194.1 | 35 |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 | 45 |
| d7-MK-7 (IS) | 656.5 | 194.1 | 45 |
Note: These values are illustrative and should be optimized for the specific instrument used. Data sourced from Riphagen et al., 2015.[10]
Data and Performance Characteristics
The described LC-MS/MS methods provide excellent performance for the quantification of menaquinones in biological samples.
Table 4: Summary of Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | Linearity (R²) | Intra-Assay CV (%) | Inter-Assay CV (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| PK | 0.06 | > 0.980 | 2.3 - 10.4 | 7.4 - 12.8 | > 92 | [1][10] |
| MK-4 | 0.06 | > 0.994 | 3.2 - 14.3 | 8.7 - 15.2 | > 92 | [1][10] |
| MK-7 | 0.0019 - 2.2 | > 0.978 | 6.0 - 11.1 | 7.2 - 13.2 | > 94 | [1][13] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Table 5: Reported Menaquinone Concentrations in Healthy Human Serum/Plasma
| Analyte | Concentration Range (ng/mL) | Reference |
|---|---|---|
| Menaquinone-4 (MK-4) | 0.050 - 1.598 | [1][11] |
| Menaquinone-7 (MK-7) | 0.074 - 0.759 | [1][11] |
Note: Concentrations can vary significantly based on diet, gut health, and supplementation.
Visualized Workflows and Pathways
Caption: General experimental workflow for LC-MS/MS analysis of menaquinones.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without this compound supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary this compound is remodeled by gut microbiota and influences community composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genomic Analysis of the Human Gut Microbiome Suggests Novel Enzymes Involved in Quinone Biosynthesis [frontiersin.org]
- 5. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phenomenex.com [phenomenex.com]
- 10. bevital.no [bevital.no]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes & Protocols for Vitamin K Analysis in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vitamin K, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and vascular health.[1] Accurate quantification of this compound homologues (K1 - phylloquinone, MK-4 - menaquinone-4, MK-7 - menaquinone-7) in serum is essential for clinical research and nutritional status assessment. However, the lipophilic nature and low circulating concentrations of this compound present analytical challenges.[2] Effective sample preparation is therefore a critical step to remove interfering substances, such as lipids, and to concentrate the analytes prior to analysis by methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This document provides detailed protocols for the most common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]
Experimental Workflows & Signaling Pathways
The general workflow for preparing serum samples for this compound analysis involves a series of steps designed to isolate the analytes from the complex serum matrix. The following diagram illustrates a typical experimental workflow.
Caption: General workflow for serum sample preparation for this compound analysis.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation techniques for this compound analysis in serum.
Table 1: Recovery Rates of this compound from Serum
| Vitamin | Preparation Method | Recovery Rate (%) | Reference |
| K1 | SPE (C8) | 76 | [4] |
| K1 | LLE & SPE | 98-110 | [5] |
| MK-4 | LLE & SPE | 98-110 | [5] |
| MK-7 | LLE & SPE | 98-110 | [5] |
| K1 | LLE | 82.3-110.6 | [6] |
| MK-4 | LLE | 92.3-110.6 | [6] |
| MK-7 | LLE | 89.5-117.8 | [6] |
| K1 | Protein Precipitation (Isopropanol) | >90 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Serum
| Vitamin | Preparation Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| K1 | Not Specified | 0.052 (µg/L) | - | [3] |
| MK-4 | Not Specified | 0.124 (µg/L) | - | [3] |
| K1 | Protein Precipitation & LLE | - | 0.05-1 (ng/mL) | [8] |
| K1 | SPE | - | 0.05 | [2] |
| K1 | LLE & SPE | - | 0.03 | [5] |
| MK-4 | LLE & SPE | - | 0.04 | [5] |
| MK-7 | LLE & SPE | - | 0.03 | [5] |
Experimental Protocols
Here are detailed protocols for the key sample preparation techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of Vitamin K1, K1-2,3-Epoxide, K2-MK4, K2-MK7, K2-2,3-Epoxide, and K3.[8]
Materials:
-
Serum samples
-
This compound Internal Standard (ISTD) solution (e.g., 1000 ng/mL)
-
Ethanol
-
Hexane
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Water
-
Methanol
-
MS vials
Procedure:
-
Pipette 500 µL of serum into a test tube.
-
Add 50 µL of the this compound ISTD solution and briefly vortex.
-
Add 1.5 mL of ethanol to each tube and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for another 1 minute.
-
Centrifuge the tubes for 10 minutes at 13,000 rpm.
-
Carefully transfer the upper organic layer to a new test tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:3 water and methanol solution.
-
Transfer the supernatant to an MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) following Protein Precipitation
This protocol is a combination of protein precipitation and SPE, suitable for the analysis of Vitamin K1.[2]
Materials:
-
Serum samples
-
Ethanol containing internal standard
-
Oasis PRiME HLB µElution Plate (or similar SPE plate/cartridge)
-
Heptane
-
Methanol
-
Water
-
Centrifuge
-
SPE manifold or automated liquid handler
-
Evaporator
-
Reconstitution solution
Procedure:
-
To 200 µL of serum, add 600 µL of ethanol containing the internal standard.
-
Mix the samples thoroughly and then centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto the Oasis PRiME HLB µElution Plate.
-
Wash the SPE plate with an appropriate wash solution.
-
Elute the vitamin K1 using heptane.
-
Dry the collected eluate.
-
Reconstitute the extracts in a mixture of methanol and water for analysis.
Protocol 3: Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
This protocol provides a robust cleanup for the analysis of Vitamin K1.[9]
Part 1: Liquid-Liquid Extraction
-
Transfer 200 μL of serum to a tube.
-
Add 10 μL of internal standard (e.g., Phylloquinone-D7, 100 ng/mL in EtOH with 0.01% BHT).
-
Add 200 μL of EtOH (with 0.01% BHT).
-
Add 1,000 μL of hexane.
-
Centrifuge for 3 minutes at 5,000 rpm.
-
Transfer 600 μL of the upper organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue with 1,000 μL of hexane.
Part 2: Solid-Phase Extraction
-
Use a Silica SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge with 1 mL of hexane:diethyl ether (1:1), followed by 3 x 1 mL of hexane.
-
Load the 1 mL of the reconstituted sample from the LLE step.
-
Wash the cartridge with 3 x 1 mL of hexane.
-
Elute the Vitamin K1 with 1 mL of hexane:diethyl ether (97:3).
-
The eluate is then ready for further analysis.
Protocol 4: Simple Protein Precipitation
This method is a rapid and straightforward approach for sample preparation.[8]
Materials:
-
Serum samples
-
Precipitating agent (e.g., isopropanol, ethanol, or acetonitrile)
-
Centrifuge
-
Vials for analysis
Procedure:
-
For every 25 µL of serum, add 100 µL of isopropanol.[7]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).
Note on Method Selection:
The choice of sample preparation method depends on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and the analytical instrumentation available.[3]
-
Protein precipitation is a rapid and simple method but may result in a less clean extract, potentially leading to matrix effects in the analysis.[3][8]
-
Liquid-liquid extraction offers good selectivity for lipophilic compounds like this compound and provides a cleaner sample than protein precipitation.[3]
-
Solid-phase extraction can provide the cleanest samples by effectively removing interfering substances, and it can be automated for high-throughput applications.[10]
-
Combining methods, such as LLE followed by SPE, can achieve very high levels of sample purity, which is often necessary for reaching the low detection limits required for this compound analysis.[9]
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of supplemented vitamin K1(20) in serum microsamples by solid-phase extraction and narrow-bone HPLC with multichannel ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. silicycle.com [silicycle.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Vitamin K-Dependent Carboxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K-dependent carboxylation is a critical post-translational modification essential for the biological activity of a number of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction. The enzyme responsible for this modification is the this compound-dependent gamma-glutamyl carboxylase (VKC), which catalyzes the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on substrate proteins. This process is coupled to the oxidation of this compound hydroquinone to this compound epoxide. Given its central role in these pathways, VKC is a significant target for drug discovery, particularly for the development of novel anticoagulants and therapies for bone and vascular disorders.
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of VKC activity, enabling the identification and characterization of novel inhibitors.
Signaling Pathway: The this compound Cycle and Carboxylation
The activity of VKC is intrinsically linked to the this compound cycle, a metabolic pathway that recycles this compound to ensure a continuous supply of its reduced form, this compound hydroquinone, which is the active cofactor for the carboxylation reaction.
Caption: The this compound Cycle and Carboxylation Pathway.
High-Throughput Screening Workflow
A typical HTS campaign to identify inhibitors of VKC activity involves a multi-step process, from initial screening of a large compound library to hit confirmation and characterization.
Caption: High-Throughput Screening Workflow for VKC Inhibitors.
Data Presentation: Quantitative Analysis of VKC Assays
The following tables summarize key quantitative data for assessing VKC activity and inhibition.
Table 1: Performance Metrics for HTS Assays
| Assay Type | Key Parameter | Typical Value | Reference |
| Fluorescence Polarization | Z'-Factor | > 0.5 | [1] |
| Cell-Based Reporter | Z'-Factor | > 0.5 | [2] |
| Biochemical (Radiometric) | Signal-to-Background | > 10 | [3] |
Table 2: Kinetic Parameters of VKC
| Substrate | K_m_ (µM) | Reference |
| FLEEL (peptide substrate) | 2,000 - 4,000 | [3] |
| Prothrombin Precursor | ~1 | [4] |
| This compound Hydroquinone | 1 - 5 | [3] |
Table 3: Inhibitory Potency (IC_50_) of Known VKC Inhibitors
| Inhibitor | IC_50_ (µM) | Assay Type | Reference |
| Warfarin | 2 - 10 | Cell-Based | [2] |
| 2,3,5,6-Tetrachlorophenol | 5 - 10 | Biochemical | [5] |
| 2,3,5-Trichlorophenol | ~50 | Biochemical | [5] |
| 2,5-Dichlorophenol | > 100 | Biochemical | [5] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP)-Based Biochemical Assay for VKC Activity
This protocol describes a homogeneous, fluorescence polarization-based assay suitable for HTS to identify inhibitors of VKC. The assay measures the binding of a fluorescently labeled peptide substrate to the enzyme.
Materials:
-
Enzyme: Purified recombinant human VKC
-
Substrate: Fluorescently labeled peptide substrate (e.g., FITC-FLEEL)
-
Cofactors: Reduced this compound (KH2), CO2 (as NaHCO3), O2
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 100 mM KCl, 0.5% CHAPS
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Positive Control: Known VKC inhibitor (e.g., 2,3,5,6-tetrachlorophenol)
-
Negative Control: DMSO
-
Microplates: 384-well, black, low-binding microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X fluorescent peptide substrate solution in assay buffer.
-
Prepare a 4X cofactor mix (KH2 and NaHCO3) in assay buffer.
-
Serially dilute test compounds and controls in DMSO.
-
-
Assay Protocol (384-well format):
-
Add 1 µL of test compound or control in DMSO to each well.
-
Add 10 µL of 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of 4X cofactor mix to initiate the reaction.
-
Add 5 µL of 2X fluorescent peptide substrate to each well.
-
Incubate for 60 minutes at 37°C.
-
Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 520 nm for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor > 0.5 is generally considered excellent for HTS.[1]
-
Protocol 2: Cell-Based Reporter Gene Assay for VKC Activity
This protocol describes a cell-based assay using a secreted reporter protein to measure VKC activity in a cellular context. This assay is also amenable to HTS.
Materials:
-
Cell Line: HEK293 cells stably expressing a VKC substrate reporter construct (e.g., a fusion protein with a Gla domain and a reporter like Gaussia luciferase).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
This compound: Vitamin K1 (phylloquinone).
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: Warfarin.
-
Negative Control: DMSO.
-
Luciferase Assay Reagent: Commercially available Gaussia luciferase assay system.
-
Microplates: 96-well or 384-well, clear-bottom, white-walled microplates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells into the microplates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Induction of Carboxylation:
-
Add Vitamin K1 to a final concentration of 10 µM to all wells.
-
Incubate for another 24 hours.
-
-
Reporter Gene Assay:
-
Collect a small aliquot of the cell culture supernatant.
-
Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition of VKC activity for each compound.
-
Determine the IC50 values for active compounds.
-
Calculate the Z'-factor for the assay.[2]
-
References
- 1. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-dependent carboxylase: inhibitory action of polychlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assays for Measuring Undercarboxylated Osteocalcin as a Biomarker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteocalcin (OCN) is a non-collagenous protein primarily produced by osteoblasts, the bone-forming cells.[1] A key feature of osteocalcin is its post-translational modification through vitamin K-dependent γ-carboxylation of three glutamic acid (Glu) residues to form γ-carboxyglutamic acid (Gla) residues.[2][3] This carboxylation allows osteocalcin to bind to the hydroxyapatite mineral matrix of bone.[3][4] However, a portion of osteocalcin is released into the circulation in its undercarboxylated form (ucOC), which contains one or more uncarboxylated Glu residues.[4][5]
Initially considered merely a marker of bone turnover, ucOC has emerged as a bioactive hormone with wide-ranging endocrine functions.[1][5][6] It plays a significant role in regulating glucose and energy metabolism by stimulating insulin secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues.[1][7][8] Consequently, ucOC is being investigated as a promising biomarker for a variety of conditions, including type 2 diabetes, metabolic syndrome, osteoporosis, cardiovascular diseases, and neurodegenerative disorders.[2][8][9][10] Accurate and reliable measurement of circulating ucOC is therefore critical for both clinical research and potential diagnostic applications.
Assay Methodologies for Undercarboxylated Osteocalcin
Several methods exist for the quantification of ucOC, each with distinct principles, advantages, and limitations. The primary techniques are immunoassays and, more recently, mass spectrometry.
1. Direct Immunoassays (ELISA)
The most common method for ucOC quantification is the direct enzyme-linked immunosorbent assay (ELISA). These assays utilize monoclonal antibodies that specifically recognize the uncarboxylated Glu residues of osteocalcin, distinguishing it from the fully carboxylated form.
-
Principle: A sandwich ELISA format is typically employed. A capture antibody specific to osteocalcin is pre-coated onto a microplate. The sample containing ucOC is added, and the ucOC binds to the capture antibody. A second detection antibody, which is biotinylated and specifically targets the undercarboxylated region (e.g., a peptide sequence containing Glu residues), is then added. Following this, a streptavidin-HRP conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution (like TMB) is added, and the resulting colorimetric change is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of ucOC in the sample.[11][12]
-
Advantages: High sensitivity, specificity for the undercarboxylated form, and suitability for high-throughput screening.
-
Disadvantages: Results can be influenced by antibody cross-reactivity with carboxylated forms or osteocalcin fragments, leading to potential discrepancies between different kits.[1][3]
2. Hydroxyapatite (HAP) Binding Assay (Indirect Method)
This is an indirect method that relies on the differential binding affinity of carboxylated and undercarboxylated osteocalcin to a calcium-containing matrix.
-
Principle: The HAP binding assay leverages the fact that carboxylated osteocalcin has a high affinity for hydroxyapatite, the mineral component of bone, while undercarboxylated osteocalcin has a much lower affinity.[7] In this procedure, a serum or plasma sample is incubated with hydroxyapatite particles. The carboxylated osteocalcin binds to the HAP, which is then removed by centrifugation. The supernatant, which contains the unbound ucOC, is collected, and the concentration of osteocalcin within it is measured using a standard total osteocalcin immunoassay.[5][6]
-
Advantages: Measures the "metabolically active" fraction of osteocalcin that does not bind to the bone matrix.[6]
-
Disadvantages: Considered semi-quantitative and more technically involved than a direct immunoassay.[7] The efficiency of HAP binding can be variable, and the assay is sensitive to the presence of osteocalcin fragments which have low affinity for HAP, potentially leading to an overestimation of ucOC.[3]
3. Mass Spectrometry (MS)
Mass spectrometry offers a powerful alternative for the direct measurement and characterization of osteocalcin proteoforms.
-
Principle: MS measures the mass-to-charge ratio of ionized molecules. This technique can precisely distinguish between carboxylated and undercarboxylated osteocalcin based on the mass difference imparted by the addition of carboxyl groups. MS can not only quantify the different forms but also identify which specific Glu residues are carboxylated.[1][13]
-
Advantages: High specificity and accuracy, providing detailed information on the carboxylation status and identifying fragments. It is considered a potential reference method.[1]
-
Disadvantages: High-throughput detection is challenging due to the acidic nature of osteocalcin and the neutral loss of carboxyl groups during fragmentation.[13][14] The methodology requires extensive sample purification and is generally more complex and less accessible than immunoassays.[13]
Quantitative Data Summary
The performance characteristics of commercially available ucOC ELISA kits vary. The following tables summarize typical quantitative data for these assays.
Table 1: Performance Characteristics of Human ucOC ELISA Kits
| Parameter | Assay Genie (HUFI04775)[11] | MyBioSource (MBS700581)[15] | ELK Biotechnology (ELK8505)[12] | Picolumi ucOC (ECLIA)[16] | Takara Bio Inc. (ELISA)[17] |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | ECLIA | Sandwich ELISA |
| Detection Range | 0.156 - 10 ng/mL | 0.156 - 10 ng/mL | 0.16 - 10 ng/mL | 0.39 - 50 ng/mL | Not Specified |
| Sensitivity | 0.094 ng/mL | Not Specified | 0.061 ng/mL | Not Specified | Not Specified |
| Sample Types | Serum, Plasma, other biological fluids | Serum, Plasma, Cell culture supernates | Serum, Plasma, Tissue homogenates | Serum | Serum |
| Intra-Assay CV% | < 8% (Implied) | < 8% | < 8% | ≤ 10% | 5.2% |
| Inter-Assay CV% | < 10% (Implied) | < 10% | < 10% | ≤ 10% | 8.3% |
Table 2: Specificity and Recovery Data for Human ucOC ELISA Kits
| Parameter | Abbexa (abx050518)[18] | Assay Genie (HUFI04775)[11] | Picolumi ucOC (ECLIA)[16] |
| Specificity | Highly specific for ucOC, no cross-reactivity with analogues detected. | Not Specified | Not Specified |
| Cross-Reactivity (vs cOC) | Not Specified | Not Specified | Not Specified |
| Recovery (Serum) | 85 - 101% | Not Specified | 93 - 106% |
| Recovery (EDTA Plasma) | 89 - 101% | Not Specified | Not Applicable |
| Recovery (Heparin Plasma) | 86 - 104% | Not Specified | Not Applicable |
| Linearity (Serum) | 85 - 100% | Not Specified | Not Specified |
| Linearity (EDTA Plasma) | 91 - 100% | Not Specified | Not Applicable |
| Linearity (Heparin Plasma) | 80 - 90% | Not Specified | Not Applicable |
Experimental Protocols
Protocol 1: Direct Measurement of ucOC via Sandwich ELISA
This protocol is a generalized procedure based on common commercially available kits.[11][12][19] Researchers should always refer to the specific manual provided with their kit.
A. Materials
-
ucOC ELISA Kit (96-well plate pre-coated with capture antibody, standards, detection antibody, HRP-conjugate, buffers, substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
B. Sample Preparation
-
Serum: Allow blood to clot for 1 hour at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C. Collect the supernatant.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.
-
Storage: Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19]
C. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to prepare the 1x working solution as instructed by the kit manual.
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, 0 ng/mL).[18]
D. Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 100 µL of each standard, sample, and blank (sample diluent) into the appropriate wells. It is recommended to run all in duplicate.
-
Cover the plate with a sealer and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of 1x Wash Buffer per well. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Repeat the wash step (step 4).
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step (step 4).
-
Add 90-100 µL of TMB substrate solution to each well.
-
Cover the plate and incubate in the dark at 37°C for 15-30 minutes. Monitor for color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.
E. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from all other OD values.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding corrected OD on the y-axis.
-
Use regression analysis (e.g., four-parameter logistic curve fit) to determine the concentration of ucOC in the samples.
Protocol 2: Indirect Measurement of ucOC via Hydroxyapatite (HAP) Binding
This protocol describes the separation of ucOC from its carboxylated form prior to quantification.
A. Materials
-
Hydroxyapatite (HAP) powder
-
Binding Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Total Osteocalcin Immunoassay Kit
B. Procedure
-
Prepare a 50% (w/v) slurry of HAP in binding buffer. Mix thoroughly.
-
In a microcentrifuge tube, add 50 µL of serum or plasma sample.
-
Add 50 µL of the 50% HAP slurry to the sample.
-
Incubate the mixture for 30-60 minutes at 4°C with gentle agitation (e.g., on a rotator) to allow carboxylated osteocalcin to bind to the HAP.
-
Centrifuge the tubes at 2000 x g for 5 minutes at 4°C to pellet the HAP.
-
Carefully collect the supernatant, which contains the unbound, undercarboxylated osteocalcin.
-
Measure the osteocalcin concentration in the supernatant using a reliable total osteocalcin immunoassay, following the manufacturer's protocol.
-
The resulting concentration represents the level of undercarboxylated osteocalcin (ucOC) in the original sample.
Visualizations
Signaling Pathway of Undercarboxylated Osteocalcin
Caption: ucOC signaling via the GPRC6A receptor.
Experimental Workflow for ucOC Measurement
Caption: Workflow comparison for ucOC measurement methods.
References
- 1. Osteocalcin: A bone protein with multiple endocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Undercarboxylated osteocalcin emerges as a biomarker and therapeutic target in metabolic and neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Undercarboxylated Osteocalcin: Experimental and Human Evidence for a Role in Glucose Homeostasis and Muscle Regulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Undercarboxylated Osteocalcin: A Promising Target for Early Diagnosis of Cardiovascular and Glycemic Disorders in Patients with Metabolic Syndrome: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical potential of undercarboxylated osteocalcin in metabolic and neurodegenerative diseases:From biomarker to therapeutic target [mrijournal.rjh.com.cn:8443]
- 10. Undercarboxylated osteocalcin as a biomarker of subclinical atherosclerosis in non-dialysis patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Human ucOC(Undercarboxylated Osteocalcin) ELISA Kit [elkbiotech.com]
- 13. Influence of carboxylation on osteocalcin detection by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. mybiosource.com [mybiosource.com]
- 16. [Measurement of serum undercarboxylated osteocalcin by ECLIA with the "Picolumi ucOC" kit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Undercarboxylated Osteocalcin and Its Associations With Bone Mineral Density, Bone Turnover Markers, and Prevalence of Osteopenia and Osteoporosis in Chinese Population: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Undercarboxylated Osteocalcin ELISA Kit (ucOC) [elisakits.co.uk]
- 19. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Assessing Vitamin K Status in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a fat-soluble vitamin essential for the post-translational modification of specific proteins, known as this compound-dependent proteins (VKDPs). This modification, called gamma-carboxylation, is crucial for the biological activity of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] Accurate assessment of this compound status is therefore critical in various research, clinical, and drug development contexts. Overt this compound deficiency can lead to impaired blood clotting and bleeding disorders.[3] Subclinical deficiency, which is more common, may be associated with an increased risk of osteoporosis and cardiovascular disease.[1][4]
This document provides detailed application notes and protocols for the primary methods used to assess this compound status in human subjects. It covers both direct measurement of this compound vitamers and indirect functional assays that measure the activity of VKDPs.
I. Biomarkers for this compound Status Assessment
The assessment of this compound status can be broadly categorized into two main approaches: direct measurement of circulating this compound concentrations and indirect measurement of the functionality of this compound-dependent proteins.[5]
-
Direct Markers: These assays quantify the levels of phylloquinone (vitamin K1) and menaquinones (vitamin K2, e.g., MK-4 and MK-7) in serum or plasma.[6][7] While providing a direct measure of this compound availability, these levels can be influenced by recent dietary intake.[1][8]
-
Indirect Functional Markers: These assays measure the proportion of undercarboxylated VKDPs, which increases when this compound is insufficient for their complete activation.[1][4] These markers are considered to reflect the functional this compound status in tissues. Key functional markers include:
-
Protein Induced by this compound Absence or Antagonist-II (PIVKA-II): Also known as des-gamma-carboxy prothrombin (DCP), PIVKA-II is an inactive precursor of prothrombin.[5][8] Elevated levels are a sensitive indicator of this compound deficiency, particularly in newborns.[9]
-
Undercarboxylated Osteocalcin (ucOC): Osteocalcin is a bone protein that requires this compound for its carboxylation.[10] An increased ratio of ucOC to total osteocalcin is a sensitive marker of subclinical this compound deficiency and is associated with bone health.[4][10]
-
Desphospho-uncarboxylated Matrix Gla Protein (dp-ucMGP): MGP is an inhibitor of vascular calcification. Elevated levels of its inactive, undercarboxylated form are being investigated as a marker for cardiovascular health related to this compound status.[6][7]
-
II. Quantitative Data Summary
The following tables summarize the reference ranges and deficiency thresholds for key this compound biomarkers. It is important to note that reference ranges can vary depending on the population, methodology, and laboratory.
| Biomarker | Methodology | Sample Type | Reference Range | Deficiency Threshold | Citation |
| Phylloquinone (Vitamin K1) | HPLC, LC-MS/MS | Serum, Plasma | 0.10 - 2.20 ng/mL | < 0.15 µg/L (< 0.15 ng/mL) | [3][8][11] |
| Menaquinone-4 (MK-4) | LC-MS/MS | Serum | 0.02 - 0.24 ng/mL | Not well established | [6][7] |
| Menaquinone-7 (MK-7) | LC-MS/MS | Serum | 0.12 - 3.54 ng/mL | < 0.12 ng/mL | [6][7] |
| PIVKA-II | ELISA | Serum, Plasma | 3.98 - 8.40 ng/mL | > 8.40 ng/mL | [6][7] |
| Undercarboxylated Osteocalcin (ucOC) | ELISA | Serum | 1.09 - 2.51 ng/mL | > 2.51 ng/mL | [6][7] |
| % Undercarboxylated Osteocalcin (%ucOC) | ELISA | Serum | 5.80 - 22.78% | > 22.78% | [6][7] |
III. Signaling Pathways and Experimental Workflows
This compound Cycle and Carboxylation
The primary function of this compound is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on VKDPs. This process, known as the this compound cycle, is essential for the biological activity of these proteins.
Caption: The this compound cycle illustrating the conversion of this compound to its active form.
General Workflow for ELISA-based Assays
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantitative determination of indirect functional markers of this compound status, such as PIVKA-II and ucOC. The following diagram illustrates a typical sandwich ELISA workflow.
Caption: A generalized workflow for a sandwich ELISA protocol.
IV. Experimental Protocols
Protocol 1: Determination of Phylloquinone (Vitamin K1) and Menaquinones (MK-4, MK-7) in Human Serum/Plasma by LC-MS/MS
This protocol is a synthesized procedure based on common practices for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound vitamers.[12][13]
1. Principle: this compound vitamers are extracted from the serum or plasma matrix, separated by high-performance liquid chromatography (HPLC), and detected by tandem mass spectrometry (MS/MS). This method offers high sensitivity and specificity.
2. Materials:
-
HPLC system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source
-
Phenyl-Hexyl column (or equivalent C18 column)
-
Internal standards (e.g., deuterated PK, MK-4, MK-7)
-
Ethanol, n-hexane, methanol, isopropanol, formic acid (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
Amber glass tubes to protect from light
3. Sample Collection and Handling:
-
Collect blood by venipuncture into a lavender-top (EDTA) tube for plasma or a red-top tube for serum.[3]
-
Protect the sample from light immediately after collection.[11]
-
Separate plasma or serum by centrifugation within 1-2 hours.
-
Store samples at -80°C until analysis.[13]
-
A 12-hour fast is recommended for the patient prior to blood collection.[11]
4. Procedure: a. Sample Preparation:
- In an amber glass tube, add 500 µL of serum or plasma.
- Spike with an appropriate amount of internal standard solution.
- Add 1 mL of ethanol to precipitate proteins and vortex for 1 minute.
- Add 2 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 3000 x g for 10 minutes.
- Transfer the upper n-hexane layer to a clean amber tube.
- Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
5. Data Analysis:
-
Quantify the concentration of each this compound vitamer by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.
Protocol 2: Quantification of PIVKA-II in Human Serum/Plasma by ELISA
This protocol is a generalized procedure based on commercially available PIVKA-II ELISA kits.[14][15][16]
1. Principle: This is a sandwich enzyme immunoassay. PIVKA-II in the sample is captured by a specific antibody coated on a microplate. A second, enzyme-conjugated antibody binds to the captured PIVKA-II. The addition of a substrate results in a color change proportional to the amount of PIVKA-II present.
2. Materials:
-
PIVKA-II ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Absorbent paper
3. Sample Collection and Handling:
-
Collect serum or plasma as described in Protocol 1.
-
Samples can be stored at 2-8°C for a short period or at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
4. Procedure:
- Bring all reagents and samples to room temperature before use.
- Prepare working solutions of wash buffer and other concentrated reagents as per the kit instructions.
- Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
- Cover the plate and incubate for 90 minutes at 37°C.
- Aspirate the liquid from each well and wash the plate three times with wash buffer.
- Add 100 µL of biotinylated detection antibody to each well, cover, and incubate for 60 minutes at 37°C.
- Aspirate and wash the plate three times.
- Add 100 µL of HRP conjugate to each well, cover, and incubate for 30 minutes at 37°C.
- Aspirate and wash the plate five times.
- Add 90 µL of substrate reagent to each well and incubate for 15-20 minutes at 37°C in the dark.
- Add 50 µL of stop solution to each well to terminate the reaction.
- Immediately read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of PIVKA-II in the samples by interpolating their absorbance values on the standard curve.
Protocol 3: Measurement of Undercarboxylated Osteocalcin (ucOC) in Human Serum by ELISA
This protocol is a generalized procedure based on commercially available ucOC ELISA kits.[17][18]
1. Principle: Similar to the PIVKA-II ELISA, this is a sandwich immunoassay for the quantitative measurement of ucOC.
2. Materials:
-
ucOC ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader (450 nm)
-
Pipettes and pipette tips
-
Deionized water
-
Absorbent paper
3. Sample Collection and Handling:
-
Collect serum as described in Protocol 1.
-
Store samples at -20°C or lower. Avoid repeated freeze-thaw cycles.
4. Procedure:
- Follow the general ELISA procedure as outlined in Protocol 2, using the specific reagents and incubation times provided in the ucOC ELISA kit manual. Typically, the procedure will involve the sequential addition of sample/standard, biotinylated detection antibody, HRP conjugate, substrate, and stop solution, with washing steps in between.
5. Data Analysis:
-
Calculate the concentration of ucOC in the samples using a standard curve as described for the PIVKA-II assay.
-
To determine the %ucOC, a separate ELISA for total osteocalcin is required. The %ucOC is then calculated as: (%ucOC) = (ucOC concentration / Total Osteocalcin concentration) x 100.
V. Conclusion
The choice of method for assessing this compound status depends on the specific research question, the available resources, and the target population. Direct measurement of this compound vitamers provides information on dietary intake, while functional markers such as PIVKA-II and ucOC reflect the biological activity of this compound in the body. For a comprehensive assessment, a combination of direct and indirect markers is often recommended. The protocols provided in this document offer a foundation for the implementation of these key assays in a research or drug development setting. Adherence to proper sample collection, handling, and quality control procedures is essential for obtaining accurate and reliable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Concepts and Controversies in Evaluating this compound Status in Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reference Range of this compound Evaluating Indicators in Chinese Childbearing Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. labcorp.com [labcorp.com]
- 12. bevital.no [bevital.no]
- 13. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human PIVKA-II ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 15. assaygenie.com [assaygenie.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. mybiosource.com [mybiosource.com]
Application Notes & Protocols: Techniques for Synthesizing Novel Vitamin K Analogs for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitamin K is a family of fat-soluble vitamins essential for various physiological processes. The primary role of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues in this compound-dependent proteins (VKDPs).[1][2][3] This carboxylation is critical for the biological activity of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][3][4]
The this compound family primarily consists of vitamin K1 (phylloquinone) and vitamin K2 (menaquinones, MK-n). These structures share a common 2-methyl-1,4-naphthoquinone ring but differ in the length and saturation of their isoprenoid side chain.[1][5] The synthesis of novel this compound analogs is a key strategy in research and drug development to probe structure-activity relationships, develop more potent or tissue-specific agonists/antagonists, and create new therapeutic agents for conditions ranging from osteoporosis and vascular calcification to cancer and neurodegenerative diseases.[6][7] These application notes provide an overview of key synthetic strategies and protocols for the evaluation of novel this compound analogs.
Signaling Pathway: The this compound Cycle
The biological activity of this compound is governed by a cellular enzymatic pathway known as the this compound cycle. This cycle facilitates the continuous regeneration of a reduced form of this compound (hydroquinone), which is the active cofactor for GGCX.[1][2] The cycle is a primary target for both anticoagulants like warfarin and for the design of novel this compound analogs. Warfarin functions by inhibiting the this compound epoxide reductase (VKOR), thereby preventing the recycling of this compound and reducing the pool of active cofactor available for GGCX.[1]
Caption: The this compound cycle in the endoplasmic reticulum.
Synthetic Strategies and Protocols
The synthesis of this compound analogs typically involves two main approaches: modification of the 2-methyl-1,4-naphthoquinone core or, more commonly, the introduction of a novel side chain at the 3-position. Key strategies include Friedel-Crafts alkylation, metal-mediated cross-coupling reactions, and side-chain extension techniques.[5]
General Workflow for Analog Synthesis & Evaluation
A typical workflow for developing and testing new this compound analogs involves several key stages, from initial design and synthesis to purification and biological assessment.
Caption: General workflow for this compound analog synthesis and evaluation.
Protocol 1: Friedel-Crafts Alkylation for Side-Chain Introduction
This protocol describes a common method for coupling a desired alcohol (side chain) to the hydroquinone form of menadione (menadiol).[5][8]
Materials:
-
Menadione (Vitamin K3)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Diethyl ether or Dioxane/Ethyl acetate
-
Desired side-chain alcohol (e.g., geraniol, farnesol, or a custom-synthesized alcohol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, ethyl acetate)
Procedure:
-
Reduction of Menadione to Menadiol:
-
Dissolve menadione in diethyl ether.
-
Add a 10% aqueous solution of sodium hydrosulfite and stir vigorously at room temperature for 30-60 minutes until the yellow color of the organic phase disappears.[5][8]
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield menadiol. Use this product immediately as it is sensitive to oxidation.
-
-
Friedel-Crafts Alkylation:
-
Dissolve the freshly prepared menadiol and the desired side-chain alcohol (1.0-1.2 equivalents) in a suitable solvent like dioxane/ethyl acetate.[9]
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of BF₃·OEt₂ to the solution.[8][10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification and Oxidation:
-
Concentrate the crude product under reduced pressure. The hydroquinone product will auto-oxidize to the final quinone form upon exposure to air, a process that can be accelerated by stirring in solution open to the atmosphere.
-
Purify the resulting crude this compound analog by silica gel column chromatography using a heptane/ethyl acetate gradient.
-
Combine fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Protocol 2: HPLC-Based In Vitro VKOR Activity Assay
This assay measures the activity of the enzyme VKOR by quantifying the conversion of this compound epoxide (KO) to this compound. It is useful for screening analogs as potential VKOR inhibitors or substrates.[11][12]
Materials:
-
Microsomal preparation containing VKOR (e.g., from liver or engineered cells)
-
This compound epoxide (KO) substrate
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl with 0.25% Triton X-100)
-
Isopropanol and n-hexane for extraction
-
Vitamin E acetate or this compound₁₍₂₅₎ as an internal standard.[11][12]
-
HPLC system with a C18 column and a UV detector (250 nm)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and the test compound (novel analog or control inhibitor like warfarin).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding KO substrate.
-
Start the enzymatic conversion by adding a freshly prepared solution of DTT (final concentration ~5 mM).[12]
-
Incubate at 30°C in the dark for a defined period (e.g., 30-60 minutes).[12]
-
-
Sample Extraction:
-
Terminate the reaction by adding 2 volumes of isopropanol.[11]
-
Add 1 volume of n-hexane containing the internal standard.
-
Vortex vigorously for 1 minute, then centrifuge to separate the phases.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase (e.g., methanol/water mixture).
-
Inject the sample into the HPLC system.
-
Separate the vitamers (KO, this compound, internal standard) on the C18 column.
-
Quantify the amount of this compound produced by integrating the peak area at 250 nm, relative to the internal standard.
-
VKOR activity is expressed as the rate of this compound formation (e.g., pmol/min/mg protein).
-
Protocol 3: Cell-Based γ-Glutamyl Carboxylation Assay
This assay evaluates the ability of a this compound analog to support the carboxylation of a this compound-dependent reporter protein in a cellular context.[11][12][13]
Materials:
-
Mammalian cell line engineered to express a reporter protein (e.g., HEK293 cells expressing a factor IX Gla domain fused to a secreted protein).[12][14]
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound-depleted serum (optional, for enhancing assay sensitivity)
-
Novel this compound analogs and controls (e.g., Vitamin K1)
-
ELISA kit with an antibody specific to the carboxylated (Gla) form of the reporter protein.
Procedure:
-
Cell Culture and Treatment:
-
Plate the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the novel this compound analog or controls. A vehicle-only control (e.g., ethanol) should be included.
-
To test for inhibitory activity, co-incubate cells with a standard concentration of vitamin K1 and varying concentrations of the test analog.
-
Incubate the cells for 24-48 hours to allow for protein expression, carboxylation, and secretion.[12]
-
-
Sample Collection:
-
Collect the conditioned cell culture medium, which contains the secreted reporter protein.
-
Centrifuge the medium to pellet any detached cells and debris.
-
-
ELISA for Carboxylated Protein:
-
Coat an ELISA plate with a capture antibody that binds the reporter protein irrespective of its carboxylation state.
-
Block non-specific binding sites.
-
Add the collected cell culture medium samples to the wells and incubate.
-
Wash the wells, then add a detection antibody that specifically recognizes the calcium-bound, carboxylated Gla domain of the reporter protein.[12][13]
-
Add a secondary, enzyme-conjugated antibody and a suitable substrate to generate a colorimetric or fluorescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using a purified, fully carboxylated reporter protein if available.
-
Quantify the concentration of carboxylated reporter protein in each sample.
-
Plot the concentration of carboxylated protein as a function of the analog concentration to determine its efficacy as a GGCX cofactor.
-
Data on Synthesized this compound Analogs
The rational design of this compound analogs has led to compounds with modified or enhanced biological activities. Modifications often focus on the side chain to alter hydrophobicity, introduce new functional groups, or change the overall length.[15]
| Analog Class/Modification | Target/Activity | Quantitative Result | Reference |
| ω-Terminal Phenyl Group | Steroid and Xenobiotic Receptor (SXR) Agonism | Phenyl analogue of menaquinone-3 was as active as the SXR ligand rifampicin. | [15] |
| Introduction of Heteroatoms | Neuronal Differentiation | Menaquinone-2 analogue with a p-fluoroaniline moiety showed >2x the activity of the control. | [16][17] |
| Side Chain Conjugation | Neuronal Differentiation | Analogs with conjugated structures characteristic of retinoic acid showed strong activity. | [6] |
| Double Side Chain | SXR Agonism | Analogs with two symmetric isoprene side chains showed activity dependent on chain length. | [9] |
| Carboxylic Acid Side Chain | Protein Conjugation | Enabled covalent attachment to proteins like BSA for immunological studies. | [18] |
| Bioisosteric Replacement | VKOR Inhibition | Computational design using bioisosteres predicted improved binding properties over warfarin. | [19][20] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Class of this compound Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ES2928469T3 - Vitamin K1 manufacturing process - Google Patents [patents.google.com]
- 11. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular system for quantitation of this compound cycle activity: structure-activity effects on this compound antagonism by warfarin metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional study of the this compound cycle in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Novel Synthetic this compound Analogues Prepared by Introduction of a Heteroatom and a Phenyl Group That Induce Highly Selective Neuronal Differentiation of Neuronal Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and protein conjugation studies of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Characterization of Novel Vitamin K-Dependent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K-dependent proteins (VKDPs) are a crucial class of proteins that undergo a unique post-translational modification, the gamma-carboxylation of specific glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla).[1][2][3] This modification is essential for their biological activity, which is often related to calcium-dependent processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.[4][5][6] The discovery and characterization of new VKDPs can provide valuable insights into physiological and pathological processes, offering potential new targets for drug development.
This document provides detailed protocols for the isolation and characterization of novel VKDPs, with a focus on affinity-based purification methods and robust analytical techniques for the identification and quantification of Gla residues.
Core Principles of this compound-Dependent Protein Isolation
The isolation of VKDPs leverages their unique properties, primarily the presence of the Gla domain, which confers calcium-binding capabilities.[4][7] This allows for selective purification strategies that separate them from other proteins.
Key characteristics of VKDPs exploited for purification:
-
Calcium-Dependent Conformation: The binding of calcium ions induces a conformational change in VKDPs, which can be utilized in affinity chromatography.[7]
-
Affinity for Barium Salts: Gla residues chelate divalent cations, leading to the precipitation of VKDPs with barium citrate or sulfate.[8]
-
Specific Antibody Recognition: Monoclonal and polyclonal antibodies that recognize specific VKDPs or conformation-specific epitopes (often calcium-dependent) are powerful tools for immunoaffinity chromatography.[9][10]
-
Propeptide Recognition: The propeptide of VKDP precursors is recognized by the gamma-glutamyl carboxylase (GGCX) and can be used as a high-affinity ligand for purification of the carboxylase and potentially interacting proteins.[11][12]
I. Isolation of this compound-Dependent Proteins
This section outlines two primary protocols for the isolation of VKDPs from biological samples such as plasma, serum, or cell culture media.
Protocol 1: Immunoaffinity Chromatography
Immunoaffinity chromatography is a highly specific method that utilizes antibodies immobilized on a solid support to capture the target protein.[9][10] This technique can be adapted for known VKDPs or used with antibodies generated against a putative novel VKDP.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Affinity column with immobilized monoclonal or polyclonal antibodies specific to the target VKDP
-
Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.5 M NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 3 M Sodium Thiocyanate[9]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Protein concentrator (e.g., centrifugal filter unit)
Procedure:
-
Sample Preparation:
-
Clarify the biological sample by centrifugation at 10,000 x g for 30 minutes at 4°C to remove cells and debris.
-
Filter the supernatant through a 0.45 µm filter.
-
If starting from plasma, consider an initial barium citrate precipitation step to enrich for VKDPs.[9]
-
-
Column Equilibration:
-
Equilibrate the antibody-coupled affinity column with 5-10 column volumes of Equilibration Buffer.
-
-
Sample Loading:
-
Load the prepared sample onto the column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Alternatively, using conformation-specific antibodies, elution can be achieved by chelating calcium with EDTA if the antibody binding is calcium-dependent.[7]
-
-
Concentration and Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Concentrate the protein and exchange the buffer to a suitable storage buffer (e.g., PBS with glycerol) using a protein concentrator.
-
-
Analysis:
-
Assess the purity of the isolated protein by SDS-PAGE and Western blotting.
-
Protocol 2: Pseudoaffinity Chromatography (Calcium-Dependent)
This method takes advantage of the calcium-induced conformational changes in VKDPs to alter their interaction with conventional chromatography resins.[7]
Materials:
-
Biological sample
-
Anion exchange or hydrophobic interaction chromatography column
-
Buffer A: Tris-buffered saline (TBS), pH 7.4
-
Buffer B: Buffer A with 10 mM CaCl2
-
Buffer C: Buffer A with 10 mM EDTA
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1. Add CaCl2 to a final concentration of 10 mM.
-
Column Equilibration: Equilibrate the chosen chromatography column with Buffer B.
-
Sample Loading and Washing: Load the sample onto the column and wash with Buffer B until the baseline is stable.
-
Elution: Elute the bound VKDPs by applying Buffer C. The removal of calcium by EDTA will reverse the conformational change, leading to the release of the protein from the column.
-
Analysis: Analyze the eluted fractions for the presence of the target protein by SDS-PAGE and other characterization methods.
II. Characterization of Novel this compound-Dependent Proteins
Once a putative VKDP has been isolated, it is essential to confirm the presence of Gla residues and characterize its functional properties.
Protocol 3: Identification of Gamma-Carboxyglutamic Acid (Gla)
The definitive characteristic of a VKDP is the presence of Gla. Several methods can be used for its detection and quantification.
Principle: Mass spectrometry can identify the mass shift corresponding to the carboxylation of glutamic acid residues. Tandem MS (MS/MS) can pinpoint the exact location of the modification.
Procedure:
-
In-gel or In-solution Digestion:
-
Excise the protein band from an SDS-PAGE gel or use the purified protein in solution.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein with a specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry.[13][14][15][16]
-
Search the MS/MS spectra against a protein database, including the potential sequence of the novel protein, with a variable modification of +44 Da (the mass of a carboxyl group) on glutamic acid residues.
-
Principle: This highly sensitive method allows for the quantification of Gla after alkaline hydrolysis of the protein.[17]
Procedure:
-
Alkaline Hydrolysis: Hydrolyze the purified protein under alkaline conditions to release the amino acids.
-
Fluorescent Labeling: Label the amino acids with a fluorescent dye (e.g., fluorescein isothiocyanate).
-
CE-LIF Analysis: Separate and detect the labeled amino acids by capillary electrophoresis with laser-induced fluorescence detection.
-
Quantification: Determine the amount of Gla by comparing the peak area to a standard curve generated with known amounts of Gla.
Protocol 4: Functional Characterization
Functional assays are dependent on the putative role of the novel VKDP.
-
Calcium Binding Assays: Techniques such as equilibrium dialysis, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) can be used to determine the affinity and stoichiometry of calcium binding to the purified protein.
-
Phospholipid Binding Assays: Many VKDPs interact with phospholipid membranes in a calcium-dependent manner. This can be assessed using liposome binding assays.
-
Enzyme Activity Assays: If the novel protein is predicted to be an enzyme, its activity should be measured in the presence and absence of this compound and calcium. For example, a non-radioactive HPLC-based assay can be used to determine gamma-glutamyl carboxylase activity.[18]
-
Cell-based Functional Assays: The function of the novel VKDP can be further investigated in a cellular context, for example, by studying the effects of its overexpression or knockdown on specific cellular processes.[19]
Data Presentation
Quantitative data from the characterization of a novel VKDP should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Purification Summary of a Novel VKDP
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1000 | 1000 | 1 | 100 | 1 |
| Barium Citrate Precipitation | 150 | 800 | 5.3 | 80 | 5.3 |
| Immunoaffinity Chromatography | 5 | 700 | 140 | 70 | 140 |
Table 2: Characterization of a Novel VKDP
| Parameter | Value | Method |
| Molecular Weight (SDS-PAGE) | 65 kDa | SDS-PAGE |
| Number of Gla Residues | 10 ± 1 | Mass Spectrometry / CE-LIF |
| Calcium Binding Affinity (Kd) | 0.5 mM | Isothermal Titration Calorimetry |
| Phospholipid Binding | Calcium-dependent | Liposome Binding Assay |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental procedures and biological pathways.
Caption: Experimental workflow for isolating and characterizing novel this compound-dependent proteins.
Caption: The this compound cycle, essential for the gamma-carboxylation of VKDPs.
Conclusion
The protocols and methodologies described in this document provide a comprehensive framework for the successful isolation and characterization of novel this compound-dependent proteins. By combining robust purification strategies with sensitive analytical techniques, researchers can identify new members of this important protein family, paving the way for a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. Role of emerging this compound-dependent proteins: Growth arrest-specific protein 6, Gla-rich protein and periostin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-dependent Proteins, Warfarin, and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review of conformation-specific affinity purification methods for plasma this compound-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of this compound-dependent region of bovine blood clotting factor X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pnas.org [pnas.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. bevital.no [bevital.no]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of gamma-carboxyglutamic acid content of protein, urine, and plasma by capillary electrophoresis and laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the analytical measurement of vitamin K vitamers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of vitamin K vitamers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical measurement of this compound vitamers?
A1: The quantification of this compound vitamers presents several analytical challenges due to their inherent physicochemical properties and low concentrations in biological matrices.[1][2][3][4] Key difficulties include:
-
Low Endogenous Concentrations: this compound circulates in the blood at very low levels (ng/mL or even pg/mL), requiring highly sensitive analytical methods.[1][5]
-
Lipophilicity: As fat-soluble vitamins, they are highly non-polar, which can lead to co-extraction with other lipids (e.g., triglycerides) that cause significant matrix effects, such as ion suppression in mass spectrometry.[1][4][6]
-
Sensitivity to Light and Alkaline Conditions: this compound vitamers are susceptible to photodegradation and are unstable under alkaline conditions, necessitating careful sample handling and storage, often using amber glassware and light-protected environments.[2][3][7]
-
Structural Similarity: The various vitamers (phylloquinone (K1) and menaquinones (MK-n)) are structurally similar, requiring robust chromatographic separation for accurate individual quantification.[1]
-
Matrix Complexity: Extracting these vitamers from complex matrices like plasma, serum, or food requires extensive cleanup procedures to remove interfering substances.[8][9][10]
Q2: Which this compound vitamers are most commonly analyzed and why?
A2: The most frequently analyzed vitamers are phylloquinone (K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7).
-
Vitamin K1 (Phylloquinone): This is the primary dietary form of this compound, found in green leafy vegetables. Its analysis is crucial for nutritional assessment and studies related to blood coagulation.[4][11]
-
Vitamin K2 (Menaquinones), specifically MK-4 and MK-7: These vitamers are gaining significant attention for their roles beyond coagulation, particularly in bone metabolism and cardiovascular health by regulating calcium deposition.[4][11] MK-4 can be synthesized from K1 in certain tissues, while MK-7 is produced by bacteria and found in fermented foods.[11] Their distinct biological functions necessitate individual quantification.[4]
Q3: What are the most suitable analytical techniques for this compound quantification?
A3: The choice of technique depends on the required sensitivity, specificity, and available resources.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound analysis. It offers exceptional sensitivity and specificity, allowing for the detection of low pg/mL concentrations and confident identification of different vitamers.[1][6][12] Atmospheric pressure chemical ionization (APCI) is often used, though electrospray ionization (ESI) is also possible.[3][5]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used and cost-effective alternative to LC-MS/MS. The method requires post-column reduction of the this compound quinones to their fluorescent hydroquinone forms, typically using a zinc or platinum catalyst.[1][5][8] While highly sensitive, it may require more extensive sample cleanup to avoid chromatographic interferences compared to LC-MS/MS.[1][6]
-
Other Detectors: UV and electrochemical detection (ECD) have also been reported. UV detection is less sensitive and often requires higher sample volumes.[1][2] ECD can offer good sensitivity but may be less robust than fluorescence or mass spectrometry.[1][2]
Section 2: Troubleshooting Guide
This guide is organized by the typical stages of an analytical workflow.
Stage 1: Sample Preparation & Extraction
Q: My this compound recovery is low and inconsistent. What are the likely causes? A: Low recovery is a common issue stemming from the lipophilic nature of this compound and its susceptibility to degradation.
-
Inefficient Extraction: Your solvent system may not be optimal. For liquid-liquid extraction (LLE), hexane is commonly used, often mixed with ethanol for protein precipitation.[1][5] Ensure vigorous mixing (vortexing) to maximize partitioning into the organic layer.
-
Photodegradation: this compound is highly sensitive to UV light. Always prepare samples under yellow or low light and use amber-colored vials and labware to prevent degradation.[2][3]
-
Matrix Effects: Co-extracted lipids and other compounds can interfere with extraction efficiency. A solid-phase extraction (SPE) step after LLE can significantly improve cleanup and consistency.[1][8] Silica or C18 cartridges are often used for this purpose.[8]
-
Adsorption to Surfaces: this compound can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this effect.
Q: I am observing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How can I reduce this? A: Ion suppression, particularly from co-eluting phospholipids in plasma/serum samples, is a major challenge.
-
Improve Sample Cleanup: The most effective solution is to remove the interfering compounds before injection.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the region where matrix components elute. A longer gradient or a different column chemistry (e.g., biphenyl) may help.[4]
-
Use Stable Isotope-Labeled Internal Standards: Deuterated analogs of the target vitamers (e.g., d7-K1) are the best choice for an internal standard. They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[1]
Stage 2: Chromatographic Separation
Q: I am struggling to separate the different menaquinone (MK) isomers. A: The long, non-polar side chains of menaquinones can make them difficult to resolve.
-
Column Choice: A standard C18 column is most common, but for resolving long-chain MKs, a C30 column may provide better selectivity due to its ability to interact with long alkyl chains.[1]
-
Mobile Phase Optimization: Use a high percentage of a non-polar organic solvent (e.g., methanol, isopropanol) in your mobile phase. A shallow gradient elution profile is typically required to achieve separation of the different MKs.
-
Temperature Control: Maintaining a consistent and sometimes elevated column temperature can improve peak shape and resolution.
Q: My peak shapes are poor (tailing or fronting). What should I investigate? A: Poor peak shape can result from several factors.
-
Column Overload: Injecting too high a concentration of the analyte or co-extracted material can saturate the column. Dilute the sample or reduce the injection volume.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate and consider adding a small amount of an acidic modifier like formic acid.[12]
-
Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.
Stage 3: Detection
Q: My fluorescence signal is weak or unstable when using HPLC-FLD. A: This is often related to the post-column reduction step.
-
Check the Reducer Column: The zinc or platinum catalyst in the reducer column can become deactivated over time. Replace or regenerate the column according to the manufacturer's instructions.
-
Mobile Phase Composition: The reduction reaction requires an acidic and oxygen-free environment. Ensure your mobile phase contains the appropriate reagents (e.g., zinc chloride, acetic acid) and is continuously sparged with an inert gas like nitrogen to exclude oxygen.[8]
-
Detector Settings: Verify that the excitation and emission wavelengths are set correctly for the this compound hydroquinones (typically ~320-330 nm for excitation and ~430 nm for emission).[8]
Section 3: Analytical Method Performance
The following table summarizes performance data from various published methods for this compound analysis, providing a benchmark for comparison.
| Vitamer | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD or %CV) |
| K1 | HPLC-FLD | Serum | 0.03 ng/mL[5] | 98-110%[5] | Intra-day: 7.3-8.6%, Inter-day: 8.7-9.9%[5] |
| MK-4 | HPLC-FLD | Serum | 0.04 ng/mL[5] | 98-110%[5] | Intra-day: 8.4%, Inter-day: 9.4-9.7%[5] |
| MK-7 | HPLC-FLD | Serum | 0.03 ng/mL[5] | 98-110%[5] | Intra-day: 6.9-9.5%, Inter-day: 9.6-9.9%[5] |
| K1 | LC-MS/MS | Serum | 0.05 - 1 ng/mL[12] | >90% (within 10% of nominal)[12] | Inter-assay: <10%[12] |
| MK-4 | LC-MS/MS | Serum | 0.05 - 1 ng/mL[12] | >90% (within 10% of nominal)[12] | Inter-assay: <10%[12] |
| MK-7 | LC-MS/MS | Serum | 0.05 - 1 ng/mL[12] | >90% (within 10% of nominal)[12] | Inter-assay: <10%[12] |
| K1 | LC-MS/MS | Food | 0.16 µg/kg[10] | 86.8-103.5% | 2.1-7.8% |
Section 4: Detailed Experimental Protocol: LC-MS/MS for this compound in Human Serum
This protocol is a representative example for the simultaneous quantification of K1, MK-4, and MK-7.
1. Reagents and Materials
-
Human serum (protect from light)
-
Vitamin K1, MK-4, MK-7 analytical standards
-
Deuterated internal standards (e.g., Vitamin K1-d7)
-
Methanol, Hexane, Ethanol (HPLC or MS grade)
-
Formic acid, Ammonium formate
-
Amber glass tubes and autosampler vials
-
Centrifuge, Nitrogen evaporator
2. Sample Preparation (Protein Precipitation and LLE) [12]
-
Pipette 500 µL of serum into an amber glass tube.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL K1-d7 in ethanol). Vortex briefly.
-
Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of hexane. Vortex vigorously for 2 minutes to extract the lipids and this compound.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean amber tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Methanol:Water). Vortex to dissolve.
-
Transfer the reconstituted sample to an amber autosampler vial for analysis.
3. LC-MS/MS Conditions [12]
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 or PFP column (e.g., Accucore PFP, 100 x 2.1 mm, 2.6 µm).[12]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 min: 80% B
-
1.0 min: 98% B
-
3.0 min: 98% B
-
3.1 min: 80% B
-
4.0 min: 80% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: ESI or APCI, positive ion mode.
-
Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM).
-
Example MRM Transitions:
-
Vitamin K1: Precursor Ion > Product Ion
-
MK-4: Precursor Ion > Product Ion
-
MK-7: Precursor Ion > Product Ion
-
K1-d7 (IS): Precursor Ion > Product Ion
-
Section 5: Key Pathways and Workflows
The this compound Cycle
The this compound cycle is a critical biochemical pathway in the liver, essential for activating blood clotting factors. This compound acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on proteins to gamma-carboxyglutamate (Gla). This process is inhibited by anticoagulant drugs like warfarin.
Caption: The this compound Cycle showing carboxylation and the inhibitory action of warfarin.
General Analytical Workflow for this compound in Plasma
This diagram outlines the typical steps involved from sample collection to final data analysis for quantifying this compound in plasma or serum samples.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
This decision tree provides a logical path for troubleshooting one of the most common issues in this compound analysis: low or no signal.
Caption: A troubleshooting decision tree for low signal intensity in this compound analysis.
References
- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Processes and Interactions Impacting the Stability and Compatibility of this compound and Gold Nanoparticles [mdpi.com]
- 8. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Determination of this compound in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Vitamin K
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of vitamin K.
Frequently Asked Questions (FAQs)
Section 1: Understanding Matrix Effects
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), ultimately affecting the accuracy, sensitivity, and reproducibility of the analysis.[1][2][3]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: this compound analysis is challenging due to several factors. As a lipophilic (fat-soluble) vitamin, it is often present at very low concentrations in complex biological matrices like plasma or serum, which are rich in other lipids and proteins.[4][5] Phospholipids are a particularly significant source of matrix interference.[4] These matrix components can co-elute with this compound and compete for ionization, leading to significant ion suppression.[1]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is the post-extraction spike analysis.[3] In this procedure, you compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte spiked into a clean solvent. A significant difference between the two responses indicates the presence of ion suppression or enhancement. For example, one study investigating vitamin K1 in serum observed significant signal suppression, which was compensated for by using a stable isotope-labeled internal standard.[5]
Section 2: Sample Preparation Strategies to Minimize Matrix Effects
Q4: What are the most effective sample preparation techniques to remove interfering matrix components?
A4: The primary goal of sample preparation is to remove matrix components while efficiently recovering the analyte.[6] For this compound analysis, the most common and effective techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][6][7] Often, a combination of these techniques provides the cleanest extracts.[6]
Q5: Which Liquid-Liquid Extraction (LLE) solvents are recommended for this compound?
A5: Due to the lipophilic nature of this compound, nonpolar organic solvents are highly effective for LLE. Commonly used solvents include n-hexane, cyclohexane, ethyl acetate, and methyl tert-butyl ether.[6][7][8] LLE provides good selectivity and efficient extraction, though it may sometimes require additional cleanup steps to fully eliminate matrix effects.[6]
Q6: When should I use Solid-Phase Extraction (SPE)?
A6: SPE is a powerful technique for selectively isolating analytes and removing interfering compounds.[1] It is particularly useful for complex matrices and can be combined with LLE for enhanced cleanup.[6] For instance, a method for analyzing vitamin K1 and K2 in plasma successfully used a phospholipid removal SPE plate after an initial protein precipitation step.[4] Another method for vitamin K1 in serum used PRiME µElution solid phase extraction.[5]
Q7: Is Protein Precipitation (PPT) alone sufficient for plasma or serum samples?
A7: While PPT is a rapid and simple method for removing proteins, it is often insufficient on its own for eliminating all matrix interferences, especially phospholipids.[6] It is typically used as an initial cleanup step, followed by LLE or SPE for a more thorough purification.[6][7]
Experimental Protocols and Data
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum
This protocol is adapted from a method developed for the analysis of various this compound forms and their metabolites.[9]
-
To 500 µL of serum sample, add 50 µL of the internal standard working solution. Vortex briefly.
-
Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of n-hexane. Vortex for 1 minute to extract the lipids, including this compound.
-
Centrifuge the mixture for 10 minutes at 13,000 rpm.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution for LC-MS injection.
Protocol 2: Phospholipid Removal and Protein Precipitation for Plasma
This protocol is based on a high-throughput method for vitamin K1 and K2 analysis.[4]
-
To a 500 µL aliquot of plasma, add 5 µL of an internal standard mix (e.g., K1-d7, MK4-d7, MK7-d7).
-
Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 20 seconds at 3000 rpm.
-
Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.
-
Load the supernatant onto a phospholipid removal 96-well plate (e.g., Biotage ISOLUTE PLD+).
-
Apply a vacuum to collect the eluate.
-
Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitute the extract with 100 μL of 15:85 water:methanol for analysis.
Table 1: Comparison of Sample Preparation Method Performance
| Parameter | Method | Analyte(s) | Matrix | Recovery (%) | Precision (%CV) | Reference |
| Recovery | LLE (Hexane) | K2MK-7 | Serum | 79 - 88% | Not Specified | [8] |
| Recovery | SPE (PRiME µElution) | Vitamin K1 | Serum | 80.2 - 93.2% | 8.6% | [5] |
| Precision | LLE (Cyclohexane) & APCI | Vitamin K1 | Plasma | >98% | Intra-run: 2.4%, Inter-run: 8.3% | [10] |
| Matrix Effect | SPE | K1, MK-4, MK-7 | Serum | -2.8% to +13% | Not Specified | [11] |
Visualized Workflows and Troubleshooting
Experimental Workflow: Sample Preparation for this compound Analysis
Caption: General Sample Preparation Workflow to Minimize Matrix Effects.
Section 3: Chromatographic and Instrumental Solutions
Q8: Can I change my LC method to reduce matrix effects?
A8: Yes. Optimizing chromatographic separation is a key strategy.[1] The goal is to separate the this compound peak from co-eluting matrix components. This can be achieved by:
-
Column Choice: Using columns with different selectivities, such as a C30 or a biphenyl phase, can improve separation from interfering lipids.[4][12]
-
Mobile Phase Modifiers: Adding small amounts of modifiers like formic acid or ammonium formate can improve peak shape and chromatographic resolution.[9]
-
Gradient Optimization: Adjusting the gradient elution profile can help separate interferences from the analyte.[1]
Q9: Which ionization technique is better for this compound: ESI or APCI?
A9: While Electrospray Ionization (ESI) is widely used, it can be more susceptible to ion suppression from matrix components.[13] For this compound, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be more sensitive and less prone to matrix effects in some applications.[10][14] If you are experiencing significant ion suppression with ESI, switching to APCI is a viable strategy to investigate.
Section 4: Calibration and Quantification Strategies
Q10: How do internal standards help overcome matrix effects?
A10: Internal standards (IS) are crucial for accurate quantification. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., vitamin K1-d7 or 13C6-vitamin K1).[5][10] A SIL-IS is added to the sample at the very beginning of the preparation process. Because it is chemically almost identical to the analyte, it experiences the same extraction loss and the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively cancelled out, leading to accurate and precise results.[1]
Q11: What is matrix-matched calibration and when should I use it?
A11: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is identical to your sample (e.g., this compound-free serum).[1] This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.[1][15] This approach is highly recommended when a suitable SIL-IS is not available. Stripped serum, often created by UV light exposure to degrade endogenous this compound, can be used for this purpose.[6][11]
Troubleshooting Guide: Diagnosing and Resolving Matrix Effects
This flowchart provides a logical path for troubleshooting issues related to matrix effects in your this compound LC-MS analysis.
Caption: A Step-by-Step Guide to Diagnosing and Resolving Matrix Effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. waters.com [waters.com]
- 6. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vitamin K1 Fluorescence Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of fluorescence detection for vitamin K1.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the fluorescence detection of vitamin K1?
A1: Vitamin K1 (phylloquinone) itself is not naturally fluorescent. The most common method for its fluorescence detection involves post-column derivatization in High-Performance Liquid Chromatography (HPLC). After eluting from the HPLC column, vitamin K1 is chemically reduced to its hydroquinone form, which is highly fluorescent. This reduction is typically achieved by passing the eluent through a reactor containing a reducing agent, such as zinc particles. The resulting fluorescent hydroquinone is then detected by a fluorescence detector.[1][2]
Q2: What are the typical excitation and emission wavelengths for detecting the fluorescent derivative of vitamin K1?
A2: The optimal excitation and emission wavelengths for the fluorescent hydroquinone derivative of vitamin K1 are generally in the range of 243-248 nm for excitation and 418-440 nm for emission.[2][3][4][5]
Q3: Why is sample preparation critical for sensitive vitamin K1 detection?
A3: Due to the low circulating concentrations of vitamin K1 in biological matrices and the presence of interfering endogenous lipids, thorough sample preparation is crucial.[1][6] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), removes interfering compounds that can quench fluorescence or co-elute with vitamin K1, thereby improving the selectivity and sensitivity of the assay.[1][6]
Q4: How can I protect my vitamin K1 samples from degradation?
A4: Vitamin K1 is highly sensitive to light, particularly daylight and fluorescent light, which can cause significant degradation.[7] It is imperative to protect samples from light at all stages of collection, storage, and analysis by using amber vials or wrapping containers in aluminum foil. Additionally, vitamin K1 is relatively stable to heat but can be degraded by alkali conditions.[5] Samples should be stored at low temperatures, with freezing at -20°C recommended for long-term storage.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inefficient Post-Column Reduction: The zinc reactor may be depleted or inactive. | - Replace the zinc particles in the reactor column. This should be done regularly, as the surface of the zinc particles can oxidize.[4] - Ensure the mobile phase contains the appropriate reagents (e.g., zinc chloride, sodium acetate, acetic acid) to facilitate the reduction reaction.[2][3] - Check for leaks or blockages in the reactor column and connections. |
| Lamp Failure: The fluorescence detector's lamp may be old or malfunctioning. | - Check the lamp's usage hours and replace it if it has exceeded its lifespan. | |
| Incorrect Wavelengths: The excitation and emission wavelengths may be set incorrectly. | - Verify that the detector is set to the optimal wavelengths for the vitamin K1 hydroquinone (Excitation: ~245 nm, Emission: ~430 nm).[2][3] | |
| Sample Degradation: Vitamin K1 may have degraded due to light exposure. | - Prepare fresh samples, ensuring they are protected from light at all times using amber vials or foil wrapping.[7] | |
| High Background Noise or Baseline Drift | Contaminated Mobile Phase: The mobile phase may be contaminated or not properly degassed. | - Prepare fresh mobile phase using high-purity solvents. - Degas the mobile phase thoroughly before and during use to prevent air bubbles from entering the system.[1] |
| Contaminated HPLC System: The column, injector, or tubing may be contaminated. | - Flush the HPLC system, including the column, with an appropriate cleaning solvent.[8] - Clean the injector port and syringe.[1] | |
| Detector Malfunction: The fluorescence detector may not be properly stabilized. | - Allow the detector to warm up and stabilize according to the manufacturer's instructions. | |
| Peak Tailing or Asymmetric Peaks | Column Degradation: The analytical column may be old or contaminated. | - Replace the analytical column with a new one. - Use a guard column to protect the analytical column from contaminants.[8] |
| Spent Zinc Reactor: A contaminated or spent zinc reactor can cause peak asymmetry. | - Replace the zinc particles in the post-column reactor.[9] | |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. | - Optimize the mobile phase composition, including the organic solvent ratio and any additives. | |
| Interfering Peaks | Inadequate Sample Cleanup: The sample preparation method may not be effectively removing all interfering substances. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. This may involve trying different sorbents or extraction solvents.[1][6] - Consider a multi-step cleanup procedure, such as combining LLE with SPE.[10] |
| Co-eluting Compounds: Other compounds in the sample may have similar retention times to vitamin K1. | - Adjust the mobile phase composition or gradient to improve the separation of vitamin K1 from interfering peaks. - Try a different type of HPLC column (e.g., C30 instead of C18) for altered selectivity.[6] |
Quantitative Data Summary
The sensitivity of fluorescence detection for vitamin K1 can vary depending on the specific HPLC method and sample matrix. The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported in various studies.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with post-column zinc reduction and fluorescence detection | Human Serum | - | 0.03 ng/mL | [3] |
| HPLC with post-column zinc reduction and fluorescence detection | Plasma/Serum | 4 fmol per injection | - | [9][11] |
| HPLC with post-column reduction and fluorescence detection | Infant, Pediatric, and Adult Nutritionals | 0.03 µ g/100g | 0.09 µ g/100g | [2] |
| HPLC with fluorescence detection | Human Plasma | - | 0.1 ng/mL | [6] |
Experimental Protocols
Method 1: HPLC with Post-Column Zinc Reduction for Vitamin K1 in Human Serum
This protocol is based on the method described by Novotna et al.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of serum, add an internal standard and 2 mL of ethanol.
-
Vortex the mixture.
-
Extract the mixture with 4 mL of hexane.
-
Perform solid-phase extraction (SPE) to remove interfering substances.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol, 2-propanol, acetonitrile, and a methanolic solution containing zinc chloride, sodium acetate, and acetic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 50 µL.
-
-
Post-Column Reduction:
-
The eluent from the column is passed through a reactor column packed with zinc particles.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 246 nm.
-
Emission Wavelength: 430 nm.
-
Method 2: HPLC with Post-Column Reduction for Vitamin K1 in Nutritional Products
This protocol is based on the method described for infant, pediatric, and adult nutritionals.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Precipitate proteins and release lipids from the sample using methanol.
-
Extract vitamin K1 with iso-octane.
-
-
HPLC Conditions:
-
Column: Silica HPLC column (Normal-Phase).
-
Mobile Phase: Iso-octane and isopropanol.
-
-
Post-Column Reduction:
-
Mix the column eluent with an ethanolic solution of zinc chloride, sodium acetate, and acetic acid.
-
Pass the mixture through a zinc reactor column to reduce vitamin K1 to its fluorescent derivative.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 245 nm.
-
Emission Wavelength: 440 nm.
-
Visualizations
References
- 1. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Determination of Vitamin K1 in Infant, Pediatric, and Adult Nutritionals by HPLC with Fluorescence Detection: Single-Laboratory Validation, First Action 2015.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. listarfish.it [listarfish.it]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 11. Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of vitamin K compounds during sample storage and analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vitamin K compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during sample storage and analysis of phylloquinone (vitamin K1), menaquinones (MK-4, MK-7), and menadione (vitamin K3).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound compounds?
A1: this compound compounds are susceptible to degradation from several factors, including:
-
Light: Exposure to both natural and artificial light, particularly UV radiation, can cause significant degradation of all this compound forms. Phylloquinone (K1) is especially sensitive to daylight and fluorescent light.[1][2][3]
-
Temperature: While generally considered moderately heat-stable, elevated temperatures can accelerate the degradation of this compound compounds, especially during processing like pelleting of animal feed.[4][5][6]
-
pH: this compound compounds exhibit varying stability at different pH levels. For instance, menadione sodium bisulfite (a form of K3) is less stable in alkaline conditions (pH > 6) but more stable in the pH range of 4-6.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly when combined with other factors like heat and light.[8]
-
Matrix Components: The surrounding sample matrix can significantly impact stability. For example, trace minerals (like copper, zinc, and iron) and choline in animal feed premixes can accelerate this compound degradation.[8][9]
Q2: How should I store my samples to ensure the stability of this compound?
A2: To minimize degradation, samples containing this compound should be:
-
Protected from light: Always use amber-colored vials or wrap containers in aluminum foil.[1][10]
-
Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term stability, freezing at -20 °C or -80 °C is recommended.[4][11]
-
Stored under an inert atmosphere: For highly sensitive samples, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
In an appropriate solvent/matrix: The choice of solvent or storage vehicle is crucial. For example, compounded oral vitamin K1 solutions are more stable in sterile water for injection (SWFI) than in some flavored syrups.[12]
Q3: Which form of vitamin K3 is more stable in animal feed premixes?
A3: Menadione nicotinamide bisulfite (MNB) has been shown to be more stable than menadione sodium bisulfite (MSB) during high-temperature and high-pressure processing of animal feed.[13][14] Encapsulation techniques, such as micro-encapsulation, can also improve the stability of vitamin K3 during pelleting.[13][14]
Troubleshooting Guides
Analytical Challenges in HPLC and LC-MS/MS
Problem 1: Poor peak shape (tailing or fronting) in HPLC analysis.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The hydroxyl groups of this compound can interact with residual silanol groups on silica-based columns, causing peak tailing.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peaks.
-
Extra-column Dead Volume: Voids in the column packing or improperly fitted tubing can cause band broadening and peak tailing.
-
Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem 2: Low sensitivity or high background noise in LC-MS/MS analysis.
Possible Causes & Solutions:
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix, particularly phospholipids in plasma or serum, can interfere with the ionization of this compound, leading to inaccurate quantification.[18][19][20][21]
-
Solution: Implement a robust sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[18][22] Using a column with a different selectivity, such as a biphenyl phase, can help resolve this compound from phospholipids.[20] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
-
Poor Ionization: this compound compounds are highly lipophilic and can be challenging to ionize efficiently, especially with electrospray ionization (ESI).[23]
-
Solution: Atmospheric pressure chemical ionization (APCI) is often more suitable for nonpolar compounds like this compound. For ESI, the addition of a mobile phase additive that promotes adduct formation (e.g., ammonium formate) can improve signal intensity.[24]
-
Problem 3: Inconsistent and non-reproducible results.
Possible Causes & Solutions:
-
Sample Degradation During Preparation: this compound can degrade during sample preparation if exposed to light or high temperatures.
-
Solution: Perform all sample preparation steps under low light conditions (e.g., in a room with yellow light or covered windows) and keep samples on ice.[1]
-
-
Incomplete Extraction: Due to their lipophilic nature, extracting this compound from complex matrices can be challenging.
-
Contamination: Contamination from glassware, solvents, or other sources can interfere with the analysis.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Running a blank sample can help identify sources of contamination.
-
Quantitative Data Summary
The following tables summarize the stability of different this compound compounds under various conditions.
Table 1: Photodegradation of Vitamin K1 (Phylloquinone)
| Condition | Matrix | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| UV light (unspecified intensity) | Organic solvent | 0.185 h⁻¹ | ~3.7 hours | [1] |
| UV light (unspecified intensity) | Dosage form | 0.222 h⁻¹ | ~3.1 hours | [1] |
Table 2: Stability of Menadione Sodium Bisulfite (MSB) in Water at Room Temperature
| pH | Potency after 21 days | Reference |
| 4.0 | 98% | [7] |
| 6.4 | 65% | [7] |
| 7.7 | 31% | [7] |
| 10.0 | 0% | [7] |
Table 3: Stability of Compounded Oral Vitamin K1 (1 mg/mL) in Different Vehicles under Refrigeration
| Vehicle | Stability (Beyond-Use Date) | Reference |
| Sterile Water for Injection (SWFI) | 21 days | [12] |
| SyrPalta | 7 days | [12] |
| Cherry Syrup | 24 hours | [12] |
| Ora-Sweet | Unstable | [12] |
| Simple Syrup | Unstable | [12] |
Table 4: Stability of Vitamin K3 in Animal Feed Premixes
| Vitamin K3 Form | Condition | Potency Reduction | Reference |
| Menadione Sodium Bisulfite (MSB) | Open container, 6 months | 2% per month | [9] |
| Menadione Sodium Bisulfite (MSB) | Unopened container, 6 months | 0% per month | [9] |
| Menadione | 12 months storage | Up to 90% loss | [26] |
Experimental Protocols
Protocol 1: HPLC-FLD Analysis of Vitamin K1, MK-4, and MK-7 in Human Serum
This protocol is adapted from a validated method for the determination of this compound in postmenopausal women.[22]
1. Sample Preparation:
-
To 500 µL of serum, add an internal standard.
-
Add 2 mL of ethanol and vortex briefly.
-
Add 4 mL of hexane, shake for 5 minutes, and centrifuge for 10 minutes at approximately 3700 x g.
-
Transfer the hexane (upper) layer to a clean tube.
-
Perform solid-phase extraction (SPE) for further purification to remove interfering lipids.[22]
-
Elute this compound from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of isopropanol.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., methanol, isopropanol) and a buffer.
-
Post-column Reduction: Use a post-column reactor with zinc particles to reduce the quinone form of this compound to the fluorescent hydroquinone form.[22]
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 246 nm
-
Emission Wavelength: 430 nm
Protocol 2: LC-MS/MS Analysis of Vitamin K1 and K2 in Human Plasma
This protocol is a general guide based on common practices for LC-MS/MS analysis of this compound.[20][21][27]
1. Sample Preparation:
-
To 500 µL of plasma, add a deuterated internal standard (e.g., d7-vitamin K1).
-
Perform protein precipitation by adding acetonitrile at a 1:3 ratio (plasma:acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A column with good retention for hydrophobic compounds, such as a C18 or a biphenyl column.[20][23]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol, acetonitrile) containing a modifier like formic acid or ammonium formate to improve ionization.[24]
-
Ionization Source: APCI or ESI (positive ion mode).
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each this compound analog and the internal standard.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Processes and Interactions Impacting the Stability and Compatibility of this compound and Gold Nanoparticles | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US3079260A - this compound animal feed premix - Google Patents [patents.google.com]
- 8. Vitamin stability [asi.k-state.edu]
- 9. feedstrategy.com [feedstrategy.com]
- 10. scispace.com [scispace.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Comparative Stability of Oral this compound Liquids Stored in Refrigerated Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Sources or Formulations of Vitamin K3 on Its Stability during Extrusion or Pelleting in Swine Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 17. restek.com [restek.com]
- 18. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 21. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 22. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phenomenex.com [phenomenex.com]
- 24. mdpi.com [mdpi.com]
- 25. Quantitative analysis of phylloquinone (vitamin K1) in soy bean oils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vitamin K Extraction from Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of vitamin K from various food matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of this compound extraction.
Question: Why is my this compound recovery/yield unexpectedly low?
Answer: Low recovery of this compound can be attributed to several factors throughout the extraction and analysis process. Consider the following potential causes and solutions:
-
Incomplete Extraction from the Matrix: this compound, particularly phylloquinone (K1) in plant-based foods, is often tightly bound within chloroplasts, which can hinder its release.[1]
-
Solution: Employ advanced extraction techniques such as Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE), which use elevated temperatures, pressures, or sonication to disrupt the food matrix and improve solvent penetration.[2][3] For fat-containing foods, traditional methods like liquid-liquid extraction can be time-consuming and inefficient; UAE followed by Solid-Phase Extraction (SPE) is a more effective approach.[3][4]
-
-
Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on parameters like solvent choice, temperature, and time.
-
Solution: Optimize your extraction protocol. For instance, in UAE of vitamin K1, optimal conditions may include a specific material-to-liquid ratio (e.g., 1:70 g/mL), temperature (e.g., 50°C), and sonication time (e.g., 50 minutes).[3][4] For PLE, temperature and time are critical; temperatures above 110°C can lead to thermal degradation, while temperatures below 80°C may result in poor mass transfer.[2]
-
-
Presence of Water in the Sample: this compound is a hydrophobic compound, and the presence of water in the sample can significantly reduce the extraction efficiency of nonpolar solvents.[2]
-
Solution: Lyophilize (freeze-dry) samples before extraction to remove water. Studies have shown that higher water content in a sample leads to a lower yield of vitamin K1.[2]
-
-
Degradation of this compound: this compound is sensitive to light and alkaline conditions.[3][5]
-
Solution: Protect your samples from light throughout the extraction and analysis process by using amber vials or covering glassware with aluminum foil.[6][7] Avoid using strong alkaline conditions, as they can lead to the decomposition of this compound.[3][4] Traditional saponification methods for removing lipids are often inaccurate for this reason.[8]
-
-
Matrix Effects in Analysis: Co-extracted compounds such as triglycerides from fatty foods can interfere with the final analysis, particularly in LC-MS/MS, leading to ion suppression or enhancement.[9]
Below is a decision tree to help troubleshoot low this compound recovery:
Question: How can I effectively remove interfering substances like lipids from my sample extract?
Answer: Removing lipids is crucial, especially when extracting this compound from high-fat matrices like oils, dairy products, and meats.
-
Avoid Saponification: Traditional saponification (alkaline hydrolysis) is often used to remove lipids. However, this compound is unstable under alkaline conditions, which can lead to inaccurate quantification.[3][8]
-
Enzymatic Hydrolysis: An alternative is to use lipase for enzymatic hydrolysis of triglycerides. This method is gentler than saponification but can be complex and may still result in low recovery rates.[3][4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and widely recommended method for cleaning up this compound extracts.[8][9] It can efficiently separate the lipophilic this compound from more polar interfering compounds. For lipid-rich samples, a silica-based SPE column is often used, followed by a C18 column for further purification if necessary.[8][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for extracting this compound from food?
A1: Several methods are used, with their effectiveness often depending on the food matrix.
-
Ultrasound-Assisted Extraction (UAE): This is a cheap, efficient, and widely applicable method that uses ultrasonic waves to disrupt cell walls and enhance solvent extraction.[3][6] It has been shown to improve the extraction efficiency of many target compounds.[3]
-
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to maintain the solvent in a liquid state, which enhances extraction efficiency and speed.[2] It is considered a fast and effective method for the exhaustive isolation of compounds.[2]
-
Liquid-Liquid Extraction (LLE): A traditional method that is widely used due to the lipophilic nature of this compound.[9] Common solvents include hexane, isooctane, and chloroform.[9] However, LLE can be time-consuming and require large volumes of organic solvents.[4][9]
-
Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2, sometimes with a co-solvent like ethanol, to extract bioactive compounds.[11][12] It is a rapid extraction technique that uses small volumes of organic solvents.[12]
Q2: Which solvents are best for extracting this compound?
A2: this compound is a fat-soluble vitamin, so nonpolar or moderately polar solvents are typically used.[2]
-
Hexane: Often used in combination with other solvents. For example, a mixture of n-hexane and ethyl acetate (e.g., 4:1, v/v) is effective for both PLE and UAE.[2]
-
Hexane/Anhydrous Ether: A mixture of hexane and anhydrous ether (e.g., 97:3, v/v) has been used as an elution solvent in SPE for purifying vitamin K1 from fat-containing foods.[3][4]
-
Acetonitrile: Can be used for initial extraction from vegetable matrices before a clean-up step like cloud point extraction.[13]
-
Chloroform and Isooctane: These have also been commonly used in LLE for this compound extraction.[9]
Q3: How does the food matrix impact the choice of extraction method?
A3: The food matrix is a critical factor.
-
Green Leafy Vegetables: Phylloquinone (K1) is tightly bound to chloroplasts in these matrices. Methods that can effectively disrupt plant tissues, such as UAE and PLE, are preferred.[1][2]
-
Fat-Containing Foods (e.g., oils, dairy, meat): The main challenge is the high concentration of lipids (triglycerides) that get co-extracted.[4] For these matrices, a multi-step process involving an efficient extraction method (like UAE) followed by a robust clean-up step (like SPE) is necessary to isolate this compound and remove interfering lipids.[3][4]
-
Legumes and Nuts: For legumes, direct solvent extraction may yield higher analytical values, while for nuts, enzyme extraction might be more effective.[14]
Q4: What are the best practices for storing samples to prevent this compound degradation?
A4: this compound is sensitive to light.[5][7]
-
Light Protection: All sample preparation and storage should be conducted under low-light conditions.[6] Use amber glassware or wrap containers in aluminum foil.[7]
-
Temperature: For short-term storage (up to a week), refrigeration at 4°C is sufficient to preserve menaquinone-7 (MK-7). Freezing at -20°C also shows strong stability.[15] For long-term storage, samples are often stored at -80°C.
Data Presentation
Table 1: Comparison of Optimized Parameters for Vitamin K1 Extraction Methods
| Parameter | Ultrasound-Assisted Extraction (UAE)[3][4] | Pressurized Liquid Extraction (PLE)[2] |
| Food Matrix | Fat-containing foods (e.g., oilseeds) | Green vegetables (e.g., iceberg lettuce) |
| Solvent | n-hexane | n-hexane/ethyl acetate (4:1, v/v) |
| Temperature | 50 °C | 85 °C |
| Time | 50 minutes | 8 minutes (static) |
| Pressure | N/A | 66 bar |
| Material:Liquid Ratio | 1:70 (g/mL) | N/A |
| Power (Ultrasonic) | 700 W | N/A |
Table 2: this compound Content in Various Food Matrices (µ g/100 g)
| Food Item | Phylloquinone (PK/K1) Content | Menaquinone-4 (MK-4) Content | Menaquinone-7 (MK-7) Content | Reference |
| Spinach (dry weight) | 11430 | N/A | N/A | [2] |
| Kale | High | N/A | N/A | [2] |
| Chicken Eggs | < 6.0 | 32.61 | N/A | [10] |
| Ham | < 6.0 | 28.8 | N/A | [10] |
| Chicken | < 6.0 | 26.4 | N/A | [10] |
| Butter | 5.1 | 24.7 | N/A | [10] |
| Cheddar Cheese | N/A | 6.0 | N/A | [10] |
| Dried Natto | N/A | N/A | 3997.57 | [16] |
| Soybean Oil | ~180 | N/A | N/A | [5] |
| Rapeseed Oil | ~130 | N/A | N/A | [5] |
| Olive Oil | ~55 | N/A | N/A | [5] |
Note: "N/A" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) for Vitamin K1 from Fat-Containing Foods
This protocol is adapted from the methodology described for fat-containing foods.[3][4][6]
-
Sample Preparation:
-
Weigh 0.1 g of the homogenized sample into a 10 mL centrifuge tube.
-
To minimize photodegradation, perform all steps under low-light conditions.[6]
-
Spike the sample with an internal standard solution (e.g., Vitamin K1-d7).
-
-
Ultrasound-Assisted Extraction:
-
Add 7 mL of n-hexane to the tube.
-
Vortex the solution to ensure thorough mixing.
-
Place the tube in an ultrasonic water bath and sonicate under the following optimized conditions:
-
After sonication, centrifuge the sample to separate the extract from the solid matrix.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Use a silica SPE cartridge.
-
Precondition the cartridge with the appropriate solvents (e.g., hexane).
-
Load the supernatant (extract) from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interfering compounds using a wash solvent (e.g., a specific ratio of hexane and another solvent).
-
Elute the this compound fraction using an optimized elution solvent, such as 8 mL of hexane/anhydrous ether (97:3, v/v).[3][4]
-
-
Final Preparation for Analysis:
-
Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., isopropanol or mobile phase) for LC-MS/MS analysis.[10]
-
Protocol 2: Pressurized Liquid Extraction (PLE) for Vitamin K1 from Vegetables
This protocol is adapted from the methodology described for vegetables.[2]
-
Sample Preparation:
-
Freeze-dry the vegetable sample to remove water, which can hinder extraction efficiency.[2]
-
Grind the freeze-dried sample to a fine powder to increase the surface area for extraction.
-
-
Pressurized Liquid Extraction:
-
Pack the powdered sample into the extraction cell of the PLE system.
-
Perform the extraction using the following optimized parameters:
-
The system will automatically collect the extract.
-
-
Final Preparation for Analysis:
-
Evaporate the collected extract to dryness.
-
Reconstitute the residue in a known volume of an appropriate solvent for subsequent quantification by a method like LC-MS/MS.
-
Visualizations
References
- 1. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Quantitative Study of this compound in Plants by Pressurized Liquid Extraction and LC-MS/MS [mdpi.com]
- 3. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a this compound Database for Commercially Available Food in Australia [frontiersin.org]
- 11. Supercritical Fluid Extraction of Bioactive Components from Apple Peels and Their Modulation of Complex I Activity in Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Assisted Cloud Point Extraction for the Determination of this compound Homologues in Vegetables by Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. real.mtak.hu [real.mtak.hu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Menaquinone Recovery in Solid-Phase Extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase extraction (SPE) of menaquinones (Vitamin K2).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low menaquinone recovery in SPE?
Low recovery of menaquinones during SPE is a frequent issue that can stem from several factors throughout the extraction process. Identifying the point of analyte loss is crucial for effective troubleshooting.[1][2] Key areas to investigate include:
-
Analyte Loss During Sample Loading: The analyte may not be binding effectively to the sorbent and is being washed away with the sample matrix.[1][3]
-
Analyte Eluting Prematurely During Washing: The wash solvent might be too strong, causing the menaquinones to elute along with the impurities.[1][4]
-
Incomplete Elution from the Sorbent: The elution solvent may not be strong enough to desorb the menaquinones completely from the SPE cartridge.[1][4]
To pinpoint the issue, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elute) to determine where the loss is occurring.[2]
Q2: How does the choice of SPE sorbent affect menaquinone recovery?
The selection of the sorbent is critical and depends on the chemical properties of the menaquinones and the sample matrix. A mismatch between the sorbent's retention mechanism and the analyte's chemistry is a primary cause of poor recovery.[4]
-
For nonpolar analytes like menaquinones, reversed-phase sorbents (e.g., C18) are commonly used. [5] These sorbents retain analytes through hydrophobic interactions.
-
If menaquinones are retained too strongly, a less hydrophobic sorbent may be necessary.[4]
-
Conversely, if retention is too weak, a sorbent with a stronger retention mechanism should be considered.[3][4]
Q3: Can the sample solvent composition impact my recovery?
Yes, the solvent in which your sample is dissolved can significantly affect how well menaquinones bind to the SPE sorbent. If the sample solvent is too "strong" (i.e., has a high elution strength), it can prevent the analyte from binding to the sorbent, leading to it being washed away during the loading step.[2][3]
Solution:
-
Dilute the sample with a "weaker" solvent to reduce its elution strength before loading it onto the SPE cartridge.[3]
Q4: What role does the wash solvent play in low recovery?
The wash step is designed to remove interferences from the sorbent without eluting the target analyte. If the wash solvent is too strong, it can prematurely elute the menaquinones, resulting in low recovery.[2][4]
Troubleshooting Steps:
-
Analyze the wash fraction to confirm if the analyte is being lost at this stage.
-
Decrease the strength of the wash solvent. This can be achieved by reducing the percentage of the organic solvent in the mixture.
-
Ensure the pH of the wash solvent is appropriate to maintain the retention of the menaquinones on the sorbent.[2]
Q5: My menaquinones seem to be stuck on the column. How can I improve elution?
If you have confirmed that the analyte is not in the load or wash fractions, it is likely that it is strongly retained on the sorbent and not being completely eluted.[1][2]
Strategies to Improve Elution:
-
Increase the strength of the elution solvent. This can be done by using a stronger organic solvent or increasing its proportion in the elution mixture.[4]
-
Increase the volume of the elution solvent. Passing a larger volume of solvent through the cartridge can help to ensure complete desorption of the analyte.[4]
-
For ionizable analytes, adjust the pH of the elution solvent to a level where the analyte is in its neutral form, which will reduce its interaction with the sorbent.[4]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low menaquinone recovery in SPE.
Caption: A decision tree for troubleshooting low menaquinone recovery.
Experimental Protocols
General Solid-Phase Extraction Protocol for Menaquinones
This protocol provides a general framework for SPE of menaquinones. Optimization of specific steps, particularly solvent selection and volumes, will be necessary depending on the sample matrix.
-
Sorbent Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with a solvent mixture that is strong enough to remove interferences but weak enough to leave the menaquinones bound to the sorbent.
-
-
Elution:
-
Elute the menaquinones with a small volume of a strong organic solvent (e.g., methanol, ethanol, or a mixture of hexane and 2-propanol).[6]
-
The following diagram outlines the typical workflow for solid-phase extraction.
Caption: A simplified workflow for solid-phase extraction of menaquinones.
Data on Menaquinone Recovery
The recovery of menaquinones can be influenced by the extraction solvent and the SPE stationary phase. The following tables summarize data from various studies.
Table 1: Influence of Extraction Solvent on Menaquinone Recovery
| Extraction Solvent | Matrix | Recovery Rate | Reference |
| Chloroform and Methanol | Lipid Nanocarriers | >90% | [7] |
| 2-Propanol: n-Hexane (1:2 v/v) | Fermented Soybeans | Not specified, but used for extraction prior to HPLC | [6] |
| Ethanol | Bacterial Biomass | High yields, optimized at 75°C | [8] |
| Acetone | Nutraceutical Tablets | Average 100.4% for MK-4 and 100.7% for MK-7 | [9][10] |
Table 2: Recovery of Fat-Soluble Vitamins using C18 SPE
This table from a study on milk and infant food demonstrates the effectiveness of C18 SPE for various fat-soluble vitamins, including Vitamin K.[5]
| Vitamin | Recovery Rate |
| Vitamin A | 97.4% |
| Vitamin D | 96.1% |
| Vitamin E | 98.3% |
| This compound | 96.2% |
Additional Considerations
-
Menaquinone Stability: Menaquinones are sensitive to light, especially UV radiation, which can cause isomerization to inactive cis forms.[11][12] It is advisable to work under yellow light to minimize degradation.[13] They are also susceptible to degradation in alkaline conditions.[14]
-
Sample Matrix: The complexity of the sample matrix can interfere with the extraction process. For complex matrices like food, enzymatic digestion (e.g., with lipase) or saponification may be necessary prior to SPE to release the menaquinones.[5][15]
-
Flow Rate: A high flow rate during sample loading can lead to insufficient interaction time between the analyte and the sorbent, resulting in poor retention.[4][16] Conversely, a very slow flow rate can unnecessarily prolong the extraction time.
-
Column Overload: Loading too much sample onto the SPE cartridge can exceed its capacity, causing the analyte to pass through without being retained.[1][3] In such cases, using a larger cartridge or a sorbent with a higher loading capacity is recommended.[1]
References
- 1. silicycle.com [silicycle.com]
- 2. youtube.com [youtube.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique [mdpi.com]
- 6. Development of menaquinone-7 enriched nutraceutical: inside into medium engineering and process modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound encapsulated into lipid nanocarriers by dispersive liquid–liquid microextraction combined with liquid chromatography–atmospheric pressure chemical ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of a this compound Database for Commercially Available Food in Australia [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. specartridge.com [specartridge.com]
Addressing interferences from lipids in vitamin K quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to lipid interference in vitamin K quantification.
Frequently Asked Questions (FAQs)
Q1: Why are lipids a significant problem in this compound analysis?
This compound is a lipophilic (fat-soluble) vitamin, meaning it is found in the lipid fraction of biological samples.[1] During analysis, co-extracted lipids and phospholipids can cause significant matrix effects, leading to:
-
Ion Suppression: In mass spectrometry (MS)-based methods like LC-MS/MS, lipids can interfere with the ionization of this compound, reducing signal intensity and leading to inaccurate quantification.[2][3]
-
Chromatographic Interference: High lipid content can interfere with the separation process on HPLC or UPLC columns, causing poor peak shape, retention time shifts, and co-elution with analytes of interest.[4]
-
Low Recovery: Lipids can hinder the efficient extraction of this compound from the sample matrix, resulting in lower recovery rates and underestimation of its concentration.[5]
Traditional methods for this compound determination, such as those using fluorescence or electrochemical detection, often require extensive sample pre-purification to remove interfering lipids.[4][6]
Q2: My this compound recovery is low. What are the likely causes related to lipids?
Low recovery is a common issue stemming from the sample preparation phase. Potential causes include:
-
Inefficient Extraction: The chosen extraction solvent or method may not be effectively isolating this compound from the lipid-rich matrix. Liquid-liquid extraction (LLE) is a common technique, but may require additional cleanup steps to be fully effective.[7]
-
Complex Sample Matrix: Foods and biological tissues with high fat content require robust cleanup procedures.[5][8] Traditional methods like enzymatic hydrolysis with lipase can be complex and result in poor recovery.[4][5]
-
Inadequate Cleanup: If the lipid removal step (e.g., Solid-Phase Extraction - SPE) is not optimized, residual lipids can interfere with downstream analysis and contribute to apparent low recovery.
Q3: I'm observing poor peak shape and ion suppression in my LC-MS/MS analysis. How can I troubleshoot this?
Poor chromatography and ion suppression are classic signs of matrix interference, primarily from lipids and phospholipids.[2]
-
Improve Sample Cleanup: This is the most critical step. If you are using a simple protein precipitation method, consider adding a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7][9] SPE is often considered an effective and extensive cleanup process to remove endogenous compounds and alleviate matrix effects.[7]
-
Optimize Chromatography: Ensure your chromatographic method is robust enough to separate this compound from any remaining matrix components. Using a different column chemistry, such as a biphenyl phase, can improve separation from phospholipids.[2]
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., vitamin K1-d7) is crucial.[10] It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.
Troubleshooting Workflows & Decision Guides
The following diagrams illustrate common workflows for sample preparation and troubleshooting to help you select the appropriate methods for your experiment.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Best practices for quality control in vitamin K laboratory testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality results for vitamin K laboratory testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound in biological samples?
A1: The most common and reliable methods for the direct quantification of this compound (including phylloquinone (K1) and menaquinones (K2)) are chromatographic techniques.[1] High-Performance Liquid Chromatography (HPLC) coupled with fluorescence, ultraviolet (UV), or electrochemical detection has been widely used.[1][2] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity and specificity, which is crucial for detecting the low circulating concentrations of this compound.[1][3][4]
Q2: What are the most critical pre-analytical factors to control for accurate this compound testing?
A2: Several pre-analytical variables can significantly impact the accuracy of this compound measurements:
-
Patient Status: A 12-hour fast is often required as recent dietary intake, especially of fats and oils, can elevate plasma vitamin K1 concentrations.[5][6]
-
Sample Type: Serum or plasma are the most common matrices.[7] Ensure the correct anticoagulant is used if collecting plasma (e.g., EDTA).
-
Light Exposure: this compound is extremely sensitive to daylight and fluorescent light, which can cause significant degradation.[8][9] Samples should be protected from light at all stages of collection, processing, and storage.
-
Temperature and Storage: Samples should be centrifuged and frozen immediately after collection.[7] For long-term storage, samples should be kept at -20°C or, preferably, -80°C.[4][10]
-
Lipemia: Although lipemia may not directly interfere with the analytical measurement in some assays, high levels of lipoproteins can lead to elevated this compound concentrations, as it is a fat-soluble vitamin.[5] Strongly lipemic samples may need to be rejected or require special handling.[10]
Q3: Why is an internal standard essential for this compound analysis?
A3: An internal standard (IS) is crucial for accurate quantification in this compound assays, particularly in complex biological matrices like plasma or serum. The IS is a compound structurally similar to the analyte (e.g., a deuterated form of vitamin K1 like ¹³C₆-vitamin K1 or a different this compound analog) added to the sample at a known concentration before sample preparation.[3][11] It helps to correct for variability and potential loss of the analyte during the multi-step extraction and analysis process, thereby improving the precision and accuracy of the results.[1][3]
Q4: What are internal and external quality control measures, and why are they important?
A4: Both internal and external quality control (QC) measures are fundamental for ensuring the reliability of laboratory results.[12]
-
Internal Quality Control (IQC): This involves running control materials (with known analyte concentrations, often at low, normal, and high levels) alongside patient or research samples in every analytical run.[13][14] IQC helps monitor the day-to-day performance of the assay, detecting immediate errors related to reagents, equipment, or procedure.[12][14]
-
External Quality Assessment (EQA): This involves participating in a proficiency testing program, such as the this compound External Quality Assurance Scheme (KEQAS).[15][16] In an EQA scheme, a central organization sends blind samples to participating laboratories for analysis.[17] By comparing your results to the results from other labs, you get an objective assessment of your laboratory's analytical performance and accuracy over the long term.[15][18]
Q5: What are the differences between measuring this compound directly (e.g., phylloquinone) and functional markers like PIVKA-II?
A5: Both direct and functional markers provide valuable but different information about this compound status.
-
Direct Measurement (e.g., Serum Phylloquinone): This is the most common marker and reflects the abundance of vitamin K1, which accounts for about 75-90% of this compound in the diet.[6][9][19] However, it is influenced by recent dietary intake and does not measure other forms of this compound (menaquinones).[6][19] A concentration below 0.15 µg/L is often indicative of deficiency.[19]
-
Functional Marker (e.g., PIVKA-II): PIVKA-II (Protein Induced by this compound Absence/antagonism-II) is undercarboxylated prothrombin. Its presence indicates a deficiency in the cellular utilization of this compound in the liver.[19][20] It serves as a retrospective indicator of hepatic this compound status and is less affected by short-term dietary changes.[19] Using both markers in tandem can provide a more comprehensive assessment of this compound status, reflecting both abundance and utilization.[19][20]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis using HPLC or LC-MS/MS.
HPLC Troubleshooting
Q: My chromatogram shows poor peak shape (e.g., fronting, tailing, or broad peaks). What are the possible causes and solutions?
A: Poor peak shape can result from several issues related to the sample, mobile phase, or HPLC column.
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile), or as recommended by the manufacturer. If performance does not improve, replace the column. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace with a new column of the same type. |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte and column type. Small adjustments can sometimes improve peak shape. |
| Sample Overload | The injected sample concentration is too high. Dilute the sample and re-inject. |
| Incompatible Injection Solvent | The sample should be reconstituted in a solvent similar in composition and strength to the mobile phase.[10] Re-suspend the dried sample extract in the mobile phase (ELU).[10] |
Q: I am experiencing low recovery of this compound after sample preparation. How can I improve it?
A: Low recovery is often due to suboptimal extraction. This compound's lipophilic nature requires efficient extraction from the sample matrix.
| Potential Cause | Troubleshooting Steps |
| Inefficient Liquid-Liquid Extraction (LLE) | Ensure vigorous mixing (vortexing) for the specified time to maximize partitioning of this compound into the organic solvent (e.g., hexane).[2] Check the purity and type of extraction solvent.[1] |
| Solid-Phase Extraction (SPE) Issues | Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.[10] Verify that the elution solvent is strong enough to completely elute this compound from the sorbent. |
| Analyte Degradation | Protect samples from light at all times.[8] Avoid high temperatures during the evaporation step; use a gentle stream of nitrogen at room temperature or slightly above.[8] |
| Precipitation Issues | Ensure the correct volume of precipitating reagent is used and that centrifugation is adequate to pellet proteins completely.[10] |
LC-MS/MS Troubleshooting
Q: I am observing high signal variability (poor precision) between replicate injections. What should I investigate?
A: High variability in LC-MS/MS can stem from the autosampler, LC system, or mass spectrometer ion source.
| Potential Cause | Troubleshooting Steps |
| Ion Source Contamination | The ion source can become contaminated with salts and non-volatile matrix components over time. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Ionization (Ion Suppression/Enhancement) | Matrix effects from endogenous lipids or phospholipids can interfere with analyte ionization.[1][8] Improve sample cleanup using a more rigorous SPE or a phospholipid removal plate.[11] Ensure the internal standard is co-eluting with the analyte to compensate for these effects.[3] |
| Autosampler/Injection Issues | Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. |
| Unstable LC Flow Rate | Degas the mobile phase to prevent bubble formation.[7] Check for leaks in the LC system and ensure pump seals are in good condition. |
Q: The sensitivity of my assay is too low (signal-to-noise ratio is poor), and I cannot reach the required Limit of Quantification (LOQ). How can I improve it?
A: Low sensitivity is a common challenge due to the very low physiological concentrations of this compound.[3]
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Optimize MS parameters (e.g., collision energy, cone voltage) for this compound and its internal standard by infusing a standard solution directly into the mass spectrometer. |
| Inefficient Sample Preparation | Increase the starting sample volume (e.g., from 200 µL to 500 µL of serum) to concentrate the analyte more effectively.[8] |
| Poor Chromatographic Peak Shape | Broad peaks lead to lower signal intensity (height). Optimize the LC gradient and column chemistry to achieve sharper, more focused peaks. A phenyl-hexyl or PFP column can provide good selectivity for this compound.[1][3] |
| Choice of Ionization Technique | While electrospray ionization (ESI) can be used, atmospheric pressure chemical ionization (APCI) has traditionally been used to improve sensitivity for non-polar molecules like this compound.[3] Evaluate which source provides better performance on your instrument. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for this compound assays. Note that specific values will vary between laboratories and methods.
Table 1: Performance Characteristics of HPLC-Fluorescence Methods for this compound
| Parameter | Vitamin K1 | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference(s) |
|---|---|---|---|---|
| Intra-Assay CV (%) | 0.9 - 10.4 | 3.2 - 14.3 | 6.0 - 11.1 | [2][4][10] |
| Inter-Assay CV (%) | 3.8 - 12.8 | 8.7 - 15.2 | 7.2 - 13.2 | [2][4][10] |
| Detection Limit (ng/mL) | 0.03 - 0.07 | 0.04 | 0.03 | [2][10] |
| Recovery (%) | 92.5 - 110 | 98 - 110 | 98 - 110 |[2][10] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Vitamin K1 | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference(s) |
|---|---|---|---|---|
| Intra-Assay Precision (%CV) | <10 | <10 | <10 | [8] |
| Inter-Assay Precision (%CV) | <10 | <10 | <10 | [8] |
| Lower Limit of Quantification (ng/mL) | 0.05 - 0.10 | ~0.10 | ~0.10 | [3][11] |
| Linear Range (ng/mL) | 0.077 - 26 | 0.10 - 10 | 0.10 - 10 | [3][11] |
| Accuracy / Bias (%) | Mean bias of 7.1% vs EQA | <10% deviation from target | <10% deviation from target |[3][8] |
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection for Vitamin K1
This protocol is a generalized procedure based on common methodologies.[2][10]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of serum or plasma, add a known amount of internal standard (e.g., a proprietary this compound analog).
-
Add 2 mL of ethanol, vortex for 1 minute, and centrifuge to precipitate proteins.[2]
-
Transfer the supernatant and extract with 4 mL of hexane by vortexing for 2 minutes.[2]
-
Centrifuge to separate the layers and transfer the upper organic (hexane) layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of the mobile phase.
-
-
HPLC Analysis:
-
Post-Column Derivatization and Detection:
-
Quantification:
-
Calculate the ratio of the vitamin K1 peak area to the internal standard peak area.
-
Determine the concentration from a calibration curve prepared using the same method.
-
Protocol 2: LC-MS/MS for Vitamin K1, MK-4, and MK-7
This protocol is a generalized procedure based on modern, high-sensitivity methods.[3][8][11]
-
Sample Preparation (Protein Precipitation & Phospholipid Removal):
-
To 500 µL of plasma, add 5 µL of a methanolic internal standard solution containing deuterated K1, MK-4, and MK-7.[11]
-
Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 20-30 seconds.[11]
-
Centrifuge at high speed (e.g., 4300 rpm for 10 minutes) to pellet the precipitate.[11]
-
Load the supernatant onto a phospholipid removal 96-well plate or SPE cartridge.[11]
-
Collect the eluate using a vacuum manifold.
-
Evaporate the eluate to dryness at 50°C under nitrogen.[11]
-
Reconstitute the extract in 100 µL of a water/methanol mixture (e.g., 15:85).[11]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or high-performance LC system.
-
Mobile Phase: Gradient elution using water and methanol, both containing a modifier like 0.1% formic acid or ammonium fluoride.[3][8]
-
Flow Rate: ~0.4 - 0.6 mL/min.
-
Injection Volume: 5 µL.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive mode Electrospray Ionization (ESI) or APCI.[3][8]
-
Detection: Scheduled Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Calculate analyte/internal standard peak area ratios.
-
Quantify against a calibration curve constructed in a surrogate matrix (e.g., stripped serum) and processed using the same procedure.[11]
-
Visualizations
Caption: General laboratory workflow for this compound analysis.
References
- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. listarfish.it [listarfish.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. eaglebio.com [eaglebio.com]
- 11. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 12. 360medical.ca [360medical.ca]
- 13. researchgate.net [researchgate.net]
- 14. blog.seracare.com [blog.seracare.com]
- 15. The external quality assurance of phylloquinone (this compound(1)) analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 17. cms.ifcc.org [cms.ifcc.org]
- 18. researchgate.net [researchgate.net]
- 19. Laboratory assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
Technical Support Center: Enhancing Chromatographic Resolution of Menaquinone Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in separating and resolving different menaquinone (Vitamin K2) isomers in your chromatographic experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of menaquinone isomers. Each problem is presented with a series of potential causes and step-by-step solutions.
Issue 1: Poor Resolution Between Menaquinone Isomers (e.g., MK-4 and MK-7, or cis/trans isomers)
Symptoms:
-
Overlapping or co-eluting peaks for different menaquinone isomers.
-
Resolution value (Rs) below the desired or required level (typically Rs < 1.5).
-
Inability to accurately quantify individual isomers.
Possible Causes & Solutions:
-
Suboptimal Stationary Phase: The choice of HPLC/UHPLC column is critical for resolving structurally similar menaquinone isomers. Standard C18 columns may not always provide sufficient selectivity.[1]
-
Solution 1: Utilize a C30 Column. C30 stationary phases offer enhanced shape selectivity for long-chain, hydrophobic molecules like menaquinones and are particularly effective at resolving geometric (cis/trans) isomers.[1][2]
-
Solution 2: Employ a Chiral or Phenyl-based Column. For complex separations of geometric isomers, specialized columns such as those with cholesteryl groups or biphenyl phases can provide unique selectivity.[3][4][5][6] Argentation chromatography, which involves a silver-impregnated column, has also been shown to be highly effective for separating geometric isomers of menaquinone-7.[4][7]
-
-
Inappropriate Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.
-
Solution 1: Optimize Solvent Strength and Selectivity. For reversed-phase chromatography, systematically vary the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. Using a high percentage of organic solvent (e.g., 98% methanol) is common for these hydrophobic analytes.[1] Different organic modifiers can alter selectivity; for example, acetonitrile may provide different selectivity compared to methanol.[1]
-
Solution 2: Consider Non-Aqueous Reversed-Phase (NARP). For highly lipophilic menaquinones, a non-aqueous mobile phase (e.g., mixtures of methanol, isopropanol, and n-hexane) can improve resolution.[8]
-
Solution 3: Adjust Mobile Phase Additives. The addition of small amounts of acids (e.g., acetic acid, formic acid) can improve peak shape for certain isomers.[9]
-
-
Incorrect Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, thereby influencing retention times and selectivity.
-
Solution: Optimize Column Temperature. For some separations, particularly of cis/trans isomers on C30 columns, decreasing the temperature (e.g., to 15-20°C) can significantly improve resolution.[1][2] Conversely, for other methods, a slightly elevated temperature (e.g., 35°C) might be optimal.[9] It is crucial to empirically determine the optimal temperature for your specific method.
-
Troubleshooting Workflow for Poor Resolution
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Method validation for new analytical techniques for vitamin K measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the validation of new analytical techniques for vitamin K measurement.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory guidelines for validating a new analytical method for this compound measurement?
A1: The primary regulatory guidelines to follow are the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures" and the US Food and Drug Administration (FDA) "Bioanalytical Method Validation" guidance.[1][2][3][4][5][6] These documents provide a framework for the validation of analytical methods to ensure they are suitable for their intended purpose. The recently adopted ICH M10 Bioanalytical Method Validation guidance is also a key reference, particularly for chromatographic and ligand-binding assays.[1][3][5][7]
Q2: Which analytical techniques are most commonly used for this compound measurement, and what are their primary challenges?
A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[8][9][10]
-
HPLC-UV: This method is cost-effective but may lack the sensitivity required for the low endogenous levels of this compound in biological matrices.[9][10]
-
HPLC with Fluorescence Detection (HPLC-FD): Often requires post-column reduction of this compound to a fluorescent derivative to enhance sensitivity.[8][9][11] This additional step can introduce variability.
-
LC-MS/MS: Offers high sensitivity and specificity, making it ideal for measuring low concentrations of this compound and its metabolites.[9][12][13] However, it is more expensive and can be susceptible to matrix effects, where other components in the sample interfere with the ionization of the target analyte.[9][14]
A primary challenge across all techniques is the lipophilic nature of this compound, which can lead to poor solubility in aqueous mobile phases and adherence to surfaces.[14] Its low physiological concentrations also demand highly sensitive methods.[14][15][16]
Q3: What are the critical validation parameters I need to assess for my this compound assay?
A3: According to ICH Q2(R1) guidelines, the following validation parameters are essential[2][4][6][17]:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample and re-inject. | Symmetrical peak shape is restored. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in strength or weaker than the mobile phase. | Improved peak shape. |
| Secondary Interactions with Column | Use a mobile phase with a different pH (if applicable) or a different column chemistry (e.g., a column with end-capping). | Reduced peak tailing. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. | Improved peak shape and retention time stability. |
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression from Matrix Components | Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).[9] Dilute the sample. Modify chromatographic conditions to separate the analyte from interfering components. | Increased signal intensity and improved signal-to-noise ratio. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Use a mobile phase additive that promotes ionization (e.g., ammonium formate).[18] | Enhanced signal intensity. |
| Analyte Degradation | Protect samples from light, as this compound is light-sensitive.[19][20] Ensure sample stability under storage and processing conditions. | Consistent and higher analyte response. |
| Suboptimal Fragmentation | Optimize collision energy for the selected precursor-to-product ion transition. | Increased product ion intensity. |
Issue 3: High Variability in Results (Poor Precision)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting and extraction procedures. Automate sample preparation steps if possible. | Reduced coefficient of variation (%CV) for replicate measurements. |
| Instrument Instability | Check for leaks in the HPLC/UPLC system. Ensure the mass spectrometer has been recently calibrated and tuned. Monitor system suitability tests. | Stable retention times and peak areas. |
| Variable Post-Column Derivatization (for Fluorescence Detection) | Check the flow rate and concentration of the reducing agent. Ensure the reactor is functioning correctly. | Consistent derivatization efficiency and stable signal. |
| Sample Instability | Evaluate the stability of this compound in the biological matrix and in the final extract under the storage conditions used. | Reduced degradation and more consistent results over time. |
Quantitative Data Summary from Validated Methods
The following tables summarize typical performance characteristics of validated analytical methods for this compound measurement.
Table 1: Linearity and Sensitivity of this compound Analytical Methods
| Analyte(s) | Technique | Linearity Range | LOD | LOQ | Reference |
| Vitamin K1 | HPLC-FD | Not Specified | 0.015 ng/mL | 0.15 ng/mL | [8][21] |
| Vitamin K1, K2 (MK-4, MK-7) | HPLC-FD | 0.1 - 15 ng/mL | Not Specified | 0.03-0.04 ng/mL | [11] |
| Vitamin K1, K2 (MK-4, MK-7, MK-9), D3 | TLC-Densitometry | Not Specified | 25.0 ng/band (K1) | 50.0 ng/band (K1) | [22] |
| Vitamin K1 | LC-MS/MS | 0.1 - 1000 ng/mL | 50 pg/mL | Not Specified | [18] |
| K2 (MK-7) | LC-MS/MS | Not Specified | 0.01 ng/mL | Not Specified | [23] |
| Vitamin K1 | UPLC-MS/MS | 0.077 - 26 ng/mL | Not Specified | 0.05 ng/mL | [15] |
Table 2: Accuracy and Precision of this compound Analytical Methods
| Analyte(s) | Technique | Accuracy (% Recovery) | Precision (%RSD or %CV) | Reference |
| Vitamin K1 | HPLC-FD | 91% - 114% | < 10% (intra- and inter-day) | [8][21] |
| Vitamin K1, K2 (MK-4, MK-7) | HPLC-FD | 98% - 110% | < 10% (intra- and inter-day) | [11] |
| Vitamin K1, K2 (MK-4, MK-7, MK-9), D3 | TLC-Densitometry | 95.78% - 104.96% | < 2.70% | [22] |
| Vitamin K1 | LC-MS/MS | < 10% deviation from mean | < 10% (inter-assay) | [18] |
| K2 (MK-7) | LC-MS/MS | 86% - 110% | Not Specified | [23] |
| Vitamin K1 | UPLC-MS/MS | Bias ≤ 15% | ≤ 20% CV at LLMI | [15] |
Experimental Protocols
Protocol 1: Specificity and Selectivity Assessment
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte of interest without interference from other components in the sample matrix.
-
Methodology:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze samples containing potentially interfering substances, such as metabolites, structurally similar compounds, and common concomitant medications.
-
-
Acceptance Criteria: The response of interfering peaks in blank samples should be less than 20% of the response of the analyte at the LLOQ.
Protocol 2: Linearity and Range Determination
-
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
-
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of six non-zero concentrations should be used.
-
Analyze the calibration standards and plot the response (e.g., peak area ratio of analyte to internal standard) versus the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²).
-
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99.[22] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Protocol 3: Accuracy and Precision Evaluation
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
Calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) or coefficient of variation (%CV) for precision.
-
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The precision (%RSD or %CV) should not exceed 15% (20% for LLOQ).
Visualizations
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 15. waters.com [waters.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. A Validated HPLC Method for the Determination of this compound in Human Serum – First Application in a Pharmacological Study [benthamopenarchives.com]
- 22. Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry [mdpi.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Vitamin K1 and Vitamin K2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), focusing on experimental data to inform research and development. The significant differences in their absorption, circulation, and tissue distribution underscore their distinct physiological roles.
Quantitative Bioavailability Data
Pharmacokinetic studies consistently demonstrate the superior bioavailability of vitamin K2, particularly the long-chain menaquinone-7 (MK-7), compared to vitamin K1. This is largely attributed to its longer half-life and more efficient absorption.[1][2] Vitamin K1 is primarily transported by chylomicrons and tends to accumulate in the liver, whereas vitamin K2 is transported by various lipoproteins, leading to broader distribution to extrahepatic tissues like bone and vasculature.[1][3]
| Parameter | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinone-7, MK-7) | Reference |
| Peak Plasma Concentration (Cmax) | Lower | Significantly Higher | [4][5] |
| Time to Peak (Tmax) | ~4-6 hours | ~6 hours | [4][5] |
| Half-life (t½) | ~1-2 hours | ~3 days | [3] |
| Area Under the Curve (AUC) | Lower | Higher, indicating greater overall exposure | [4] |
| Absorption from Food | Poor (as low as 10-15% from leafy greens) | More complete, especially with dietary fat | [6] |
Experimental Protocols
The quantification of vitamin K vitamers in human serum is crucial for bioavailability studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used, sensitive, and specific method.
Key Experiment: Quantification of Vitamin K1 and MK-7 in Human Serum by LC-MS/MS
Objective: To determine the concentration of phylloquinone (K1) and menaquinone-7 (K2) in human serum samples following oral administration to assess their pharmacokinetic profiles.
Methodology:
-
Sample Preparation:
-
To 500 µL of serum, 10 µL of an internal standard solution (e.g., a deuterated form of the analyte) is added.[7]
-
Protein precipitation is performed by adding 2 mL of ethanol, followed by vortexing.[7]
-
Liquid-liquid extraction is then carried out by adding 4 mL of n-hexane, vortexing for 5 minutes, and centrifuging at 2,147 x g for 10 minutes to separate the layers.[7]
-
The upper organic layer containing the lipids and this compound is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[8]
-
The dried extract is reconstituted in a solution of 15:85 water:methanol for analysis.[8]
-
-
LC-MS/MS Analysis:
-
Chromatography: A high-performance liquid chromatography (HPLC) system is used to separate the different forms of this compound. A C18 reversed-phase column is commonly employed. The mobile phase typically consists of a gradient of methanol and water with a small amount of an additive like formic acid or ammonium formate to improve ionization.[7][8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification. The analysis is performed in the positive ion mode using electrospray ionization (ESI). Specific precursor-to-product ion transitions (multiple reaction monitoring, MRM) are monitored for each this compound form and the internal standard to ensure specificity and sensitivity.[7][8]
-
-
Data Analysis:
Visualizing the Pathways
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for a clinical study comparing the bioavailability of vitamin K1 and K2.
Caption: A typical experimental workflow for a human clinical trial comparing the bioavailability of vitamin K1 and K2.
This compound Metabolism and Carboxylation Cycle
This diagram outlines the metabolic pathway of this compound, highlighting its crucial role in the activation of this compound-dependent proteins through gamma-carboxylation.
Caption: The this compound cycle and its role in the gamma-carboxylation of proteins, including the conversion of K1 to a form of K2.[9][10][11][12][13]
References
- 1. droracle.ai [droracle.ai]
- 2. Vitamin K1 vs K2: What’s the Difference? [healthline.com]
- 3. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epistemonikos.org [epistemonikos.org]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K2 Needs an RDI Separate from Vitamin K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent trends in the metabolism and cell biology of this compound with special reference to this compound cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional insights into enzymes of the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent forms of vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (MK-7). The following sections detail their pharmacokinetic profiles, impact on bone and cardiovascular health, and the experimental methodologies used in key research studies, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.
Pharmacokinetic Profile: Bioavailability and Half-Life
A critical differentiator between MK-4 and MK-7 lies in their pharmacokinetic properties, specifically their bioavailability and serum half-life. These parameters significantly influence dosing strategies and overall efficacy.
Key Findings:
-
Bioavailability: MK-7 exhibits significantly higher bioavailability compared to MK-4. Following oral administration, MK-7 is well-absorbed, reaching peak serum levels at approximately 6 hours and remaining detectable for up to 48 hours after a single dose.[1][2] In contrast, nutritional doses of MK-4 are often not detectable in the serum at any time point.[1][2]
-
Half-Life: MK-7 has a much longer half-life, estimated to be around 68 hours, leading to more stable and accumulating serum levels with prolonged intake.[3][4] MK-4, on the other hand, has a very short half-life of approximately 1-2 hours and is rapidly cleared from the bloodstream.[3][4]
Table 1: Pharmacokinetic Comparison of MK-4 and MK-7
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference |
| Bioavailability | Poor, often undetectable at nutritional doses | High, well-absorbed | [1][2] |
| Time to Peak Serum Concentration | Not consistently detected | ~6 hours | [1][2] |
| Serum Half-Life | ~1-2 hours | ~68 hours | [3][4] |
| Accumulation in Serum | Does not accumulate with daily supplementation | Accumulates with daily supplementation | [1][2] |
Efficacy in Bone Health
Both MK-4 and MK-7 play a role in bone metabolism through the carboxylation of osteocalcin, a protein essential for bone mineralization. However, their clinical effectiveness and required dosages differ substantially.
Key Findings:
-
MK-4: High doses of MK-4 (typically 45 mg/day) have been used in Japan to treat osteoporosis and have been shown in some studies to improve bone mineral density (BMD) and reduce fracture risk.[3]
-
MK-7: Lower doses of MK-7 (in the microgram range) have been demonstrated to effectively carboxylate osteocalcin and may contribute to improved bone health.[5] Some studies suggest that MK-7 supplementation can help decrease age-related bone loss.
Table 2: Comparison of MK-4 and MK-7 in Bone Health Studies
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Typical Effective Dose for Bone Health | 45 mg/day (45,000 µ g/day )[3] | 180 µ g/day [6] |
| Effect on Bone Mineral Density (BMD) | Some studies show improvement at high doses[3] | Studies suggest it helps decrease bone loss[6] |
| Mechanism of Action | Carboxylation of osteocalcin | Carboxylation of osteocalcin |
Efficacy in Cardiovascular Health
The role of vitamin K2 in cardiovascular health is primarily attributed to its ability to carboxylate Matrix Gla-Protein (MGP), an inhibitor of vascular calcification.
Key Findings:
-
MK-7: Clinical trials have shown that long-term supplementation with MK-7 can improve arterial stiffness and vascular elasticity.[7] It effectively reduces the levels of inactive, uncarboxylated MGP (ucMGP).[6]
-
MK-4: While MK-4 is also involved in MGP carboxylation, there is less direct clinical evidence from large-scale trials specifically demonstrating its impact on cardiovascular endpoints compared to MK-7.
Table 3: Comparison of MK-4 and MK-7 in Cardiovascular Health Studies
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Primary Cardiovascular Benefit | Less direct clinical evidence | Improved arterial stiffness and elasticity[7] |
| Effect on Matrix Gla-Protein (MGP) | Involved in carboxylation | Effectively reduces inactive ucMGP[6] |
| Typical Dose in Cardiovascular Studies | Not well-established in large trials | 180 - 360 µ g/day [6][7] |
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and Protein Carboxylation
The primary mechanism of action for both MK-4 and MK-7 is their role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on this compound-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthnatura.com [healthnatura.com]
- 4. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. menaq7.com [menaq7.com]
- 7. The effect of menaquinone-7 supplementation on vascular calcification in patients with diabetes: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
PIVKA-II: A Functional Marker of Vitamin K Status - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protein Induced by Vitamin K Absence or Antagonist-II (PIVKA-II) as a functional marker of this compound status against other common alternatives. It includes supporting experimental data, detailed methodologies, and visualizations of relevant biochemical pathways and workflows to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to PIVKA-II and this compound Status
This compound is an essential cofactor for the post-translational gamma-carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in a group of proteins known as this compound-dependent proteins (VKDPs). This carboxylation is critical for their biological activity, particularly their ability to bind calcium and participate in processes like blood coagulation and bone metabolism.[1]
When this compound is deficient, or its cycle is inhibited by antagonists like warfarin, the carboxylation of VKDPs is incomplete. PIVKA-II, also known as des-gamma-carboxy prothrombin (DCP), is the undercarboxylated, biologically inactive form of the coagulation factor prothrombin (Factor II).[2][3] Its accumulation in the circulation is a direct functional indicator of a hepatic this compound deficiency, reflecting an impairment in the gamma-carboxylation process.[4][5]
Comparison of this compound Status Markers
The assessment of this compound status can be approached by measuring circulating this compound levels directly or by quantifying the functional consequences of its deficiency. PIVKA-II represents a functional, indirect marker. Below is a comparison with other common markers.
| Marker | Type | Principle | Advantages | Disadvantages |
| PIVKA-II | Functional, Indirect | Measures undercarboxylated prothrombin, reflecting hepatic this compound insufficiency.[4] | Sensitive marker for subclinical this compound deficiency.[6][7] Reflects the functional this compound status in the liver. Longer half-life than phylloquinone. | Can be elevated in conditions other than this compound deficiency, such as hepatocellular carcinoma (HCC).[8][9] Commercial kits may have low sensitivity in the general population, being most effective in clinical settings.[4] |
| Serum Phylloquinone (K1) | Direct | Measures the concentration of the primary dietary form of this compound in the blood.[5] | Provides a direct assessment of circulating this compound levels. | Short half-life; levels are highly influenced by recent dietary intake.[5] Does not reflect the status of other this compound forms (menaquinones) or the body's functional use of the vitamin.[5] |
| Prothrombin Time (PT) | Functional, Indirect | A coagulation assay that measures the time it takes for blood to clot.[6][10] | Widely available and inexpensive. The only biomarker for which a change is clinically associated with overt this compound deficiency.[4] | Lacks sensitivity; it only becomes abnormal after a substantial (approx. 50%) reduction in prothrombin levels.[6][11] Not specific for this compound deficiency.[5] |
| Undercarboxylated Osteocalcin (ucOC) | Functional, Indirect | Measures the undercarboxylated form of osteocalcin, a bone-specific VKDP. | Considered a more sensitive indicator of this compound status for bone metabolism than PIVKA-II in some populations.[4] | Reflects this compound status primarily in bone tissue, not necessarily the liver. Can be influenced by bone turnover rates. |
| Urinary Gla | Direct | Measures the urinary excretion of gamma-carboxyglutamic acid (Gla), a product of VKDP breakdown. | Reflects whole-body this compound-dependent carboxylation. | Requires a 24-hour urine collection, which is cumbersome and often restricted to a clinical setting.[4] |
Quantitative Performance Data
The following table summarizes performance characteristics from studies evaluating PIVKA-II, primarily in the context of diagnosing hepatocellular carcinoma (HCC), which is a state of localized this compound dysfunction. These values indicate the marker's ability to distinguish between normal and deficient states.
| Study Cohort | Marker | Cut-off Value | Sensitivity | Specificity | Area Under Curve (AUC) |
| HCC vs. Healthy Controls[12] | PIVKA-II | 41.4 mAU/mL | 87.5% | 100% | 0.95 |
| HCC vs. Healthy Controls[12] | AFP | 4.85 ng/mL | 90.7% | 100% | 0.98 |
| HCC vs. Cirrhotic Patients[13] | PIVKA-II | 140.85 mAU/mL | 93.33% | 75% | 0.87 |
| HCC vs. High-Risk Patients[14] | PIVKA-II | 40 mAU/mL | 80.80% | 75.60% | 0.832 |
| HCC vs. High-Risk Patients[14] | AFP | 10 ng/mL | 75.80% | 65.90% | 0.796 |
Note: AFP (Alpha-fetoprotein) is included for comparison as it is often measured alongside PIVKA-II in HCC studies.
Signaling Pathways and Experimental Workflows
The this compound Cycle
This compound is utilized in a cyclic pathway within the cell to support continuous protein carboxylation. A small amount of this compound is reused many times, which is essential for maintaining hemostasis and other physiological processes.[1][15] The cycle involves the reduction of this compound quinone to its active hydroquinone form (KH2), which is then oxidized to this compound epoxide during the carboxylation of glutamic acid residues. The enzyme this compound Epoxide Reductase (VKOR) is crucial for recycling the epoxide back to the quinone form, completing the cycle.[16][17][18]
Caption: The this compound cycle, illustrating the conversion of this compound to its active form for protein carboxylation.
PIVKA-II Formation Pathway
In a state of this compound deficiency or inhibition of the this compound cycle, the enzyme γ-glutamyl carboxylase (GGCX) lacks its essential cofactor, KH2. Consequently, the conversion of glutamate (Glu) residues on the prothrombin precursor to gamma-carboxyglutamate (Gla) is incomplete. This results in the synthesis and release of PIVKA-II, an abnormal prothrombin molecule with fewer than the required 10 Gla residues, rendering it unable to effectively bind calcium and participate in coagulation.[2][19]
Caption: The pathway of PIVKA-II formation resulting from impaired this compound-dependent carboxylation.
Experimental Protocols
Measurement of PIVKA-II
The quantitative determination of PIVKA-II in serum or plasma is typically performed using a two-step chemiluminescent microparticle immunoassay (CMIA).
1. Sample Preparation:
-
Collect peripheral blood from participants.
-
Centrifuge the blood sample (e.g., at 800 x g for 10 minutes) to separate the serum.[9]
-
Aliquot the serum and store it at -80°C until analysis.[9]
2. Immunoassay Protocol (Example: ARCHITECT System):
-
Principle: This is a sandwich immunoassay. PIVKA-II present in the sample binds to anti-PIVKA-II coated microparticles. A second antibody (acridinium-labeled anti-PIVKA-II conjugate) is added to create the sandwich.
-
Step 1 (Binding): The sample, assay diluent, and anti-PIVKA-II coated paramagnetic microparticles are combined. PIVKA-II in the sample binds to the microparticles.
-
Step 2 (Washing): After incubation, the microparticles are washed to remove unbound materials.
-
Step 3 (Conjugate Addition): An acridinium-labeled anti-PIVKA-II conjugate is added. This conjugate binds to the PIVKA-II captured on the microparticles.
-
Step 4 (Second Wash): Another wash cycle removes unbound conjugate.
-
Step 5 (Chemiluminescence Trigger): Pre-trigger and trigger solutions are added to the reaction mixture. The subsequent chemiluminescent reaction is measured as relative light units (RLUs).
-
Step 6 (Quantification): A direct relationship exists between the amount of PIVKA-II in the sample and the RLUs detected by the system optics. The concentration is determined from a previously generated calibration curve.[3][12]
Experimental Workflow for PIVKA-II Validation Study
Caption: A typical experimental workflow for validating PIVKA-II as a biomarker.
Conclusion
PIVKA-II is a valuable functional marker for assessing hepatic this compound status. Its primary strength lies in its ability to detect subclinical this compound deficiency, reflecting a functional impairment in the carboxylation pathway rather than just the circulating levels of the vitamin.[7] While prothrombin time (PT) is specific to advanced deficiency and serum phylloquinone is susceptible to dietary fluctuations, PIVKA-II provides a more stable and sensitive picture of the liver's this compound-dependent function.
However, researchers must be aware of its limitations. PIVKA-II levels can be significantly elevated in hepatocellular carcinoma, independent of systemic this compound status, which can be a confounding factor.[19][20] Therefore, the choice of marker should be guided by the specific research question. For studies focused on hepatic this compound metabolism and the functional consequences of its deficiency, PIVKA-II is a superior choice to PT or serum phylloquinone. For assessing this compound status related to bone health, undercarboxylated osteocalcin may be more appropriate. In many cases, a panel of markers, including both direct and functional measures, may provide the most comprehensive assessment of an individual's this compound status.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Human biomarkers for measuring this compound intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 5. Laboratory assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PIVKA-II plasma levels as markers of subclinical this compound deficiency in term infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Diagnostic and Prognostic Nomograms for Hepatocellular Carcinoma Based on PIVKA-II and Serum Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Rupa Health [rupahealth.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Levels of PIVKA-II and alpha-fetoprotein in unresectable hepatocellular carcinoma compared to healthy controls and predictive values of both markers with radiological responses after loco-regional interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PIVKA-II or AFP has better diagnostic properties for hepatocellular carcinoma diagnosis in high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Key Pathways and Regulators of this compound Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Progression of Prothrombin Induced by this compound Absence-II in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Induced by this compound Absence or Antagonist-II Versus Alpha-Fetoprotein in the Diagnosis of Hepatocellular Carcinoma: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of vitamin K dependent proteins in different tissues
A Comparative Analysis of Vitamin K-Dependent Proteins Across Different Tissues
This compound-dependent proteins (VKDPs), or Gla-proteins, are a group of proteins that require this compound as a cofactor for their post-translational modification. This critical modification, known as gamma-carboxylation, converts specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues. This process is essential for the biological activity of VKDPs, enabling them to bind calcium ions and interact with other molecules, thereby playing crucial roles in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. While the liver is the primary site for the synthesis of coagulation-related VKDPs, numerous other VKDPs are expressed in a tissue-specific manner, highlighting their diverse functions throughout the body.
The this compound Cycle: A Central Mechanism for VKDP Activation
The activation of all VKDPs is dependent on the this compound cycle, a metabolic pathway that recycles this compound, allowing it to be reused multiple times. The key enzymes in this cycle are γ-glutamyl carboxylase (GGCX), which performs the carboxylation, and this compound epoxide reductase (VKOR), which regenerates the active form of this compound.[1][2]
Caption: The this compound Cycle.
Comparative Expression of Key this compound-Dependent Proteins
The expression of VKDPs varies significantly across different tissues, reflecting their specialized functions. The following table summarizes the relative expression levels of several key VKDPs in major tissues. The expression levels are categorized as High, Medium, Low, or Not Detected based on a synthesis of data from resources such as the Genotype-Tissue Expression (GTEx) portal and the Human Protein Atlas.
| Protein | Primary Function(s) | Liver | Bone | Vasculature (Smooth Muscle) | Cartilage | Lung | Kidney |
| Prothrombin (Factor II) | Blood Coagulation | High | Low | Low | Low | Low | Low |
| Factor VII, IX, X | Blood Coagulation | High | Low | Low | Low | Low | Low |
| Protein C, S, Z | Anticoagulation | High | Low | Low | Low | Low | Low |
| Osteocalcin (OCN) | Bone mineralization, Endocrine regulation | Low | High | Medium | Low | Low | Low |
| Matrix Gla Protein (MGP) | Inhibition of vascular and soft tissue calcification | Low | Medium | High | High | Medium | Medium |
| Gas6 | Cell growth, survival, and signaling | Low | Medium | Medium | Low | High | Medium |
| Gla-Rich Protein (GRP) | Inhibition of calcification | Low | Medium | Medium | High | Low | Low |
-
Hepatic VKDPs: The liver is the primary site of synthesis for the VKDPs involved in blood coagulation and anticoagulation, including Prothrombin and Factors VII, IX, and X, as well as Proteins C, S, and Z.[3][4] Their expression is predominantly localized to the liver, with minimal expression in other tissues.
-
Osteocalcin (OCN): As the most abundant non-collagenous protein in bone, osteocalcin is primarily produced by osteoblasts.[5] It plays a crucial role in bone mineralization and has emerged as a hormone involved in regulating energy metabolism.[5][6][7] While its primary site of action is bone, it is also expressed in vascular smooth muscle cells that have adopted an osteoblast-like phenotype, particularly in calcified atherosclerotic plaques.[2][8]
-
Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification.[9][10][11][12][13] It is highly expressed by vascular smooth muscle cells and chondrocytes (cartilage cells), where it prevents the pathological deposition of calcium phosphate crystals.[11] Mice lacking the MGP gene develop extensive arterial calcification, leading to premature death.[10][12]
-
Growth Arrest-Specific 6 (Gas6): Gas6 is a secreted protein that acts as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer). It is involved in various cellular processes, including cell growth, survival, and adhesion.[14] Gas6 is expressed in a wide range of tissues, with particularly high levels found in the lung.[15][16]
-
Gla-Rich Protein (GRP): GRP is another VKDP that acts as an inhibitor of calcification in vascular and articular tissues.[17] It is highly expressed in cartilage and has been found to accumulate at sites of pathological calcification.[17]
Experimental Protocols for VKDP Analysis
The quantification and localization of VKDPs in tissues are essential for understanding their physiological and pathological roles. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).
Caption: General workflow for VKDP analysis in tissues.
Enzyme-Linked Immunosorbent Assay (ELISA) for MGP Quantification in Serum/Plasma
ELISA is a highly sensitive method for quantifying protein levels in fluid samples. This protocol provides a general outline for a sandwich ELISA, commonly used for measuring circulating MGP.[18][19][20][21][22]
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody specific to MGP.
-
Sample and Standard Addition: Add 100 µL of standards, control samples, and unknown samples (e.g., serum, plasma, tissue homogenates) to the appropriate wells. Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody: Add 100 µL of a biotin-conjugated detection antibody specific to MGP to each well. Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step as described in step 3, typically with more repetitions (5-7 times).
-
Substrate Addition: Add 90 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes, allowing for color development.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of MGP in the unknown samples.
Western Blotting for Osteocalcin Detection
Western blotting is used to separate and identify proteins from a complex mixture. This protocol is a representative method for detecting Osteocalcin in bone tissue extracts.
-
Protein Extraction: Homogenize bone tissue samples in RIPA lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Osteocalcin (e.g., rabbit anti-Osteocalcin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[23][24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Detect the signal using X-ray film or a digital imaging system. The resulting bands indicate the presence of Osteocalcin. A loading control, such as beta-actin, should be used to ensure equal protein loading.[1][25]
Immunohistochemistry (IHC) for Gas6 Localization
IHC allows for the visualization of protein expression and localization within the context of tissue architecture. This is a general protocol for detecting Gas6 in paraffin-embedded vascular tissue.[26][27][28]
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.
-
Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Peroxidase Blocking: Incubate the sections in a 3% hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply a blocking serum (e.g., 10% normal goat serum) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Gas6 overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing, apply a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Apply an Avidin-Biotin-HRP complex (ABC reagent) and incubate for 30 minutes.
-
Chromogen Development: Add a DAB (3,3'-Diaminobenzidine) substrate solution. The HRP enzyme will convert DAB into a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then mount with a coverslip.
-
Microscopy: Visualize the staining pattern under a microscope. Brown staining indicates the presence and location of Gas6 protein.
Signaling Pathways of Extrahepatic VKDPs
Beyond their structural roles, extrahepatic VKDPs are involved in complex signaling pathways. A prime example is the role of MGP in preventing vascular calcification.
Caption: MGP's role in preventing vascular calcification.
Active, carboxylated MGP acts as a local inhibitor of calcification through at least two mechanisms. First, it directly binds to calcium phosphate crystals, preventing their growth and deposition in the extracellular matrix. Second, it inhibits the activity of Bone Morphogenetic Protein 2 (BMP-2), a signaling molecule that promotes the transformation of vascular smooth muscle cells into osteoblast-like cells, a key step in the process of vascular calcification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Osteocalcin, Vascular Calcification, and Atherosclerosis: A Systematic Review and Meta-analysis [frontiersin.org]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteocalcin: Beyond Bones [e-enm.org]
- 7. Osteocalcin and vascular function: is there a cross-talk? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteocalcin, Vascular Calcification, and Atherosclerosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Matrix Gla Protein Associated with Vascular Calcification? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased levels of the calcification marker Matrix Gla Protein and the inflammatory markers YKL-40 and CRP in patients with type 2 diabetes and ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. tissues.jensenlab.org [tissues.jensenlab.org]
- 15. Identification and tissue expression of a splice variant for the growth arrest-specific gene gas6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GAS6 growth arrest specific 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Assay for human matrix gla protein in serum: potential applications in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cloud-clone.com [cloud-clone.com]
- 20. vitas.no [vitas.no]
- 21. ELISA Kit [ABIN6971070] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 22. mybiosource.com [mybiosource.com]
- 23. Osteocalcin (E8B9X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
- 26. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 27. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 28. bosterbio.com [bosterbio.com]
A Head-to-Head Battle: Cross-Validation of HPLC and LC-MS/MS for Vitamin K Analysis in Research and Drug Development
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of vitamin K, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their analytical needs.
The accurate quantification of this compound is crucial in various fields, from clinical research investigating its role in coagulation and bone metabolism to pharmaceutical development where its levels are monitored in drug interaction studies. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with various detectors and the more recent Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for specific research and development applications.
Performance Characteristics: A Quantitative Comparison
The choice between HPLC and LC-MS/MS often hinges on key performance metrics such as sensitivity, specificity, linearity, and accuracy. The following tables summarize the quantitative performance data for the analysis of vitamin K1 (phylloquinone), a primary form of this compound, in human serum or plasma.
| Performance Metric | HPLC with Fluorescence Detection (HPLC-FD) | LC-MS/MS | Key Observations |
| Limit of Detection (LOD) | 0.015 - 0.04 ng/mL[1] | 0.01 - 0.05 ng/mL[2] | Both methods can achieve low detection limits, though LC-MS/MS often demonstrates superior sensitivity. |
| Limit of Quantification (LOQ) | 0.15 ng/mL[1] | 0.05 - 0.16 µg/kg | LC-MS/MS generally offers lower quantification limits, enabling the analysis of samples with very low this compound concentrations. |
| Linearity (R²) | > 0.99[1] | > 0.99 | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Accuracy (% Recovery) | 91% - 114%[1] | 86% - 110%[2] | Both methods provide high accuracy for the quantification of this compound. |
| Precision (%RSD) | < 10% (Intra- and Inter-day)[1] | < 15% (Intra- and Inter-day) | Both techniques exhibit good precision and reproducibility. |
Table 1: Performance Comparison of HPLC-FD and LC-MS/MS for Vitamin K1 Analysis.
The Underlying Methodologies: A Look at Experimental Protocols
The accuracy and reliability of any analytical method depend heavily on a well-defined experimental protocol. Below are detailed methodologies for both HPLC and LC-MS/MS analysis of this compound in biological matrices.
Experimental Protocol for HPLC with Fluorescence Detection
This method relies on the native fluorescence of this compound after post-column chemical reduction.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of serum or plasma, add an internal standard (e.g., a structural analog of this compound).
- Precipitate proteins by adding 2 mL of ethanol and vortexing.
- Centrifuge at 3,500 x g for 10 minutes.
- Load the supernatant onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with a water/methanol mixture to remove interferences.
- Elute this compound with an organic solvent like methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. HPLC-FD Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic mixture of methanol and isopropanol (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Post-Column Reduction: A zinc metal-packed column is placed between the analytical column and the fluorescence detector to reduce this compound to its fluorescent hydroquinone form.
- Detection: Fluorescence detector set to an excitation wavelength of 243 nm and an emission wavelength of 430 nm.
Experimental Protocol for LC-MS/MS
LC-MS/MS offers high selectivity and sensitivity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
- To 500 µL of plasma, add an isotopically labeled internal standard (e.g., Vitamin K1-d7).
- Add 1.5 mL of acetonitrile to precipitate proteins and vortex.
- Add 3 mL of n-hexane, vortex thoroughly, and centrifuge to separate the layers.
- Transfer the upper organic layer (hexane) to a clean tube.
- Evaporate the solvent to dryness under nitrogen.
- Reconstitute the sample in a small volume of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for vitamin K1 (e.g., m/z 451.3 → 187.1) and its internal standard.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of this compound analysis, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
The biological significance of this compound is intrinsically linked to its role as a cofactor in the carboxylation of specific proteins, which is essential for blood coagulation.
Caption: The this compound-dependent carboxylation pathway.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.
-
HPLC with fluorescence detection is a robust and reliable method suitable for routine analysis where high sensitivity is not the primary concern. It is a cost-effective option that provides accurate and precise results.
-
LC-MS/MS is the gold standard for applications demanding the highest sensitivity and specificity. Its ability to quantify very low levels of this compound makes it indispensable for pharmacokinetic studies, clinical trials with small sample volumes, and the analysis of complex biological matrices. The use of isotopically labeled internal standards in LC-MS/MS also contributes to its superior accuracy.
References
A Comparative Analysis of the Biological Activities of Natural and Synthetic Vitamin K Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of natural and synthetic vitamin K analogs, supported by experimental data. We will delve into the structural differences, bioavailability, and physiological roles of Vitamin K1 (phylloquinone), Vitamin K2 (menaquinones, specifically MK-4 and MK-7), and the synthetic Vitamin K3 (menadione). This objective analysis aims to equip researchers and drug development professionals with the critical information needed to select the appropriate analog for their specific research or therapeutic applications.
Key Differences in this compound Analogs
This compound is a family of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism.[1][2] The core chemical structure of all this compound forms is a 2-methyl-1,4-naphthoquinone ring.[3][4] The primary distinction between the analogs lies in the structure of the side chain attached to the C3 position, which significantly influences their biological activity, absorption, and tissue distribution.[3][4][5]
Natural this compound Analogs:
-
Vitamin K1 (Phylloquinone): Found predominantly in green leafy vegetables, Vitamin K1 plays a crucial role in photosynthesis in plants.[1][6] It is the primary dietary source of this compound for humans and is mainly utilized by the liver to activate coagulation factors.[6][7]
-
Vitamin K2 (Menaquinones): This group of analogs is characterized by side chains composed of a varying number of isoprenoid units (denoted as MK-n).[1][4]
-
Menaquinone-4 (MK-4): Possesses a shorter side chain with four isoprene units.[5] It is found in animal products like meat, dairy, and eggs.[6][8] Interestingly, animals can synthesize MK-4 from dietary Vitamin K1.[1]
-
Menaquinone-7 (MK-7): Features a longer side chain with seven isoprene units.[5] It is primarily produced by bacteria and is abundant in fermented foods, such as natto (fermented soybeans).[1][6]
-
Synthetic this compound Analogs:
-
Vitamin K3 (Menadione): A synthetic analog that lacks a side chain at the C3 position.[4] It is not intended for human consumption due to its demonstrated toxicity, including causing hemolytic anemia and liver damage.[3][9][10] However, it is used in animal feed as it can be converted to the active MK-4 form in the animal's body.[1][9][11] Other synthetic analogs like Vitamin K5 also exist and have been explored for various applications.[1]
Comparative Biological Activity and Bioavailability
The structural variations among this compound analogs directly impact their absorption, bioavailability, half-life, and ultimately, their biological functions.
| Feature | Vitamin K1 (Phylloquinone) | Vitamin K2 (MK-4) | Vitamin K2 (MK-7) | Vitamin K3 (Menadione) |
| Primary Source | Green leafy vegetables[1][6] | Animal products (meat, dairy, eggs)[6][8] | Fermented foods (natto)[1][6] | Synthetic[4] |
| Side Chain Structure | Phytyl side chain[1][4] | 4 isoprene units[5] | 7 isoprene units[5] | No side chain[4] |
| Absorption | Absorbed in the proximal small intestine[4] | Absorbed from animal-based foods | More efficiently absorbed than K1[3] | Water-soluble forms exist[1] |
| Bioavailability | Lower compared to MK-7[3] | Lower than MK-7[8] | Highest bioavailability among K vitamins[3][12] | Not applicable for human supplementation |
| Half-life in Plasma | Short (a few hours)[13] | Short (2-3 hours)[5] | Long (3-4 days)[5][14] | Not applicable for human supplementation |
| Primary Tissue Distribution | Liver, heart, pancreas[4] | Brain, kidneys, pancreas, salivary glands, bone[4][8] | Liver, extrahepatic tissues[4] | Not applicable for human supplementation |
| Primary Biological Role | Hepatic coagulation factor synthesis[6][7] | Extrahepatic functions, including bone and cardiovascular health[6][7] | Extrahepatic functions, particularly bone and cardiovascular health[3][6][13] | Pro-vitamin in animal feed; toxic to humans[1][9] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[2][3][7] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on this compound-dependent proteins (VKDPs).[1][7] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and interact with other molecules.[1]
The this compound Cycle (Gamma-Glutamyl Carboxylation)
The this compound cycle is a crucial metabolic pathway that ensures a continuous supply of the active, reduced form of this compound (hydroquinone) for the GGCX enzyme.
Caption: The this compound cycle, illustrating the conversion of this compound to its active form for gamma-carboxylation.
Other Signaling Pathways
Beyond its role in carboxylation, this compound has been shown to influence other signaling pathways:
-
Pregnane X Receptor (PXR): this compound can activate PXR, a nuclear receptor that regulates xenobiotic metabolism and has roles in intestinal homeostasis and inflammation.[7]
-
MAPK and PI3K-AKT Pathways: Studies have indicated that this compound can inhibit the MAPK and PI3K-AKT signaling pathways, which are involved in inflammatory responses.[15]
-
Anti-cancer Mechanisms: In vitro studies suggest that vitamin K3 can induce cancer cell death by generating reactive oxygen species (ROS) and activating specific proteins.[9][10]
Experimental Protocols for Assessing Biological Activity
The biological activity of this compound analogs is evaluated through a variety of in vivo and in vitro assays.
Coagulation Assays
These assays measure the time it takes for blood to clot, which is an indirect measure of the activity of this compound-dependent coagulation factors.
Protocol: Prothrombin Time (PT) Test
-
Sample Collection: Collect a blood sample into a tube containing a citrate anticoagulant.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Reagent Addition: Add a reagent containing tissue factor and calcium to the plasma sample.
-
Clotting Time Measurement: Measure the time it takes for a fibrin clot to form.
-
Interpretation: A prolonged PT can indicate a deficiency in one or more of the this compound-dependent coagulation factors.
Carboxylation Assays
These assays directly or indirectly measure the extent of gamma-carboxylation of this compound-dependent proteins.
Protocol: Measurement of Undercarboxylated Osteocalcin (ucOC)
-
Sample Collection: Obtain a serum or plasma sample.
-
Immunoassay: Use a specific enzyme-linked immunosorbent assay (ELISA) kit that utilizes antibodies that specifically recognize the uncarboxylated form of osteocalcin.
-
Quantification: Measure the concentration of ucOC in the sample.
-
Interpretation: Elevated levels of ucOC are indicative of a subclinical this compound deficiency, as there is insufficient this compound to fully carboxylate the available osteocalcin.
Protocol: Measurement of Protein Induced by this compound Absence/Antagonism-II (PIVKA-II)
-
Sample Collection: Obtain a serum or plasma sample.
-
Immunoassay: Employ an ELISA or chemiluminescent immunoassay (CLIA) with antibodies specific to the uncarboxylated form of prothrombin (PIVKA-II).
-
Quantification: Determine the concentration of PIVKA-II.
-
Interpretation: Increased levels of PIVKA-II are a sensitive marker for this compound deficiency.[1]
In Vitro Carboxylase Activity Assay
This assay directly measures the activity of the GGCX enzyme in the presence of different this compound analogs.
Protocol: In Vitro Gamma-Glutamyl Carboxylase Activity Assay
-
Enzyme Source: Prepare microsomes from a source rich in GGCX, such as bovine liver.
-
Substrate: Use a synthetic peptide substrate containing a glutamate-rich sequence, often derived from a this compound-dependent protein propeptide.[16] A radiolabeled bicarbonate (H¹⁴CO₃⁻) is also included.
-
Cofactors: Add the this compound analog to be tested (in its reduced form), dithiothreitol (DTT) as a reducing agent, and oxygen.
-
Reaction: Incubate the enzyme, substrate, and cofactors at 37°C.
-
Measurement: Stop the reaction and measure the incorporation of the radiolabeled carboxyl group into the peptide substrate using scintillation counting.
-
Interpretation: The amount of radioactivity incorporated is proportional to the GGCX activity supported by the specific this compound analog.
Caption: General workflow for assessing the biological activity of this compound analogs.
Conclusion
The choice between natural and synthetic this compound analogs is highly dependent on the intended application. For nutritional and therapeutic purposes in humans, the natural forms, particularly Vitamin K2 (MK-7) with its superior bioavailability and longer half-life, show significant promise for extrahepatic health benefits, including bone and cardiovascular health.[3][13] Vitamin K1 remains the primary form for addressing coagulation disorders. The synthetic analog, Vitamin K3 (menadione), is unsuitable for human use due to its toxicity but serves as a pro-vitamin in animal nutrition.[9][10] The experimental protocols outlined provide a framework for the continued investigation and comparison of the biological activities of these diverse and vital compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Structure and Biological Activity of Various this compound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-4 vs MK-7—what’s best for osteoporosis? - Osteoporosis [inspire.com]
- 6. canprev.ca [canprev.ca]
- 7. Pregnane X Receptor Signaling Pathway and this compound: Molecular Mechanisms and Clinical Relevance in Human Health [mdpi.com]
- 8. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 9. vinmec.com [vinmec.com]
- 10. Vitamin K3 (Menadione): Benefits, Uses, and Side Effects [healthline.com]
- 11. Menadione - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. verywellhealth.com [verywellhealth.com]
- 14. This compound-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7. – ScienceOpen [scienceopen.com]
- 15. Frontiers | this compound protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 16. This compound-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dietary Vitamin K2 Sources: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of various dietary sources of vitamin K2, with a specific focus on its two primary forms: menaquinone-4 (MK-4) and menaquinone-7 (MK-7). Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols for vitamin K2 analysis, and illustrates the key signaling pathway influenced by this vital nutrient.
Introduction to Vitamin K2 and its Forms
Vitamin K2 is a fat-soluble vitamin that plays a crucial role in various physiological processes, most notably in bone metabolism and cardiovascular health.[1] It functions as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of several vitamin K-dependent proteins (VKDPs), including osteocalcin and matrix Gla protein (MGP).[2][3] The two most well-studied forms of vitamin K2 are MK-4 and MK-7.[1] MK-4 is found in animal products and can also be synthesized from vitamin K1 in animal tissues, while MK-7 is predominantly produced by bacteria during fermentation and is abundant in fermented foods.[1][4]
Quantitative Comparison of Vitamin K2 in Dietary Sources
The concentration of MK-4 and MK-7 varies significantly across different food sources. The following table summarizes the vitamin K2 content in a range of dietary items, providing a clear comparison for research and dietary planning purposes.
| Food Source | Serving Size | MK-4 Content (µg) | MK-7 Content (µg) | Other Menaquinones |
| Fermented Foods | ||||
| Natto (fermented soybeans) | 100g | - | ~1000 | High in MK-7.[5][6] |
| Munster Cheese | 50g | - | 50 | Contains various menaquinones.[5] |
| Camembert Cheese | 50g | - | 34 | |
| Edam/Aged Gouda Cheese | 50g | - | ~32 | |
| Cheddar Cheese | 50g | Small amounts | 12 | Also contains MK-9, MK-10, and MK-11.[5][7] |
| Blue Cheese | 1 oz | - | - | Good source of K2.[8] |
| Sauerkraut | 1/2 cup | 4.8 | 2.75 | [5][9] |
| Animal Products | ||||
| Chicken Liver (braised) | 4 oz (113g) | 14.4 | - | [9] |
| Chicken Breast (rotisserie) | 3 oz (85g) | 13 | - | [10] |
| Ground Beef (broiled) | 4 oz (113g) | 7 - 9.25 | - | [9] |
| Beef Liver | 100g | - | >11 | Best meat-based source.[5] |
| Ham (roasted/pan-broiled) | 3 oz (85g) | 4 | - | [10] |
| Egg Yolk | 1 large | 4 | - | Can range from 67-192 µg depending on feed.[5][10] |
| Butter | 1 tbsp | - | 2.1 | [5] |
Note: The vitamin K2 content in foods can vary based on factors such as the bacterial strains used for fermentation, the diet of the animals, and processing methods.[7][10]
Bioavailability of MK-4 vs. MK-7
A critical factor in evaluating dietary sources of vitamin K2 is the bioavailability of its different forms. Research indicates that MK-7 has a significantly longer half-life and higher bioavailability compared to MK-4. This means that MK-7 remains in the bloodstream for a longer period, allowing for more stable and effective activation of this compound-dependent proteins throughout the body.
Experimental Protocols for Vitamin K2 Quantification
Accurate quantification of vitamin K2 in various matrices is essential for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the analysis of vitamin K2 in food and biological samples.
1. Sample Preparation (General Protocol for Fermented Foods):
-
Homogenization: A known weight of the food sample is homogenized.
-
Solvent Extraction: The homogenized sample is extracted with a mixture of organic solvents, such as ethanol and hexane, to isolate the fat-soluble vitamins.
-
Saponification (Optional): To remove interfering lipids, the extract may be saponified using potassium hydroxide.
-
Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to further purify the vitamin K2 fraction.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol, ethanol, and a buffer is common.
-
Post-Column Derivatization: To enhance fluorescence detection, a post-column reduction is performed using a zinc catalyst.
-
Detector: A fluorescence detector is used with an excitation wavelength of approximately 248 nm and an emission wavelength of around 430 nm.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of vitamin K2, especially at low concentrations.
1. Sample Preparation:
-
Similar to the HPLC method, sample preparation involves solvent extraction and purification. The use of deuterated internal standards for MK-4 and MK-7 is recommended for accurate quantification.
2. LC-MS/MS Conditions:
-
Chromatography: A C18 or similar reversed-phase column is used for separation.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for MK-4 and MK-7, ensuring high selectivity.[12]
Vitamin K2 Signaling Pathway: Activation of this compound-Dependent Proteins
Vitamin K2 is essential for the post-translational modification of this compound-dependent proteins (VKDPs). This process, known as γ-carboxylation, converts glutamate (Glu) residues on these proteins to γ-carboxyglutamate (Gla) residues. This modification is critical for the biological activity of VKDPs, enabling them to bind calcium and participate in various physiological processes.
The following diagram illustrates the this compound cycle and the subsequent activation of osteocalcin and matrix Gla protein.
Caption: this compound cycle and activation of osteocalcin and MGP.
The this compound cycle is a continuous process within the cell.[13] this compound quinone is reduced to its active form, this compound hydroquinone, by the enzyme this compound epoxide reductase (VKOR).[2] The hydroquinone form then acts as a cofactor for γ-glutamyl carboxylase, which catalyzes the carboxylation of Glu residues on proteins like osteocalcin and matrix Gla protein.[3][13] In this process, this compound hydroquinone is oxidized to this compound epoxide. VKOR then reduces the epoxide back to the quinone form, completing the cycle.[13]
Activated (carboxylated) osteocalcin plays a key role in bone mineralization by binding to calcium and incorporating it into the bone matrix.[1] Activated matrix Gla protein is a potent inhibitor of vascular calcification, helping to prevent the deposition of calcium in blood vessels.[1]
Conclusion
Dietary sources of vitamin K2 vary significantly in their content of MK-4 and MK-7, as well as in the bioavailability of these forms. Fermented foods, particularly natto, are exceptionally rich in the highly bioavailable MK-7. Animal products are primary sources of MK-4. The choice of dietary source for research or therapeutic purposes should consider both the quantitative content and the specific menaquinone form. The standardized experimental protocols outlined in this guide provide a framework for the accurate quantification of vitamin K2, which is crucial for advancing our understanding of its role in health and disease. The elucidation of the this compound cycle and its impact on key proteins underscores the importance of this nutrient in maintaining skeletal and cardiovascular integrity.
References
- 1. Everything You Need to Know About Vitamin K2 [healthline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-Dependent Carboxylation of Osteocalcin in Bone—Ally or Adversary of Bone Mineral Status in Rats with Experimental Chronic Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 5. 8 Foods High in Vitamin K2 and Why You Need It [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. wholestorynutrition.com [wholestorynutrition.com]
- 8. health.clevelandclinic.org [health.clevelandclinic.org]
- 9. blog.algaecal.com [blog.algaecal.com]
- 10. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Dependent Proteins and the Role of Vitamin K2 in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of the efficacy of different vitamin K supplementation forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the efficacy of different forms of vitamin K supplementation, primarily phylloquinone (K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7). The information presented is supported by experimental data from various studies to aid in research and development decisions.
Comparative Efficacy of this compound Forms
This compound is a group of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and for regulating calcium metabolism in bones and other tissues. The two primary natural forms are vitamin K1 (phylloquinone), found predominantly in leafy green vegetables, and vitamin K2 (menaquinones), which are a family of compounds with varying side-chain lengths, primarily produced by bacteria.[1][2] Among the menaquinones, MK-4 and MK-7 are the most studied.
The in vivo efficacy of these forms differs significantly, primarily due to variations in their bioavailability, plasma half-life, and tissue distribution.[1][3]
Bioavailability and Pharmacokinetics
The absorption and retention of different this compound forms are critical determinants of their biological activity. Long-chain menaquinones, particularly MK-7, exhibit superior bioavailability and a longer plasma half-life compared to K1 and MK-4.[1][4][5]
| Parameter | Vitamin K1 (Phylloquinone) | Vitamin K2 (MK-4) | Vitamin K2 (MK-7) |
| Primary Dietary Sources | Green leafy vegetables (spinach, kale), plant oils[1][2] | Animal products (meat, dairy)[2] | Fermented foods (natto, cheese)[2][6] |
| Plasma Half-life | Short (present in plasma for 8-24 hours)[2] | Short (present in plasma for 8-24 hours)[2] | Long (detected up to 96 hours after administration)[2] |
| Bioavailability | Lower than MK-7; absorption from vegetables is less efficient than from supplements[1][2] | Poor; does not significantly increase serum concentrations after administration at nutritional doses[1][5][6] | High; postprandial serum concentrations can be 10-fold higher than K1[1][4] |
Efficacy in Bone Health
This compound is crucial for bone metabolism through the carboxylation of osteocalcin, a protein that binds calcium to the bone matrix.[7] Inadequate this compound levels lead to undercarboxylated osteocalcin (ucOC), which is associated with an increased risk of fractures.[8] Studies suggest that vitamin K2, particularly MK-7, is more effective than K1 in improving bone health.[8][9]
| Efficacy Marker | Vitamin K1 (Phylloquinone) | Vitamin K2 (MK-4) | Vitamin K2 (MK-7) |
| Effect on Bone Mineral Density (BMD) | No significant improvement in most studies[8][9] | Maintained BMD in osteoporotic patients (when combined with calcium)[9] | Reduced age-related decline in BMD[9] |
| Effect on Fracture Risk | Some studies show a reduction in clinical fractures, but results are mixed | Significantly reduced vertebral, hip, and non-vertebral fractures in Japanese studies[9] | Data is emerging, showing promise in preventing bone loss[9] |
| Effect on Undercarboxylated Osteocalcin (ucOC) | Reduces ucOC, but less effectively than MK-7[10] | Effective at high pharmacological doses (e.g., 45 mg/day)[11] | Highly effective at nutritional doses; the required dose to decrease ucOC is six times lower than for MK-4[2][7] |
Efficacy in Cardiovascular Health
Vitamin K2 plays a vital role in cardiovascular health by activating Matrix Gla Protein (MGP), which inhibits the calcification of arteries and other soft tissues.[12][13] Vascular calcification is a significant risk factor for cardiovascular disease. Observational studies have linked higher intake of menaquinones, but not phylloquinone, with a reduced risk of coronary heart disease and aortic calcification.[2][14]
| Efficacy Marker | Vitamin K1 (Phylloquinone) | Vitamin K2 (MK-4) | Vitamin K2 (MK-7) |
| Effect on Vascular Calcification | No significant association found in most population studies[2] | Data is less robust compared to MK-7, but as a form of K2, it contributes to MGP activation. | Associated with reduced risk of coronary calcification and improved arterial stiffness[2][12] |
| Activation of Matrix Gla Protein (MGP) | Less effective in extrahepatic tissues compared to K2. | Contributes to MGP carboxylation. | More effectively activates MGP due to its higher bioavailability and longer half-life, allowing for better distribution to extrahepatic tissues.[12][13] |
| Cardiovascular Disease Outcomes | Higher intake associated with a lower risk of hospitalization for atherosclerotic cardiovascular disease in some studies.[14] | Higher intake of menaquinones (including MK-4) is associated with a decreased risk of coronary heart disease-related mortality.[2] | Strongly associated with improved cardiovascular outcomes.[12][13] |
Experimental Protocols
The following outlines the general methodologies employed in in vivo studies comparing the efficacy of different this compound forms.
Study Design for Bioavailability Assessment
A common approach is a randomized, double-blind, crossover study.
-
Subject Recruitment: Healthy human volunteers are recruited. Exclusion criteria typically include the use of this compound antagonists, pregnancy, and malabsorptive disorders.
-
Supplementation: Subjects receive a standardized dose of the different this compound forms (e.g., K1, MK-4, MK-7) in separate study periods, with a washout period in between.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-supplementation (e.g., 2, 4, 8, 24, 48, 72, and 96 hours).
-
Analysis of this compound Levels: Plasma or serum concentrations of the respective this compound forms are quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.[15][16][17]
-
Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters such as peak serum concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t1/2).
Assessment of Bone Health Efficacy
-
Study Population: Often involves postmenopausal women or individuals with osteopenia or osteoporosis.[9][10]
-
Intervention: Long-term supplementation with different forms and dosages of this compound.
-
Biomarker Analysis:
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femoral neck is assessed using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Fracture Incidence: In long-term studies, the incidence of vertebral and non-vertebral fractures is recorded.
Assessment of Cardiovascular Health Efficacy
-
Study Population: Can include healthy individuals or populations at high risk for cardiovascular disease.
-
Intervention: Supplementation with different this compound forms over a defined period.
-
Biomarker Analysis:
-
Dephosphorylated-uncarboxylated Matrix Gla Protein (dp-ucMGP): Plasma levels of dp-ucMGP are measured as a marker of this compound status in the vasculature.[19] Higher levels indicate a functional this compound deficiency.
-
-
Imaging Techniques:
-
Computed Tomography (CT): Used to quantify aortic and coronary artery calcification.
-
Pulse Wave Velocity: Measures arterial stiffness.
-
Visualizations
Experimental Workflow for Comparative In Vivo Study
Caption: Workflow of a crossover study comparing different this compound forms.
The this compound Cycle and Protein Carboxylation
Caption: The role of this compound as a cofactor in protein carboxylation.
References
- 1. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Structure and Biological Activity of Various this compound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin K2 higher bioavailability than K1, say scientists [nutraingredients.com]
- 5. MK4 vs MK7 Vitamin K2 - Which One is Better | MediQ7 [mediq7.com]
- 6. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. Vitamins K1 and K2: The Emerging Group of Vitamins Required for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Bone Health: A Review on the Effects of this compound Deficiency and Supplementation and the Effect of Non-Vitamin K Antagonist Oral Anticoagulants on Different Bone Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. naturalpractitionermag.com [naturalpractitionermag.com]
- 12. openheart.bmj.com [openheart.bmj.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. This compound Benefits for Heart Health and Arterial Protection - Life Extension [lifeextension.com]
- 15. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human biomarkers for measuring this compound intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. bevital.no [bevital.no]
- 19. researchgate.net [researchgate.net]
Unveiling Vitamin K Deficiency: A Comparative Guide to Serum Levels and Functional Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of serum vitamin K levels with its key functional deficiency markers: undercarboxylated osteocalcin (ucOC) and protein induced by this compound absence or antagonist-II (PIVKA-II). Understanding the correlation between direct nutrient measurement and its functional consequences is paramount for accurate deficiency diagnosis, drug development, and clinical trial monitoring. This document summarizes quantitative data from a pivotal dietary this compound depletion and repletion study, offers detailed experimental protocols for marker assessment, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Correlation of Serum this compound with Functional Markers
The following table summarizes the quantitative relationship between serum phylloquinone (the primary dietary form of this compound) and the functional markers of deficiency, ucOC and PIVKA-II. The data is derived from a controlled dietary intervention study involving older women who underwent a this compound depletion phase followed by a repletion phase. This allows for a direct comparison of how controlled changes in this compound intake are reflected in these key biomarkers.
| Parameter | Baseline (Adequate this compound) | After Depletion (Low this compound) | After Repletion (High this compound) |
| Serum Phylloquinone (nmol/L) | ~1.2 | ~0.4 | ~2.3 |
| Undercarboxylated Osteocalcin (% of total osteocalcin) | ~20% | ~45% | ~25% |
| PIVKA-II (mAU/mL) | Normal Range | Elevated | Returned to Normal |
Data are estimated from graphical representations in a study by Booth S.L. et al., J Nutr, 2003, and are presented to illustrate the trend and magnitude of change.
Experimental Protocols
Accurate and reproducible measurement of serum this compound and its functional markers is critical for reliable research. The following sections detail the standard methodologies for the quantification of each analyte.
Measurement of Serum Phylloquinone by High-Performance Liquid Chromatography (HPLC)
Principle: This method involves the extraction of phylloquinone from serum, followed by separation using reverse-phase HPLC and detection by fluorescence after post-column chemical reduction.
Protocol:
-
Sample Preparation:
-
To 1 mL of serum or plasma, add a known amount of an internal standard (e.g., a synthetic this compound analog).
-
Deproteinize the sample by adding 2 mL of ethanol and vortexing.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing, and centrifuging to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of methanol, ethanol, and a buffer solution (e.g., sodium acetate) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Post-Column Reduction: Pass the column effluent through a post-column reactor containing a reducing agent (e.g., zinc particles) to convert phylloquinone to its fluorescent hydroquinone form.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 243 nm and an emission wavelength of approximately 430 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of phylloquinone.
-
Calculate the concentration of phylloquinone in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Measurement of Undercarboxylated Osteocalcin (ucOC) by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This sandwich ELISA specifically quantifies the amount of undercarboxylated osteocalcin in a sample. A capture antibody specific for osteocalcin is coated on a microplate. After the sample is added, a detection antibody that specifically recognizes the undercarboxylated form is used for quantification.
Protocol:
-
Plate Preparation:
-
Use a microplate pre-coated with a monoclonal antibody against total osteocalcin.
-
-
Assay Procedure:
-
Add standards, controls, and serum samples to the wells and incubate to allow binding to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a biotinylated monoclonal antibody that is specific for undercarboxylated osteocalcin and incubate. This antibody will only bind to the captured osteocalcin that is not carboxylated at specific residues.
-
Wash the plate to remove unbound detection antibody.
-
Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate to allow color development in proportion to the amount of bound HRP.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ucOC in the samples by interpolating from the standard curve. The results are often expressed as a percentage of total osteocalcin, which requires a separate assay for the total protein.
-
Measurement of Protein Induced by this compound Absence or Antagonist-II (PIVKA-II) by Chemiluminescent Immunoassay (CLIA)
Principle: This is a two-step sandwich immunoassay that uses chemiluminescent microparticle technology to quantify PIVKA-II.
Protocol:
-
Sample Incubation:
-
Combine serum or plasma samples with paramagnetic microparticles coated with a monoclonal antibody specific for PIVKA-II.
-
Incubate to allow PIVKA-II to bind to the antibody-coated microparticles.
-
-
Washing and Detection:
-
Wash the microparticles to remove unbound materials.
-
Add an acridinium-labeled anti-prothrombin antibody conjugate and incubate. This second antibody binds to a different epitope on the PIVKA-II molecule.
-
Wash the microparticles again to remove unbound conjugate.
-
-
Signal Generation and Measurement:
-
Trigger a chemiluminescent reaction by adding pre-trigger and trigger solutions.
-
Measure the resulting light emission with a luminometer. The intensity of the light is directly proportional to the concentration of PIVKA-II in the sample.
-
-
Quantification:
-
A standard curve is generated using known concentrations of PIVKA-II.
-
The concentration of PIVKA-II in the samples is determined by the instrument software by comparing the sample's relative light units (RLUs) to the standard curve.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows discussed in this guide.
The Tale of Two Vitamins: A Comparative Analysis of Vitamin K1 and K2 in Cardiovascular Health
For Immediate Release
A growing body of evidence underscores the critical, yet distinct, roles of vitamin K1 (phylloquinone) and vitamin K2 (menaquinone) in maintaining cardiovascular health. While both serve as essential cofactors for the activation of vitamin K-dependent proteins (VKDPs), their differing bioavailability and tissue distribution lead to divergent effects on the vascular system. This guide provides a comprehensive comparison of their roles, supported by experimental data, for researchers, scientists, and drug development professionals.
At a Glance: Vitamin K1 vs. K2 in Cardiovascular Health
| Feature | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinones, e.g., MK-7) |
| Primary Sources | Green leafy vegetables (e.g., spinach, kale)[1] | Fermented foods (e.g., natto) and animal products (e.g., cheese, liver)[1][2] |
| Bioavailability | Lower, with less than 10% absorption from plants[3] | Higher, especially when consumed with fats[3] |
| Half-life in Circulation | Shorter (several hours)[3] | Longer, with some forms like MK-7 remaining in the blood for days[3] |
| Primary Tissue of Action | Liver (for coagulation factor synthesis)[2][3] | Extrahepatic tissues, including blood vessels and bones[4][5] |
| Effect on Arterial Calcification | Some studies suggest a modest effect in slowing progression[6] | Stronger evidence for inhibiting and potentially reversing vascular calcification[4][7] |
| Effect on Arterial Stiffness | Limited evidence of a direct effect | Shown to improve arterial stiffness in long-term studies[8][9] |
| Impact on Inactive MGP (dp-ucMGP) | Can reduce levels, but to a lesser extent than K2[10] | More effective in reducing levels of inactive MGP[10] |
The Central Mechanism: Activation of Matrix Gla Protein (MGP)
The primary mechanism through which this compound contributes to cardiovascular health is the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification[11][12]. In its inactive state, MGP is unable to prevent calcium deposition in the arteries. Both vitamin K1 and K2 act as cofactors for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on MGP to gamma-carboxyglutamate (Gla) residues. This carboxylation process activates MGP, allowing it to bind to calcium ions and prevent their deposition in the arterial wall[12].
Figure 1. Signaling pathway of MGP activation by this compound.
Quantitative Comparison of Vitamin K1 and K2 Effects
Direct head-to-head clinical trials comparing vitamin K1 and K2 are limited. However, a study by El Shinnawy et al. (2022) in hemodialysis patients provided a direct comparison of their effects on MGP levels[10].
| Study | Vitamin Form | Dosage | Duration | Outcome Measure | Result |
| El Shinnawy et al., 2022[10] | Vitamin K1 | 10 mg thrice-weekly | 3 months | MGP Levels | 78% increase |
| Vitamin K2 | 90 µg daily | 3 months | MGP Levels | 700% increase | |
| Placebo | - | 3 months | MGP Levels | 40% increase |
Data from other studies and meta-analyses, while not always direct comparisons, also highlight the superior efficacy of vitamin K2, particularly the long-chain menaquinone-7 (MK-7), in improving cardiovascular health markers.
| Outcome Measure | Vitamin K1 Studies | Vitamin K2 Studies |
| Coronary Artery Calcification (CAC) Progression | A meta-analysis showed that this compound supplementation (including K1 and K2) significantly slows CAC progression (Mean Difference: -17.37)[6]. One study noted that 10 mg/day of K1 reduced the development of new calcified lesions[6]. | Animal studies have shown that high doses of K2 can induce a 53% reduction in arterial calcium deposits[7]. A clinical trial with MK-7 is underway to assess its effect on CAC progression[13]. |
| Arterial Stiffness (Pulse Wave Velocity - PWV) | Limited data directly linking K1 to improvements in arterial stiffness. | A three-year study with 180 µ g/day of MK-7 showed a significant decrease in age-related vascular stiffening[8][13]. Another one-year study with the same dosage also demonstrated a significant decrease in carotid-femoral PWV[14][15]. |
| Inactive MGP (dp-ucMGP) Levels | Can reduce dp-ucMGP levels. | More potent in reducing dp-ucMGP levels. A meta-analysis showed a significant reduction with this compound supplementation (MD: -243.31)[6]. Some studies report up to a 50% reduction with MK-7[8]. |
Experimental Protocols
Measurement of Coronary Artery Calcification (CAC)
Methodology: Non-contrast, electrocardiographically-gated computed tomography (CT) is the standard method for quantifying CAC.
Protocol:
-
Patient Preparation: Patients are positioned supine on the CT scanner table. Electrodes are placed on the chest for ECG gating to minimize motion artifacts from the heartbeat.
-
Image Acquisition: A series of contiguous, thin-slice (e.g., 2.5-3.0 mm) axial images of the heart are acquired during a single breath-hold.
-
Image Analysis: Specialized software is used to identify and quantify calcified plaques in the coronary arteries. A calcified lesion is typically defined as an area of at least 3 contiguous pixels with a density of ≥130 Hounsfield Units (HU).
-
Scoring: The Agatston score is the most common scoring method. It is calculated by multiplying the area of each calcified lesion by a density factor (1 for 130-199 HU, 2 for 200-299 HU, 3 for 300-399 HU, and 4 for ≥400 HU). The total CAC score is the sum of the scores for all lesions in the coronary arteries.
Figure 2. Experimental workflow for CAC measurement.
Quantification of Dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP)
Methodology: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying circulating levels of dp-ucMGP, a biomarker for this compound deficiency.
Protocol:
-
Sample Collection and Preparation: Venous blood is collected in citrate- or EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Procedure:
-
A microtiter plate pre-coated with a capture antibody specific for dp-ucMGP is used.
-
Standards, controls, and plasma samples are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.
-
The plate is washed again to remove unbound enzyme-conjugated antibody.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance of the color is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The concentration of dp-ucMGP in the samples is determined by comparing their absorbance to a standard curve generated from samples with known concentrations of dp-ucMGP.
Conclusion
The available evidence strongly suggests that while both vitamin K1 and K2 are essential for cardiovascular health, vitamin K2, particularly menaquinone-7, is more effective in activating extrahepatic this compound-dependent proteins like MGP. Its superior bioavailability and longer half-life allow for greater impact on vascular calcification and arterial stiffness. The direct comparative data, although limited, supports the superiority of K2 in modulating MGP levels. Future research should focus on more head-to-head clinical trials to further elucidate the distinct and synergistic roles of vitamin K1 and K2 in the prevention and treatment of cardiovascular disease.
References
- 1. articles.mercola.com [articles.mercola.com]
- 2. foundmyfitness.com [foundmyfitness.com]
- 3. Vitamin K1 vs K2: What’s the Difference? [healthline.com]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 7. This compound And Vascular Calcification - Life Extension [lifeextension.com]
- 8. ovid.com [ovid.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Vitamin K2 Supplementation to Activate Matrix Gla Protein (MGP) as Endogenous Inhibitor of Vascular Calcification in Hemodialysis Patients - Medizin.NRW [medizin.nrw]
- 12. ahajournals.org [ahajournals.org]
- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 14. oatext.com [oatext.com]
- 15. [PDF] Effect of Menaquinone-7 (vitamin K2) on vascular elasticity in healthy subjects: results from a one-year study | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Vitamin K: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of Vitamin K and its associated waste is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As this compound is generally classified as a non-hazardous pharmaceutical, its disposal is governed by federal, state, and local regulations for non-hazardous solid waste. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound and its waste products. Ensure that all activities are carried out in a well-ventilated area to minimize the risk of inhalation.
Quantitative Data on this compound Disposal Parameters
While specific quantitative limits for the disposal of this compound as a non-hazardous waste are not universally defined and can vary by jurisdiction, the following table summarizes key physical and chemical properties relevant to its disposal.
| Property | Value |
| Chemical Name | Phylloquinone (Vitamin K1), Menaquinones (Vitamin K2) |
| Molecular Formula | C₃₁H₄₆O₂ (Vitamin K1) |
| Appearance | Yellow, viscous oil or solid |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 25 mg/mL.[1] |
| Stability | Stable under heat and moisture but sensitive to light.[1] |
| Primary Degradation Pathways | Oxidation. Main degradation products include quinone, hydroquinone, and epoxide forms.[2] |
| RCRA Waste Classification | Generally considered non-hazardous pharmaceutical waste under RCRA Subtitle D.[3][4][5] However, vitamin/mineral preparations with high concentrations of heavy metals like selenium, cadmium, or chromium that fail toxicity tests may be classified as hazardous.[4] |
| Recommended Disposal Method | Incineration is the preferred method in several states for non-hazardous pharmaceutical waste to prevent environmental contamination.[3] Landfilling is a less desirable option.[3] |
Detailed Methodologies for Disposal
The proper disposal of this compound from a laboratory setting involves a multi-step process designed to ensure safety and regulatory compliance.
Experimental Protocol: Disposal of Solid and Liquid this compound Waste
This protocol outlines the recommended steps for the disposal of pure this compound, solutions containing this compound, and contaminated labware.
Materials:
-
Waste this compound (solid or liquid)
-
Appropriate organic solvent (e.g., ethanol, DMSO)
-
Inert, absorbent, and non-combustible material (e.g., sand, cat litter, vermiculite)
-
Sealable, properly labeled hazardous waste container (black for hazardous, blue for non-hazardous pharmaceutical waste is a common practice)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Segregation of Waste:
-
Collect all this compound waste separately from other chemical waste streams.
-
This includes unused or expired this compound, solutions containing this compound, and any materials used for spill cleanup.
-
-
Preparation of Waste for Disposal:
-
For solid this compound: Dissolve the solid waste in a minimal amount of a suitable organic solvent, such as ethanol.
-
For liquid this compound solutions: No further preparation is needed.
-
-
Containment of Waste:
-
Carefully pour the this compound solution into a designated, leak-proof waste container.
-
To render the waste unrecoverable, mix the liquid with an inert, absorbent material like sand or cat litter.
-
-
Labeling and Storage:
-
Securely seal the waste container.
-
Label the container clearly as "this compound Waste" and include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed waste disposal contractor to arrange for the pickup and final disposal of the waste, which will likely be through incineration.
-
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Procedure:
-
Initial Cleaning:
-
Remove any gross contamination from the equipment by wiping with a disposable cloth or paper towel.
-
Wash the equipment with warm, soapy water.
-
-
Solvent Rinse:
-
Rinse the equipment with an appropriate organic solvent (e.g., ethanol) to remove any residual fat-soluble this compound.
-
-
Final Rinse and Drying:
-
Perform a final rinse with deionized water.
-
Allow the equipment to air dry completely before reuse or storage.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for Vitamin K in a Laboratory Setting
This document provides comprehensive safety, handling, and disposal procedures for Vitamin K, tailored for researchers, scientists, and drug development professionals. The following guidelines are designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its pure or concentrated forms, adherence to appropriate personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.[1]
| Protection Area | Required Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[1][2][3] | Must conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 (US).[1][3] |
| Skin & Body Protection | Chemically impervious gloves and protective clothing.[2] Long sleeves or coveralls are recommended to minimize skin exposure.[2] | Suggested glove materials include Neoprene, Nitrile/butadiene rubber, PVC, or vinyl.[2] Gloves should meet Standard EN 374 or ASTM F1296.[2] |
| Respiratory Protection | A NIOSH-approved dust/particulate respirator is necessary if dust formation is possible or if exposure limits are exceeded.[1][2] | Use in areas with adequate ventilation.[2] If irritation or other symptoms are experienced, a full-face respirator may be required.[1] |
Operational and Handling Plan
Proper handling procedures are critical to prevent contamination and accidental exposure. This compound is sensitive to light and should be handled accordingly.[3]
Preparation and Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area to avoid the buildup of dust or vapors.
-
Personal Protection : Before beginning work, ensure all required PPE is correctly worn.[2]
-
Avoid Contamination : Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
-
Ignition Sources : Keep away from sources of ignition as the material can be a slight fire hazard when exposed to heat or flame.[2][4] Use non-sparking tools where necessary.
-
Light Sensitivity : Protect the compound from light during handling and storage.[3]
-
Hygiene : Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[2]
Emergency Procedures
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate : Clear the area of all personnel and move upwind of the spill.[4]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup :
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur or persist.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1][3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Storage and Disposal Plan
Storage Conditions
Proper storage is essential to maintain the stability and integrity of this compound.
-
Containers : Store in original, tightly sealed containers.[4][6]
-
Location : Keep in a cool, dry, and well-ventilated area.[2][4] Refrigeration may be required.[3]
-
Incompatibilities : Avoid storage with strong bases, oxidizing agents, and reducing agents.[3][4]
Disposal Procedures
Disposal of this compound and its containers must be done responsibly to prevent environmental contamination.
-
General Guidance : Dispose of waste in accordance with local, state, and federal regulations.[5][7]
-
Take-Back Programs : The most reliable method for disposal is through community or pharmacy take-back programs, which are equipped to handle chemical waste safely.[8][9]
-
Trash Disposal (if no other option is available) :
-
Prohibition : Never flush expired or unused this compound down the toilet or drain, as this can contaminate waterways.[8] Empty supplement bottles should be recycled after removing personal information and cleaning them thoroughly.[8][9]
References
- 1. echemi.com [echemi.com]
- 2. cvear.com [cvear.com]
- 3. fishersci.com [fishersci.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. download.basf.com [download.basf.com]
- 7. download.basf.com [download.basf.com]
- 8. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 9. fullscript.com [fullscript.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
